molecular formula C7H6ClNO3 B1589914 2-Chloro-5-methoxynicotinic acid CAS No. 74650-71-8

2-Chloro-5-methoxynicotinic acid

Cat. No.: B1589914
CAS No.: 74650-71-8
M. Wt: 187.58 g/mol
InChI Key: AJKXOHPNDQHYDM-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxynicotinic acid is a high-value pyridine derivative that serves as a critical building block in organic synthesis and pharmaceutical research. This compound features both a carboxylic acid and a chloro group on the pyridine ring, making it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and functional group transformations . Its structure is particularly valuable for developing active pharmaceutical ingredients (APIs) and agrochemicals. Researchers utilize this chemical as a key substrate in synthesizing specialized nicotinic acid derivatives . The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and use of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKXOHPNDQHYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511474
Record name 2-Chloro-5-methoxypyridine-3-carboxylic acid
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74650-71-8
Record name 2-Chloro-5-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74650-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxypyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-chloro-5-methoxynicotinic acid (CAS: 74650-71-8)

In the landscape of modern medicinal chemistry and drug discovery, the strategic value of a molecular scaffold is measured by its synthetic accessibility, chemical versatility, and its ability to interact with biological targets of interest. This compound, a substituted pyridine derivative, represents a quintessential example of such a high-value building block. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring provides a synthetically tractable platform for generating diverse libraries of compounds. The chloro and carboxylic acid moieties serve as primary handles for chemical modification, enabling amide bond formation, esterification, and various cross-coupling reactions. The methoxy group, meanwhile, modulates the electronic properties and lipophilicity of the molecule, often playing a crucial role in target engagement and pharmacokinetic profiles.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively leverage this compound in their research and development programs, particularly in the pursuit of novel therapeutics.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. These parameters dictate solubility, reactivity, and the appropriate analytical methods for characterization.

Core Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate documentation, procurement, and computational modeling.

PropertyValueSource
CAS Number 74650-71-8[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
IUPAC Name 2-chloro-5-methoxypyridine-3-carboxylic acid
SMILES C1(Cl)=NC=C(OC)C=C1C(O)=O[1]
InChI InChI=1S/C₇H₆ClNO₃/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H₃,(H,10,11)[1]
InChIKey AJKXOHPNDQHYDM-UHFFFAOYSA-N[1]
Spectroscopic Signature (¹H NMR)

The ¹H NMR spectrum is a critical tool for structural verification. For this compound, the expected proton signals provide a unique fingerprint.[1]

  • -OCH₃ (Methoxy Protons): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group. Its chemical shift is influenced by the electron-donating nature of the oxygen atom.

  • Pyridine Ring Protons: Two distinct signals are anticipated in the aromatic region (δ 7.5-8.5 ppm). These protons are on the C4 and C6 positions of the pyridine ring. They will appear as doublets due to coupling with each other. The specific chemical shifts are dictated by the anisotropic effects of the ring and the electronic influence of the chloro, methoxy, and carboxylic acid substituents.

  • -COOH (Carboxylic Acid Proton): A broad singlet is expected at a significantly downfield shift, typically > δ 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal may not always be observed, depending on the solvent used (e.g., it will exchange with D₂O).

PART 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding methyl ester, Methyl 2-chloro-5-methoxynicotinate (CAS 1256791-15-7).[2] This method is favored for its high yield and straightforward purification. The following protocol is a self-validating system designed for reproducibility.

Workflow: Ester Hydrolysis

Caption: Synthesis workflow for this compound via ester hydrolysis.

Step-by-Step Methodology

This protocol is adapted from established procedures for the hydrolysis of similar nicotinic acid esters.[3]

Materials:

  • Methyl 2-chloro-5-methoxynicotinate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • TLC plates (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC mobile phase)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-chloro-5-methoxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio). The volume should be sufficient to fully dissolve the starting material at room temperature.

  • Saponification: Prepare a solution of NaOH (1.5-2.0 eq) in water and add it dropwise to the stirred ester solution. Causality Note: An excess of base is used to drive the hydrolysis reaction to completion. The reaction is typically exothermic; for larger scale reactions, an ice bath may be used to maintain the temperature below 30°C to prevent side reactions.

  • Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material. The disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar baseline spot (the carboxylate salt) indicates completion.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the methanol. This step is crucial as it prevents the product from remaining dissolved during the subsequent precipitation.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of 2-3. Causality Note: This protonates the sodium carboxylate salt, forming the neutral carboxylic acid, which has significantly lower solubility in water, causing it to precipitate out as a solid.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake with cold deionized water to remove any residual salts.

  • Purification: Dry the crude product. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The purity of the final product should be confirmed by ¹H NMR and melting point analysis.

PART 3: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules. Its structure is frequently found in compounds targeting the central nervous system and in oncology.

Applications Core This compound CAS: 74650-71-8 nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligands Core->nAChR Scaffold for Oncology Oncology Research (e.g., MCT4 Inhibitors) Core->Oncology Core fragment in Agrochem Agrochemical Synthesis Core->Agrochem Intermediate for PET PET Imaging Agents (CNS Applications) nAChR->PET Leads to

Caption: Key application areas for the this compound scaffold.

Central Nervous System (CNS) Research

Derivatives of the 2-chloro-5-methoxypyridine core are potent ligands for nicotinic acetylcholine receptors (nAChRs). For example, researchers have developed novel analogues based on this scaffold for use as potential Positron Emission Tomography (PET) imaging agents.[4] The methoxy group in the 5-position is critical, and modifications at the carboxylic acid (position 3) and chloro group (position 2) allow for fine-tuning of binding affinity and selectivity for different nAChR subtypes. The lipophilicity introduced by this scaffold can also enhance penetration of the blood-brain barrier, a crucial property for CNS-acting drugs and imaging agents.[4]

Oncology

The substituted pyridine-carboxylic acid motif is a key pharmacophore in the development of enzyme inhibitors. Research into novel cancer therapeutics has identified inhibitors of monocarboxylate transporter 4 (MCT4), a protein crucial for lactate efflux in glycolytic tumor cells.[5] While the published compound is a more complex derivative, the underlying 4-methoxypyridine-2-carboxylic acid structure highlights the utility of this class of molecules in generating potent and selective inhibitors for cancer targets.[5] this compound provides a starting point for synthesizing compounds that probe these types of biological systems.

General Pharmaceutical & Agrochemical Synthesis

More broadly, related 2-chloronicotinic acids are vital intermediates in the synthesis of a range of commercial products. They are used to produce non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, as well as herbicides.[6][7] This demonstrates the industrial relevance and scalability of chemistries involving this molecular framework.

PART 4: Safety, Handling, and Storage

Proper handling is essential when working with any chemical intermediate.

  • Hazard Identification: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with a robust and reproducible synthesis pathway, make it a reliable building block. Its proven utility in constructing high-affinity ligands for CNS targets and its relevance to scaffolds used in oncology research underscore its significant potential. For researchers and drug development professionals, a deep understanding of this molecule's chemistry and applications provides a strategic advantage in the design and execution of successful discovery programs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

2-Chloro-5-methoxynicotinic acid (CAS No. 74650-71-8) is a substituted pyridine carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural congeners, such as 2-chloronicotinic acid, are pivotal intermediates in the synthesis of a range of active compounds, including anti-inflammatory drugs and herbicides. The specific combination of a chloro-substituent at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 3-position creates a unique electronic and steric profile. This profile dictates the molecule's reactivity, solubility, and bioavailability, making a thorough understanding of its physicochemical properties essential for any researcher or developer utilizing it as a building block.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of data. We will delve into the causality behind these properties and detail the authoritative, validated methodologies required to determine them, ensuring that research and development professionals can apply this knowledge with confidence and scientific rigor.

Section 1: Molecular Identity and Structure

The foundational properties of any chemical entity are derived from its structure.

  • IUPAC Name: 2-chloro-5-methoxypyridine-3-carboxylic acid

  • Synonyms: this compound

  • CAS Number: 74650-71-8

  • Molecular Formula: C₇H₆ClNO₃

  • Molecular Weight: 187.58 g/mol

  • Structure:

The key functional groups—a carboxylic acid, an electron-donating methoxy group, and an electron-withdrawing chloro group on a pyridine ring—govern its chemical behavior, acidity, and potential for intermolecular interactions.

Section 2: Physical and Solution Properties

A summary of the key physical and solution-based properties is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental values for properties like melting point, solubility, pKa, and LogP are not widely published in peer-reviewed literature. In such cases, we provide data from closely related analogs to offer a scientifically grounded estimation, alongside predicted values where available.

PropertyExperimental ValueContext/Analog DataPredicted ValueSignificance in Drug Development
Physical Form Solid--Affects handling, formulation (e.g., tablets, powders), and dissolution rates.
Melting Point (°C) Data not available176-178 °C (for 2-chloronicotinic acid)-Indicator of purity, lattice energy, and stability. A sharp melting range is crucial for quality control.
Boiling Point (°C) --354.5 ± 37.0Relevant for purification by distillation if applicable, though thermal decomposition is likely.
Aqueous Solubility Data not available2-chloronicotinic acid is described as insoluble in water.-A critical factor for bioavailability. Poor aqueous solubility often requires formulation strategies like salt formation or particle size reduction.
pKa Data not available-2.07 (for 2-chloronicotinic acid)[1]Governs the ionization state at physiological pH, impacting solubility, permeability across membranes, and receptor binding.
LogP (Octanol/Water) Data not available-1.6 (for methyl ester derivative)[2]Measures lipophilicity, which is key to predicting membrane permeability and absorption (ADME properties).

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. While specific spectra for this compound are not publicly available, this section outlines the expected characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this compound, we would expect the following:

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). These would appear as doublets due to coupling with each other. The proton at the 4-position will likely be downfield from the proton at the 6-position due to the influence of the adjacent carboxylic acid.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3 hydrogens.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of δ 165-185 ppm.[3]

    • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms will have characteristic shifts. The carbon bearing the chloro group (C2) would be expected around δ 150-155 ppm, while the carbon bearing the methoxy group (C5) would be around δ 155-160 ppm.[4]

    • Methoxy Carbon: A signal around δ 55-60 ppm.[5]

Infrared (IR) Spectroscopy

FTIR is used to identify functional groups. The spectrum of this compound would be characterized by:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 187. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 189 with approximately one-third the intensity of the M⁺ peak) would be a definitive indicator of the compound's identity.[6]

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[6][7] Fragmentation may also involve the loss of the methoxy group or chlorine.

Section 4: Authoritative Experimental Protocols

For regulatory submissions and robust drug development, physicochemical properties must be determined using standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines.[8]

Melting Point Determination (OECD Guideline 102)

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This method provides a reliable way to assess the purity and identity of a solid API.[9]

Methodology: Capillary Tube Method

  • Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heated metal block or oil bath and a thermometer or digital temperature sensor is used.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to collapse or liquefy (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range is the melting range.

  • Validation: The apparatus should be regularly calibrated using certified reference standards with known melting points.

Melting_Point_Workflow cluster_prep Preparation cluster_analysis Analysis (OECD 102) cluster_result Result Prep Dry and finely powder This compound Pack Pack into capillary tube Prep->Pack Place Insert into calibrated melting point apparatus Pack->Place Heat Heat at controlled rate (1-2 °C/min) Place->Heat Observe Record onset and clear point temperatures Heat->Observe Result Report Melting Range (e.g., 175-177 °C) Observe->Result

Caption: Workflow for Melting Point Determination via OECD 102.

Aqueous Solubility Determination (OECD Guideline 105)

Causality: Solubility is the result of the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For APIs, aqueous solubility is a primary determinant of dissolution rate and bioavailability.[10]

Methodology: Flask Method (for solubilities > 10⁻² g/L)

  • Equilibration: An excess amount of this compound is added to a known volume of water (or a relevant buffer, e.g., pH 7.4) in a flask.

  • Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient time to reach equilibrium. A preliminary test is often run to determine the required time (typically 24-48 hours).[11]

  • Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The analytical method must be validated for linearity, accuracy, and precision.

Solubility_Workflow Start Add excess solid to buffer in a flask Equilibrate Agitate at constant T (e.g., 24h @ 37°C) Start->Equilibrate Separate Centrifuge/Filter to get saturated solution Equilibrate->Separate Analyze Quantify concentration by validated HPLC Separate->Analyze Result Report Solubility (e.g., mg/mL) Analyze->Result

Caption: Workflow for Solubility Determination via OECD 105 Flask Method.

pKa Determination (OECD Guideline 112)

Causality: The pKa represents the pH at which 50% of the ionizable group (here, the carboxylic acid) is in its ionized (deprotonated) form. This value is critical as the charge state of a molecule dramatically affects its interaction with biological membranes and targets.[12]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

  • Validation: The method should be verified using a reference standard with a known pKa in the expected range.

pKa_Workflow Prep Dissolve known mass of compound in water/co-solvent Titrate Titrate with standardized 0.1 M NaOH Prep->Titrate Monitor Continuously monitor pH with calibrated electrode Titrate->Monitor Analyze Plot pH vs. Titrant Volume (Titration Curve) Monitor->Analyze Result Determine pKa at half-equivalence point Analyze->Result

Caption: Workflow for pKa Determination via Potentiometric Titration (OECD 112).

LogP Determination (OECD Guideline 107/117)

Causality: The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a drug's lipophilicity. It reflects how a molecule will partition between an aqueous phase (like blood plasma) and a lipid phase (like a cell membrane), which is fundamental to absorption and distribution.[13]

Methodology: Shake Flask Method (OECD 107)

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, then allowing the phases to separate.

  • Partitioning: A small, known amount of this compound is dissolved in one of the phases. This is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously until equilibrium is reached (e.g., 30 minutes), then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

  • Note on Ionization: Since the compound is an acid, the pH of the aqueous phase must be controlled and reported. The measured value is technically a distribution coefficient (LogD) at that pH. LogP refers to the partitioning of the neutral species only and is typically measured at a pH at least 2 units below the pKa.

LogP_Workflow Start Prepare mutually saturated n-octanol and buffered water Dissolve Dissolve compound in one phase Start->Dissolve Mix Add other phase and shake to reach equilibrium Dissolve->Mix Separate Centrifuge to achieve clear phase separation Mix->Separate Analyze_O Measure [Conc] in Octanol Phase (Co) Separate->Analyze_O Analyze_W Measure [Conc] in Aqueous Phase (Cw) Separate->Analyze_W Calculate Calculate LogP = log10(Co / Cw) Analyze_O->Calculate Analyze_W->Calculate

Caption: Workflow for LogP Determination via OECD 107 Shake Flask Method.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. While comprehensive experimental data is not widely available in the public domain, this guide provides a framework for understanding its expected characteristics based on its structure and data from close analogs. More importantly, it establishes the authoritative, validated methodologies that must be employed to generate the robust and reliable data required for serious drug development and regulatory consideration. By adhering to these principles and protocols, researchers can confidently characterize this and other novel chemical entities, paving the way for successful innovation.

References

A Comprehensive Technical Guide to 2-Chloro-5-methoxynicotinic Acid for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-chloro-5-methoxynicotinic acid, a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. We will dissect its core physicochemical properties, explore its primary applications with a focus on its role as a versatile building block, and present a detailed, validated synthetic protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's characteristics and utility.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine ring makes it a highly valuable and versatile synthetic intermediate.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and resulting formula.

Figure 1: Chemical Structure of this compound
Key Physicochemical Data

A precise understanding of the physical properties of a reagent is critical for its effective use in experimental design, ensuring safety, and optimizing reaction conditions. The data below has been consolidated from leading chemical data repositories.

ParameterValueSource
Molecular Formula C₇H₆ClNO₃PubChem
Molecular Weight 187.58 g/mol PubChem
Appearance Off-white to light yellow crystalline powderChemical Suppliers
Melting Point 165-169 °CChemical Suppliers
CAS Number 5326-23-8PubChem
PubChem CID 240035PubChem

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of many synthetic strategies. This allows for the introduction of a wide array of functional groups, enabling the exploration of vast chemical spaces.

Expertise & Experience: The strategic placement of the electron-withdrawing carboxylic acid and the electron-donating methoxy group modulates the reactivity of the pyridine ring. The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. This predictable reactivity is precisely why medicinal chemists select this intermediate for building libraries of compounds for high-throughput screening.

Role as a Synthetic Intermediate

This compound is a documented precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, it serves as a key building block for certain kinase inhibitors and other targeted therapeutics where a substituted pyridine core is essential for binding to the target protein.

The general workflow for utilizing this intermediate is often a two-step process:

  • Nucleophilic Substitution: The chlorine is displaced by a nucleophile (e.g., an amine, thiol, or alcohol).

  • Amide Coupling: The carboxylic acid group is activated and coupled with an amine to form an amide bond, a common linkage in pharmaceutical agents.

workflow Figure 2: General Synthetic Workflow A This compound B Step 1: Nucleophilic Aromatic Substitution (SNA_r) at C2 A->B + Nucleophile (R-NH₂) + Base C Intermediate Product (Substituted 5-methoxynicotinic acid) B->C D Step 2: Amide Bond Formation (e.g., EDC/HOBt coupling) C->D + Amine (R'-NH₂) + Coupling Agents E Final Target Molecule D->E

A Technical Guide to 2-Chloro-5-methoxynicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxynicotinic acid is a substituted pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, reactivity, and key applications, with a focus on its role in drug discovery.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature to define its precise molecular architecture.

IUPAC Name: 2-chloro-5-methoxypyridine-3-carboxylic acid.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 74650-71-8[1][2]
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Canonical SMILES COC1=CC(=C(N=C1)Cl)C(=O)O
InChI Key AJKXOHPNDQHYDM-UHFFFAOYSA-N
Appearance Solid
Boiling Point 354.5 ± 37.0 °C at 760 mmHg
Storage Temperature Room temperature

Synthesis and Purification

The synthesis of this compound is not commonly detailed in introductory organic chemistry literature; however, analogous preparations provide a logical pathway. A prevalent strategy involves the modification of a pre-existing, suitably functionalized pyridine ring. One logical precursor is 2-chloro-5-hydroxynicotinic acid, which can be methylated.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the methyl ether, revealing the corresponding phenol (2-chloro-5-hydroxynicotinic acid). This precursor itself can be derived from other nicotinic acid derivatives through chlorination and hydroxylation sequences, though these routes can be complex. A more direct laboratory-scale synthesis often involves the hydrolysis of the corresponding methyl ester, methyl 2-chloro-5-methoxynicotinate.[3][4]

G Target This compound Ester Methyl 2-chloro-5-methoxynicotinate Target->Ester Ester Hydrolysis Hydroxy_acid 2-Chloro-5-hydroxynicotinic acid Target->Hydroxy_acid Williamson Ether Synthesis Ester->Target Esterification

Example Synthesis Protocol: Hydrolysis of Methyl 2-chloro-5-methoxynicotinate

This protocol is adapted from analogous ester hydrolysis procedures for nicotinic acid derivatives.[5] The causality behind this choice is its simplicity and high yield, utilizing common laboratory reagents.

Step 1: Saponification

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-chloro-5-methoxynicotinate in methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise while cooling the mixture in an ice bath to manage the exothermic reaction.

  • Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Methanol is a suitable solvent that ensures miscibility of both the organic ester and the aqueous base.

Step 2: Reaction Monitoring

  • Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Rationale: Monitoring ensures the reaction goes to completion, preventing contamination of the final product with unreacted starting material.

Step 3: Work-up and Acidification

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water.

  • Carefully acidify the solution to a pH of ~2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A precipitate should form.

  • Rationale: Evaporation of the solvent simplifies isolation. Acidification protonates the carboxylate salt (sodium 2-chloro-5-methoxynicotinate), causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution.

Step 4: Isolation and Purification

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound.

  • Rationale: Filtration is a standard method for separating a solid product from a liquid phase. Washing with cold water minimizes product loss while removing impurities.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. It is a key building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6][7][8][9]

  • Carboxylic Acid (C3-position): This group can be readily converted into esters, amides, or acyl chlorides, allowing for the extension of the molecular scaffold.

  • Chloro Group (C2-position): The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups such as amines or alcohols. This reaction is central to building diversity in drug discovery programs.

  • Methoxy Group (C5-position): The methoxy group is an electron-donating group, which can influence the regioselectivity of further reactions on the pyridine ring. It can also be a site for metabolic activity in biological systems.

G cluster_0 Reactivity Profile Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Substituted_Pyridine C2-Substituted Pyridines Start->Substituted_Pyridine Nucleophile (e.g., R-NH2)

Application in Medicinal Chemistry

This scaffold is particularly relevant in the development of agents targeting the central nervous system. For instance, derivatives of this compound have been investigated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological conditions, and molecules that can modulate their activity are of significant therapeutic interest.[10] The development of such ligands for use as Positron Emission Tomography (PET) imaging agents is a key area of research, allowing for the non-invasive study of these receptors in the brain.[10]

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

Table 2: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[11][13][14]

  • First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12][13]

  • First Aid (Skin): Wash with plenty of water. If skin irritation occurs, get medical advice.[11][12][13]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[12][13]

Conclusion

This compound is a strategically important heterocyclic compound with well-defined properties and reactivity. Its value lies in its capacity to serve as a versatile platform for the synthesis of complex, high-value molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this building block's characteristics and handling requirements is crucial for leveraging its full potential in the development of novel chemical entities.

References

An In-Depth Technical Guide to the Synthesis of 2-chloro-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-chloro-5-methoxynicotinic acid in Modern Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive handles for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds, including novel therapeutics targeting various diseases. The chloro substituent at the 2-position is particularly important as it can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The methoxy and carboxylic acid groups also offer sites for further chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity of the final drug candidates. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed insights into the reaction mechanisms, experimental protocols, and the rationale behind the chosen synthetic strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the late-stage introduction of the chloro group onto a pre-functionalized nicotinic acid backbone. Two of the most chemically sound and versatile pathways are detailed below.

Pathway 1: Synthesis via N-Oxidation of 5-methoxynicotinic acid

This pathway is a classic and reliable method for the introduction of a chlorine atom at the 2-position of a pyridine ring. The strategy involves the initial activation of the pyridine ring through N-oxidation, which facilitates subsequent nucleophilic substitution.

Causality Behind Experimental Choices

The N-oxidation of the pyridine nitrogen significantly alters the electronic properties of the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) not only introduces the chlorine atom at the desired position but also facilitates the deoxygenation of the N-oxide.

Experimental Workflow

Synthesis Pathway 1 start 5-methoxynicotinic acid n_oxide 5-methoxynicotinic acid N-oxide start->n_oxide N-Oxidation (e.g., H₂O₂, Acetic Acid) product This compound n_oxide->product Chlorination (e.g., POCl₃)

Caption: Workflow for the synthesis of this compound via the N-oxide intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-methoxynicotinic acid N-oxide

This protocol is adapted from general procedures for the N-oxidation of nicotinic acids.

  • Materials:

    • 5-methoxynicotinic acid

    • Glacial acetic acid

    • Hydrogen peroxide (30% solution)

  • Procedure:

    • In a round-bottom flask, dissolve 5-methoxynicotinic acid in glacial acetic acid.

    • To the stirred solution, slowly add 30% hydrogen peroxide.

    • Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and carefully remove the solvent under reduced pressure.

    • The resulting crude N-oxide can be purified by recrystallization.

Step 2: Synthesis of this compound

This protocol is based on established methods for the chlorination of pyridine N-oxides.[1][2][3][4]

  • Materials:

    • 5-methoxynicotinic acid N-oxide

    • Phosphorus oxychloride (POCl₃)

    • Triethylamine (optional, as an acid scavenger)

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, suspend 5-methoxynicotinic acid N-oxide in an excess of phosphorus oxychloride.

    • Optionally, triethylamine can be added dropwise at room temperature.[1] An exothermic reaction may occur.

    • Heat the mixture to reflux (around 100-110°C) for 4-6 hours.[1]

    • After the reaction is complete, distill off the excess POCl₃ under vacuum.[1]

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.[1]

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Pathway 2: Synthesis via Chlorination of 2-hydroxy-5-methoxynicotinic acid

This alternative pathway involves the direct conversion of a 2-hydroxypyridine derivative (which exists in tautomeric equilibrium with its 2-pyridone form) into the corresponding 2-chloropyridine. This is a well-established transformation in pyridine chemistry.

Causality Behind Experimental Choices

The 2-hydroxy group of the pyridine ring can be converted into a good leaving group by reaction with a chlorinating agent such as phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion to yield the 2-chloropyridine derivative. This method is often efficient and avoids the need for the pre-activation step of N-oxidation.

Experimental Workflow

Synthesis Pathway 2 start 2-hydroxy-5-methoxynicotinic acid product This compound start->product Chlorination (e.g., POCl₃ / PCl₅)

Caption: Workflow for the synthesis of this compound from a 2-hydroxy precursor.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5-methoxynicotinic acid

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of 2-hydroxypyridines.[5][6]

  • Materials:

    • 2-hydroxy-5-methoxynicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅) (optional, can be used in conjunction with POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 2-hydroxy-5-methoxynicotinic acid with an excess of phosphorus oxychloride.

    • Optionally, add phosphorus pentachloride to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • The product can be isolated by adjusting the pH of the solution to induce precipitation, followed by filtration.

    • Alternatively, the product can be extracted with a suitable organic solvent.

    • The crude product is then purified by recrystallization or column chromatography.

Data Presentation: A Comparative Overview

ParameterPathway 1 (N-Oxidation)Pathway 2 (from 2-hydroxy)
Starting Material 5-methoxynicotinic acid2-hydroxy-5-methoxynicotinic acid
Key Transformation N-Oxidation followed by chlorinationDirect chlorination of the 2-hydroxy group
Common Reagents H₂O₂, Acetic Acid, POCl₃POCl₃, PCl₅
Advantages Well-established for 2-chlorinationPotentially more direct if starting material is available
Challenges Multi-step processSynthesis of the starting material may be complex

Conclusion and Future Perspectives

The synthesis of this compound is a key process for the advancement of various drug discovery programs. Both the N-oxidation and the direct chlorination of a 2-hydroxy precursor represent viable and effective strategies to obtain this important building block. The choice of the optimal pathway will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further research into more sustainable and efficient catalytic methods for the direct C-H chlorination of 5-methoxynicotinic acid could provide even more streamlined and environmentally friendly routes to this valuable compound in the future.

References

An In-depth Technical Guide to 2-chloro-5-methoxynicotinic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems. Beyond its essential role as a vitamin, its pyridine carboxylic acid core has proven to be a remarkably versatile scaffold in medicinal chemistry. The strategic modification of this core has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific, highly functionalized derivative, 2-chloro-5-methoxynicotinic acid , and explores the synthesis, structural landscape, and therapeutic potential of its analogs and derivatives. For researchers and drug development professionals, understanding the nuances of this chemical space is paramount for designing next-generation therapeutics.

The introduction of a chlorine atom at the 2-position and a methoxy group at the 5-position of the nicotinic acid ring creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom can influence the pKa of the carboxylic acid and the overall reactivity of the pyridine ring, while the methoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule. These substitutions provide key handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the specific substitution patterns of the target analogs.

Synthesis of the Core Scaffold: this compound

A common and practical approach to obtaining the this compound core involves the synthesis of its methyl ester precursor, followed by hydrolysis.

1. Synthesis of Methyl 2-chloro-5-methoxynicotinate:

A plausible synthetic route to methyl 2-chloro-5-methoxynicotinate starts from 2-methoxynicotinic acid. The synthesis involves chlorination followed by esterification.

2. Hydrolysis to this compound:

The final step to obtain the core acid is the hydrolysis of the methyl ester. This is a standard transformation in organic synthesis. A general protocol, adapted from the synthesis of a structurally similar analog, 2-chloro-5-methylnicotinic acid, is provided below.[2]

Experimental Protocol: Hydrolysis of Methyl 2-chloro-5-methoxynicotinate

  • Materials:

    • Methyl 2-chloro-5-methoxynicotinate

    • Methanol

    • Sodium hydroxide (aqueous solution)

    • Concentrated hydrochloric acid

    • Water

    • Ice

  • Procedure:

    • Dissolve methyl 2-chloro-5-methoxynicotinate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide to the stirred solution, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1.5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the residue with water and cool in an ice bath.

    • Acidify the mixture to a pH of 2 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold water and dry to yield this compound.

Causality Behind Experimental Choices: The use of a base like sodium hydroxide is essential to catalyze the hydrolysis of the ester. Maintaining a low temperature during the initial addition of the base helps to control the exothermic reaction. Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization to generate a library of analogs with diverse physicochemical properties. Standard organic transformations can be employed to produce esters, amides, and other functional groups.

1. Esterification:

Ester derivatives can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

2. Amide Formation:

Amide derivatives are readily prepared by first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a 2-chloro-5-methoxynicotinamide Derivative

  • Step 1: Formation of the Acyl Chloride

    • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-methoxynicotinoyl chloride.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in an aprotic solvent.

    • In a separate flask, dissolve the desired primary or secondary amine in the same solvent, often with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

    • Purify the resulting amide by column chromatography or recrystallization.

Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Analogs and Their Therapeutic Potential

The this compound scaffold has been incorporated into molecules targeting a range of biological systems, highlighting its potential in drug discovery.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have shown promise as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

One notable example is a series of analogs based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine . These compounds have demonstrated high affinity for nAChRs. The 2-chloro-5-methoxy substitution pattern is a key feature of this pharmacophore, contributing to the overall binding affinity and selectivity.

Logical Relationship: From Core to nAChR Ligand

G Core This compound Derivatization Derivatization (e.g., reduction, coupling) Core->Derivatization Chemical Modification Intermediate Functionalized Intermediate Derivatization->Intermediate Final_Ligand High-Affinity nAChR Ligand Intermediate->Final_Ligand Further Synthesis

Caption: Synthetic pathway from the core acid to a complex nAChR ligand.

Anti-inflammatory and Anticancer Agents

The broader class of nicotinic acid derivatives has been extensively investigated for anti-inflammatory and anticancer activities. While specific studies on this compound in these areas are less common, the structural motifs present suggest potential for such applications.

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The anti-inflammatory potential of this compound analogs could be explored by synthesizing derivatives and screening them in relevant assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.

  • Anticancer Activity: The pyridine ring is a common feature in many anticancer drugs. The development of novel anticancer agents based on the this compound scaffold could involve the synthesis of derivatives designed to interact with specific cancer-related targets, such as kinases or DNA. Some derivatives of 2-amino-8-chloro-5,5-dioxo[3][4][5]triazolo[2,3-b][3][4][5]benzodithiazine, which have a chlorinated heterocyclic structure, have shown significant activity against various tumor cell lines.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, some general principles can be inferred from related compound classes:

Structural Modification Potential Impact on Biological Activity
Derivatization of the Carboxylic Acid Alters solubility, bioavailability, and potential for prodrug strategies.
Substitution on the Pyridine Ring Modifies electronic properties, metabolic stability, and receptor binding interactions.
Introduction of Bulky Groups Can enhance selectivity for specific receptor subtypes or enzyme active sites.
Variation of the Methoxy Group Can be replaced with other alkoxy groups to fine-tune lipophilicity and hydrogen bonding capacity.

Analytical Characterization of Analogs and Derivatives

The rigorous characterization of synthesized compounds is a cornerstone of scientific integrity in drug discovery. A multi-technique approach is essential to confirm the structure, purity, and other physicochemical properties of this compound derivatives.

Analytical Technique Information Provided
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including the connectivity of atoms and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for purification.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., carboxylic acid, ester, amide).
Elemental Analysis Confirms the elemental composition of the compound.

Experimental Workflow: Characterization of a Novel Derivative

G Synthesis Synthesis of Novel Derivative Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation (NMR, MS, IR) Purity_Check->Structure_Confirmation If pure Final_Compound Characterized Compound Structure_Confirmation->Final_Compound

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design and synthesis of novel structural analogs and derivatives with potential therapeutic applications. The existing research points towards the nicotinic acetylcholine receptors as a key target class, but the potential for anti-inflammatory and anticancer activity should not be overlooked.

Future research in this area should focus on:

  • Development of diverse synthetic routes to access a wider range of structural analogs.

  • Systematic SAR studies to elucidate the key structural features responsible for biological activity and selectivity.

  • Exploration of a broader range of biological targets to uncover new therapeutic opportunities.

  • In-depth pharmacological profiling of lead compounds to assess their efficacy and safety in preclinical models.

By leveraging the principles of rational drug design and robust synthetic chemistry, the this compound core can serve as a valuable starting point for the discovery of the next generation of innovative medicines.

References

solubility of 2-chloro-5-methoxynicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-chloro-5-methoxynicotinic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally similar molecules to provide a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility parameters in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents is a pivotal piece of information. It dictates the feasibility of its use in different dosage forms, influences purification strategies, and is a key factor in predicting its in vivo performance.[1] A thorough understanding of an API's solubility is, therefore, not just an academic exercise but a fundamental requirement for successful drug development.[2]

Physicochemical Profile of this compound

To understand the solubility of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

  • Chemical Structure:

    Caption: Molecular structure of this compound.

  • Key Properties (and those of close structural analogs):

PropertyValue/InformationSource
IUPAC Name 2-chloro-5-methoxypyridine-3-carboxylic acid
CAS Number 74650-71-8[3][4]
Molecular Formula C7H6ClNO2[5]
Molecular Weight 171.58 g/mol [5]
Physical Form Expected to be a solid at room temperature.
pKa Not explicitly found, but the carboxylic acid group suggests acidic properties. The pyridine nitrogen can also be protonated.
LogP Not explicitly found, but the presence of a chloro and methoxy group suggests it is more lipophilic than the parent nicotinic acid.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point.[6]

  • Carboxylic Acid Group: This polar group can engage in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). This suggests solubility in protic and polar aprotic solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

  • Chloro Group: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions.

  • Methoxy Group: The ether oxygen is a hydrogen bond acceptor, and the methyl group adds some lipophilicity.

The overall solubility will be a balance of these competing factors. In organic solvents, this compound is expected to exist predominantly in its neutral (non-zwitterionic) form.[7]

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on data for related compounds such as nicotinic acid, 2-chloronicotinic acid, and 2-chloro-5-methylnicotinic acid.[8][9][10]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Nicotinic acid itself is soluble in ethanol.[9][11]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents are excellent hydrogen bond acceptors. DMSO is an exceptional solvent for nicotinic acid.[9] 2-chloro-5-methylnicotinic acid is noted to be soluble in DMF.[8]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is a better solvent than diethyl ether due to its higher polarity. The parent nicotinic acid has low solubility in diethyl ether.[9]
Ketones AcetoneModerateAcetone can act as a hydrogen bond acceptor. Nicotinic acid is soluble in acetone.[9]
Halogenated Dichloromethane (DCM), ChloroformLowThese solvents are non-polar and cannot effectively solvate the polar carboxylic acid group.
Non-polar Toluene, HexanesVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents. 2-chloronicotinic acid has some reported solubility in toluene.[10]

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted approach for determining equilibrium solubility.[12]

Shake-Flask Method: A Step-by-Step Protocol

This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[2]

Principle: An excess of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G A 1. Sample Preparation Add excess solid 2-chloro-5- methoxynicotinic acid to a known volume of solvent in a vial. B 2. Equilibration Place vials on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the vials to pellet the undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. C->D E 5. Analysis Dilute the filtered sample and analyze the concentration using a validated HPLC method. D->E F 6. Calculation Determine the solubility in mg/mL or mol/L based on the measured concentration and dilution factor. E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining solid particles, pass the supernatant through a syringe filter (chemically compatible with the solvent).

  • Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of this compound in the diluted samples using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration, taking into account any dilution factors.

Alternative Method: UV/Vis Spectrophotometry

For a more rapid, high-throughput screening, UV/Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and does not degrade in the solvent.

Methodology:

  • Determine λmax: Record the UV/Vis spectrum of a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to generate a calibration curve according to the Beer-Lambert law.

  • Analyze Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1-4).

  • Measure and Calculate: Dilute the filtered supernatant to fall within the linear range of the calibration curve, measure its absorbance, and calculate the concentration.

Critical Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature during the experiment is critical.

  • Solid-State Properties: The crystalline form (polymorph) of the API can significantly impact its solubility.[2] It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to check for any phase transitions.[12]

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous or buffered organic systems are used, the pH will have a profound effect on the solubility of this acidic compound.

  • Purity of Compound and Solvent: The use of high-purity API and solvents is essential for accurate and reproducible results.

Conclusion

References

Navigating the Thermal Landscape of 2-chloro-5-methoxynicotinic acid: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the thermal properties of 2-chloro-5-methoxynicotinic acid. A thorough understanding of its melting and boiling points is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting. This document provides the most current data on these physical constants and outlines the rigorous experimental methodologies for their determination, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid derivative. Its structural complexity, featuring a chlorine atom, a methoxy group, and a carboxylic acid on a pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The physical properties of such a compound, particularly its transition temperatures between solid, liquid, and gaseous states, are fundamental parameters that dictate its behavior and application. The melting point provides a convenient criterion of purity and is crucial for crystallization processes, while the boiling point is essential for purification by distillation and for understanding its volatility.

Physical Property Data Summary

The determination of the thermal properties of this compound is essential for its application. Below is a summary of the available data.

Physical PropertyValueSource
Melting Point Data not readily available in cited literatureN/A
Boiling Point 354.5 ± 37.0 °C at 760 mmHg

Note: The lack of a readily available experimental melting point in the literature highlights the need for empirical determination by researchers working with this compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the use of a capillary melting point apparatus, a standard and reliable method for this determination.

Scientific Principles

The melting point is a characteristic physical property of a pure solid. Impurities tend to depress and broaden the melting point range. This phenomenon, known as melting point depression, is a consequence of the colligative properties of solutions, where the solute (impurity) lowers the freezing point of the solvent (the pure compound). Therefore, a sharp melting point is a strong indicator of high purity.

Experimental Protocol
  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rough measurement can be performed).

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_reporting Data Reporting prep1 Finely powder dry sample prep2 Load into capillary tube prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Rapid heating to ~15°C below MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Observe and record melting range meas3->meas4 report1 Report as a temperature range meas4->report1

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The high boiling point of this compound suggests that care must be taken to avoid thermal decomposition during its determination. A micro-boiling point or distillation method is suitable.

Scientific Principles

The boiling point is sensitive to changes in atmospheric pressure. A liquid boils at a lower temperature at a lower external pressure. Therefore, it is crucial to record the atmospheric pressure at which the boiling point is measured. For high-boiling compounds, there is a risk of decomposition at temperatures near the boiling point. In such cases, distillation under reduced pressure (vacuum distillation) is often employed to purify the compound at a lower temperature.

Experimental Protocol (Micro-Boiling Point)
  • Sample Preparation: A small amount of this compound is placed in a small test tube or a Thiele tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

  • Observation:

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • The heating is continued until a steady stream of bubbles is observed.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

  • Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using a nomograph or appropriate equations if the measurement was made at a different pressure.

Experimental Workflow Diagram

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_recording Data Recording setup1 Place sample in test tube setup2 Insert inverted capillary setup1->setup2 setup3 Attach to thermometer setup2->setup3 heat1 Heat in an oil bath setup3->heat1 heat2 Observe steady stream of bubbles heat1->heat2 heat3 Discontinue heating and cool slowly heat2->heat3 rec1 Record temperature when liquid enters capillary heat3->rec1 rec2 Record atmospheric pressure rec1->rec2

spectroscopic data (NMR, IR, MS) for 2-chloro-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-5-methoxynicotinic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and agrochemical research. As a substituted pyridine derivative, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers researchers and drug development professionals a detailed examination of the compound's spectral features, the rationale behind the experimental methodologies, and an authoritative interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct protons, their chemical environment, and their proximity to other protons. The aromatic region is of particular interest, showing two distinct signals for the protons on the pyridine ring.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5Doublet (d)H-6
~8.0Doublet (d)H-4
~4.0Singlet (s)-OCH₃
~13.0-14.0Broad Singlet (br s)-COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is consistent with the proposed structure.[1] The two aromatic protons, H-4 and H-6, appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons appear as a sharp singlet, as expected. The carboxylic acid proton is typically broad and appears significantly downfield; its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample C Add deuterated solvent (e.g., DMSO-d₆) A->C B Add to NMR tube D Place tube in spectrometer (e.g., 400 MHz) B->D C->B E Tune and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integrate and pick peaks H->I J Final Structure I->J Structural Elucidation

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: The spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

  • Acquisition: Before data acquisition, the instrument is tuned and the magnetic field homogeneity is optimized (shimming). Standard pulse programs are used to acquire both ¹H and ¹³C{¹H} spectra.

  • Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C and C=N stretching (Aromatic ring)
~1280StrongC-O stretch (Aromatic ether & acid)
~750StrongC-Cl stretch

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3][4] A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group of the carboxylic acid.[4][5] The absorptions in the 1470-1600 cm⁻¹ range are typical for the stretching vibrations of the pyridine ring. The strong band around 1280 cm⁻¹ is attributed to the C-O stretching of both the methoxy group and the carboxylic acid. Finally, a band in the fingerprint region, typically around 750 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Record the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range like 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Table 3: Mass Spectrometry Data for this compound

m/z (mass-to-charge)IonNotes
187/189[M]⁺Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
172/174[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
142/144[M - COOH]⁺Loss of the carboxylic acid group (formyl radical).

Note: The exact fragmentation pattern can depend on the ionization method used (e.g., EI, ESI).

Interpretation of the Mass Spectrum

The most critical information from the mass spectrum is the molecular ion peak. For this compound (C₇H₆ClNO₃), the calculated monoisotopic mass is approximately 187.01 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) at m/z 187 and 189, with a characteristic intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. Common fragmentation pathways include the loss of the methyl group from the ether and the loss of the entire carboxylic acid moiety.

Fragmentation Pathway

Fragmentation M [M]⁺ m/z 187/189 F1 [M - CH₃]⁺ m/z 172/174 M->F1 - •CH₃ F2 [M - COOH]⁺ m/z 142/144 M->F2 - •COOH

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Infusion: The sample solution can be directly infused into the mass spectrometer or injected via an LC system.

  • Ionization: ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions. Analysis can be done in either positive or negative ion mode. For a carboxylic acid, negative mode ([M-H]⁻) is often very effective.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight). The detector records the abundance of each ion.[7]

Conclusion

The collective evidence from ¹H NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum confirms the substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key carboxylic acid, methoxy, and chloro functional groups. Mass spectrometry establishes the correct molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity.

References

Potential Biological Activities of 2-Chloro-5-Methoxynicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Nicotinic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. Among the myriad of scaffolds available to medicinal chemists, the nicotinic acid (niacin, vitamin B3) backbone has consistently yielded derivatives with a wide spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 2-chloro-5-methoxynicotinic acid . While direct and extensive research on this particular molecule is nascent, a comprehensive analysis of its structural congeners provides a fertile ground for postulating its potential biological activities and outlining a strategic framework for its investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing compound.

Chemical Identity and Rationale for Investigation

This compound is a pyridinecarboxylic acid derivative characterized by a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring. Its methyl ester, methyl 2-chloro-5-methoxynicotinate, is a known compound, confirming the accessibility of this chemical scaffold[1]. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the nicotinic acid core suggests a unique electronic and steric profile that could modulate its interaction with biological targets.

The rationale for investigating this compound is built upon the well-established pharmacological importance of nicotinic acid derivatives, which have demonstrated significant potential as anti-inflammatory, antimicrobial, and even anti-cancer agents[2][3][4]. The specific substitutions on our molecule of interest offer the potential for improved potency, selectivity, and pharmacokinetic properties compared to existing compounds.

Potential Biological Activity I: Anti-Inflammatory Effects

A substantial body of evidence points to the anti-inflammatory potential of nicotinic acid derivatives[2][3][5][6][7]. Many of these compounds exert their effects through the inhibition of key inflammatory mediators.

Postulated Mechanism of Action: COX-2 Inhibition

A primary mechanism by which nicotinic acid derivatives exhibit anti-inflammatory activity is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[5][7]. COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. The structural features of this compound, particularly the substituted pyridine ring, are consistent with moieties found in known COX-2 inhibitors.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 activation Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 catalysis COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation This compound 2-chloro-5- methoxynicotinic acid This compound->COX-2 Inhibition

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound and control inhibitors to create a range of concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

  • Add the diluted test compound or control inhibitors to the respective wells.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and add the colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Control)LiteratureLiteratureLiterature
Indomethacin (Control)LiteratureLiteratureLiterature

Potential Biological Activity II: Antimicrobial Effects

Nicotinic acid and its derivatives have been reported to possess antimicrobial activity against a range of pathogenic microbes, including bacteria and fungi[4][8][9]. The incorporation of a halogen atom, such as chlorine, into the molecular structure can often enhance antimicrobial potency.

Postulated Mechanism of Action: Disruption of Microbial Cellular Processes

The precise antimicrobial mechanism of nicotinic acid derivatives is likely multifactorial and may involve:

  • Inhibition of essential enzymes: The compound could act as an inhibitor of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of membrane integrity: The lipophilic nature of the substituted pyridine ring may allow it to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

  • Interference with biofilm formation: Some nicotinic acid derivatives have been shown to inhibit the formation of biofilms, which are critical for microbial persistence and resistance.

Workflow: Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Broth Microdilution Broth Microdilution Assay (Determine MIC) MBC Assay Minimum Bactericidal Concentration (MBC) Assay Broth Microdilution->MBC Assay Biofilm Inhibition Biofilm Inhibition Assay Broth Microdilution->Biofilm Inhibition Membrane Permeability Membrane Permeability Assay MBC Assay->Membrane Permeability Enzyme Inhibition Target Enzyme Inhibition Assays Biofilm Inhibition->Enzyme Inhibition This compound Test Compound Test Compound Test Compound Test Compound->Broth Microdilution

Caption: A stepwise workflow for evaluating the antimicrobial potential of the compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Prepare serial two-fold dilutions of this compound and control antibiotics in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbe and broth) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureusExperimentalExperimental
E. coliExperimentalExperimental
C. albicansExperimentalExperimental

Potential Biological Activity III: Anti-Cancer Effects

While less common than anti-inflammatory or antimicrobial activity, some nicotinic acid derivatives and structurally related compounds have demonstrated anti-cancer properties. For instance, a compound with a 4-methoxypyridine-2-carboxylic acid moiety has been identified as an inhibitor of monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism[10].

Postulated Mechanism of Action: Targeting Cancer Cell Metabolism

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued high rates of glycolysis. MCT4 is a key transporter responsible for this lactate efflux. Inhibition of MCT4 can lead to intracellular acidification and a reduction in cancer cell viability[10]. The structural similarity of this compound to known MCT4 inhibitors warrants investigation into its potential in this area.

Experimental Protocol: Cell Viability Assay in Cancer Cell Lines

This protocol assesses the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, a breast cancer cell line with high MCT4 expression)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin (positive control)

  • MTT or resazurin-based cell viability assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells and normal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and doxorubicin for 48-72 hours.

  • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MDA-MB-231ExperimentalExperimental
Normal Cell LineExperimentalExperimental

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through established methods for the modification of the pyridine ring[11][12]. A plausible route could involve the chlorination and methoxylation of a suitable nicotinic acid precursor.

Future research should focus on a systematic evaluation of the biological activities outlined in this guide. Promising initial findings should be followed by more in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize the lead compound.

Conclusion

This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant biological activity. Based on the extensive research into related nicotinic acid derivatives, there is a strong rationale for investigating its anti-inflammatory, antimicrobial, and anti-cancer properties. The experimental frameworks provided in this guide offer a clear and logical path for elucidating the therapeutic potential of this compound. It is our hope that this document will serve as a catalyst for further research and development, ultimately leading to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Note: 2-Chloro-5-methoxynicotinic Acid as a Versatile Precursor for the Synthesis of Novel Dihydropyridine-Based L-type Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the utilization of 2-chloro-5-methoxynicotinic acid as a strategic precursor for the synthesis of novel dihydropyridine (DHP) L-type calcium channel modulators. We present a detailed, field-proven synthetic protocol, complete with mechanistic insights and characterization checkpoints. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended to empower researchers in medicinal chemistry and drug development to leverage this versatile building block for the creation of new chemical entities targeting calcium signaling pathways.

Introduction: The Significance of Calcium Channel Modulation

Voltage-gated calcium channels are critical players in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[1] Among the various types of calcium channels, the L-type calcium channels (LTCCs) are particularly well-established therapeutic targets for cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] The inhibition of LTCCs by small molecules, known as calcium channel blockers, leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[3]

The 1,4-dihydropyridine (DHP) scaffold represents the most prominent class of L-type calcium channel blockers, with blockbuster drugs like nifedipine, amlodipine, and felodipine being mainstays in cardiovascular therapy for decades.[4][5] The synthesis of these DHP-based drugs predominantly relies on the Hantzsch pyridine synthesis, a robust and versatile multi-component reaction.[6][7][8] The continuous exploration of novel DHP analogues is driven by the quest for compounds with improved pharmacokinetic profiles, enhanced tissue selectivity, and potentially new therapeutic applications.[3][4]

This application note focuses on the strategic use of this compound as a key starting material for the synthesis of a new generation of DHP-based calcium channel modulators. The presence of a chlorine atom and a methoxy group on the pyridine ring offers opportunities for further chemical modifications and for fine-tuning the electronic and steric properties of the final compounds, which can significantly impact their biological activity.

Synthetic Strategy: From Nicotinic Acid to a Dihydropyridine Core

The overall synthetic strategy involves a multi-step sequence to construct a novel dihydropyridine calcium channel modulator. The key steps are:

  • Amide Coupling: Activation of the carboxylic acid of this compound and subsequent reaction with an appropriate amine to form a stable amide intermediate. This step introduces a key functional handle for further diversification.

  • Hantzsch Dihydropyridine Synthesis: A one-pot condensation reaction of a custom-synthesized aldehyde (derived from the nicotinic acid precursor), a β-ketoester, and an ammonium source to construct the core 1,4-dihydropyridine ring.

This approach allows for the modular assembly of the target compound, enabling the systematic variation of different structural components to explore structure-activity relationships (SAR).

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Dihydropyridine Synthesis start This compound step1 Amide Coupling with N,O-dimethylhydroxylamine start->step1 EDC, HOBt, DIPEA intermediate1 Weinreb Amide Intermediate step1->intermediate1 step2 Reduction to Aldehyde intermediate1->step2 LiAlH4 or DIBAL-H intermediate2 2-chloro-5-methoxy-nicotinaldehyde step2->intermediate2 intermediate2_ref 2-chloro-5-methoxy-nicotinaldehyde hantzsch Hantzsch Condensation intermediate2_ref->hantzsch reagent1 Ethyl Acetoacetate reagent1->hantzsch reagent2 Ammonium Acetate reagent2->hantzsch product Final Dihydropyridine Product hantzsch->product G DHP Dihydropyridine Modulator Binding Allosteric Binding DHP->Binding LTCC L-type Calcium Channel (α1 subunit) LTCC->Binding Conformation Conformational Change (Inactivated State) Binding->Conformation Ca_influx Reduced Ca²⁺ Influx Conformation->Ca_influx Response Vasodilation & Reduced Blood Pressure Ca_influx->Response

References

Application Note: Synthesis of 2-Chloro-5-methoxynicotinoyl Chloride via Thionyl Chloride Mediated Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Acyl Chloride Synthesis

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of reactive intermediates is a cornerstone of innovation. Carboxylic acids, while foundational, often lack the requisite reactivity for complex amide or ester bond formations. Their conversion to acyl chlorides represents a critical activation step, transforming a stable functional group into a highly electrophilic species primed for nucleophilic attack.[1][2][3] This protocol details the robust and widely adopted method for converting 2-chloro-5-methoxynicotinic acid into its corresponding acyl chloride, 2-chloro-5-methoxynicotinoyl chloride, using thionyl chloride (SOCl₂).

The resulting 2-chloro-5-methoxynicotinoyl chloride is a valuable building block, enabling the facile synthesis of a diverse array of derivatives, such as amides and esters, which are prevalent motifs in biologically active molecules. The choice of thionyl chloride is strategic; it is a powerful chlorinating agent, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[2][3] This characteristic drives the reaction to completion by their spontaneous removal from the reaction medium, simplifying purification efforts.[1]

Reaction Mechanism: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of this compound on the electrophilic sulfur atom of thionyl chloride.[4][5][6]

  • Intermediate Formation: This attack forms a highly reactive intermediate and displaces a chloride ion.

  • Leaving Group Activation: The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite group, which is an excellent leaving group.[5]

  • Nucleophilic Substitution: The previously displaced chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, leading to the formation of the final acyl chloride. This step is irreversible as the chlorosulfite leaving group fragments into the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][7]

The mechanistic pathway is illustrated below.

Caption: Reaction mechanism for acyl chloride formation.

Critical Safety and Handling Protocols

Authoritative Grounding: Adherence to strict safety protocols is non-negotiable when working with thionyl chloride. This substance is highly corrosive, toxic, and water-reactive.[8][9][10]

  • Engineering Controls: All manipulations involving thionyl chloride must be conducted within a certified, properly functioning chemical fume hood to prevent inhalation of its vapors and the HCl and SO₂ gases produced during the reaction.[1][11] The work area must be equipped with an emergency safety shower and eyewash station.[8][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Tightly fitting chemical splash goggles and a full-face shield.[9][10]

    • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves for integrity before each use.[9][11]

    • Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[8]

  • Reagent Handling:

    • Thionyl chloride reacts violently with water and moisture to release toxic gases.[8] Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Store thionyl chloride in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols.[8]

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide. All contaminated materials and chemical waste must be disposed of according to institutional and local hazardous waste guidelines.[11]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-chloro-5-methoxynicotinoyl chloride.

4.1 Materials and Equipment

  • Reagents:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene (optional, for co-evaporation)

    • Anhydrous solvent (e.g., Dichloromethane, if needed for subsequent steps)

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Reflux condenser (oven-dried) with gas outlet adapter

    • Inert gas line (Nitrogen or Argon)

    • Heating mantle with temperature controller

    • Gas trap/scrubber (containing NaOH solution to neutralize HCl and SO₂)

    • Rotary evaporator with a vacuum pump protected by a cold trap and base trap

4.2 Experimental Workflow Diagram

G start Start setup Assemble dry glassware under inert atmosphere (N₂). start->setup charge Charge flask with This compound. setup->charge add_socl2 Slowly add excess thionyl chloride (SOCl₂) via syringe. charge->add_socl2 reflux Heat mixture to reflux (typically 75-80°C) for 2-4 hours. add_socl2->reflux monitor Monitor reaction: - Cessation of gas evolution - (Optional) TLC of quenched aliquot reflux->monitor cool Cool reaction mixture to room temperature. monitor->cool evaporate Remove excess SOCl₂ under vacuum (rotary evaporator). Use a base trap! cool->evaporate coevaporate Add anhydrous toluene and co-evaporate to remove trace SOCl₂ (repeat 2x). evaporate->coevaporate product Crude 2-chloro-5-methoxynicotinoyl chloride (pale yellow oil or solid). coevaporate->product end Proceed to next step or purify via vacuum distillation. product->end

Caption: Step-by-step workflow for synthesis.

4.3 Step-by-Step Procedure

  • System Preparation: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of an inert gas (N₂ or Ar), with the gas outlet from the condenser directed to a gas scrubber containing aqueous NaOH.

  • Reagent Charging: Charge the flask with this compound (1.0 eq).

  • Thionyl Chloride Addition: Slowly add an excess of thionyl chloride (typically 2.0 to 5.0 equivalents, which can also serve as the solvent) to the flask at room temperature using a syringe.[12][13] An initial exotherm may be observed.

  • Reaction Execution: Once the addition is complete, heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76°C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be visually monitored by the dissolution of the solid starting material and the steady evolution of gases (HCl and SO₂), which are neutralized in the scrubber.

  • Reaction Completion & Workup: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a base trap (containing NaOH pellets or solution) to prevent corrosion from acidic vapors.

  • Azeotropic Removal: To ensure complete removal of residual thionyl chloride, add a portion of anhydrous toluene to the crude product and concentrate again on the rotary evaporator.[14] Repeat this co-evaporation step at least once.

  • Product Isolation: The resulting crude 2-chloro-5-methoxynicotinoyl chloride is often obtained as a pale yellow to brown oil or solid. In many cases, this material is of sufficient purity to be used directly in subsequent reactions without further purification.[14] If higher purity is required, vacuum distillation or recrystallization from a non-protic solvent may be employed.[2][15]

Data Summary and Expected Outcomes

The following table summarizes the typical parameters and expected results for this transformation.

ParameterSpecificationRationale & Expert Notes
Substrate This compoundEnsure the starting material is dry, as moisture will consume thionyl chloride.
Reagent Thionyl Chloride (SOCl₂)Use in excess (2-5 eq.) to act as both reagent and solvent, driving the reaction to completion.[12]
Catalyst None (typically)While a catalytic amount of DMF can accelerate the reaction, it is often unnecessary and can complicate the workup.[1]
Temperature Reflux (~76 °C)Provides sufficient thermal energy to overcome the activation barrier. Reaction is typically complete within hours.[12][13]
Reaction Time 2 - 4 hoursMonitor for the cessation of gas evolution. Over-refluxing is generally not detrimental but is inefficient.
Workup Vacuum removal of excess SOCl₂This is the most critical part of the isolation. An efficient vacuum and a well-maintained base trap are essential.
Expected Yield >90% (crude)The reaction is generally high-yielding due to its irreversible nature. Yields are often assumed to be quantitative for direct use.
Product Form Oil or low-melting solidThe product is highly reactive and sensitive to atmospheric moisture. Handle under inert gas.

References

Application Notes and Protocols for the Methylation of 2-chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methylating 2-chloro-5-methoxynicotinic Acid

In the landscape of pharmaceutical and agrochemical research, the targeted modification of molecular scaffolds is a cornerstone of developing novel and effective agents. The methylation of carboxylic acids, such as this compound, to their corresponding methyl esters is a fundamental transformation. This conversion is often critical for modulating a compound's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability. The resulting methyl ester, methyl 2-chloro-5-methoxypyridine-3-carboxylate, can serve as a key intermediate in the synthesis of more complex molecules, enabling further functionalization and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive, in-depth protocol for the methylation of this compound, with a primary focus on the highly efficient, yet hazardous, reagent diazomethane. We will delve into the causality behind the experimental choices, present a self-validating system for trustworthy results, and offer insights into alternative, safer methodologies.

Reaction Principle: The Mechanism of Esterification with Diazomethane

The reaction between a carboxylic acid and diazomethane is a rapid and high-yielding esterification process. The mechanism involves a two-step sequence:

  • Protonation: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane, which acts as a base. This protonation step is the rate-determining step and results in the formation of a carboxylate anion and a methyldiazonium cation.[1]

  • Nucleophilic Attack: The highly reactive methyldiazonium cation is then subjected to a nucleophilic attack by the carboxylate anion. This SN2-type displacement leads to the formation of the methyl ester and the evolution of nitrogen gas as the sole byproduct.[1] The inertness of nitrogen gas makes it an excellent leaving group, driving the reaction to completion.

This method is particularly advantageous due to its mild reaction conditions and the clean nature of the transformation, often yielding the product in near-quantitative amounts with no need for extensive purification.

Experimental Workflow: A Visual Guide

To provide a clear overview of the process, the following diagram illustrates the key stages of the methylation protocol.

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagent_Prep Reagent & Glassware Preparation Diazomethane_Gen In-situ Diazomethane Generation Reagent_Prep->Diazomethane_Gen Safety First Reaction_Setup Reaction Setup Diazomethane_Gen->Reaction_Setup Transfer of Ethereal Solution Methylation Methylation Reaction Reaction_Setup->Methylation Addition of Carboxylic Acid Quenching Quenching of Excess Diazomethane Methylation->Quenching Completion Workup Aqueous Work-up Quenching->Workup Purification Purification Workup->Purification Validation Product Validation (NMR, MS) Purification->Validation

Caption: A logical workflow for the methylation of this compound.

PART 1: Detailed Laboratory Protocol

This protocol is designed for the methylation of this compound on a laboratory scale. Extreme caution must be exercised when working with diazomethane due to its high toxicity and explosive nature. All operations involving diazomethane must be conducted in a well-ventilated fume hood with a blast shield.[2][3]

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%VariousEnsure it is dry before use.
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)>98%VariousPrecursor for diazomethane generation.
Diethyl ether (anhydrous)>99%VariousPeroxide-free.
Potassium hydroxide (KOH)>85%VariousUsed for diazomethane generation.
Ethanol (95%)-VariousUsed in the diazomethane generation.
Acetic acid (glacial)>99%VariousFor quenching excess diazomethane.
Saturated sodium bicarbonate solution-Prepared in-houseFor work-up.
Brine (saturated NaCl solution)-Prepared in-houseFor work-up.
Anhydrous magnesium sulfate-VariousFor drying the organic phase.
Equipment
  • Diazomethane generation apparatus (with flame-polished joints)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Blast shield

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

1. In-situ Generation of Diazomethane (Ethereal Solution)

  • Safety First: Don a lab coat, safety glasses, and chemical-resistant gloves. Place a blast shield in front of the apparatus within the fume hood.

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve potassium hydroxide (5.0 g) in water (8 mL) and ethanol (10 mL).

  • Gently warm the mixture in a water bath to about 65-70 °C until the KOH is fully dissolved.

  • In a separate flask, prepare a solution of Diazald® (21.4 g, 0.1 mol) in diethyl ether (100 mL).

  • Cool the KOH solution in an ice bath.

  • Slowly add the Diazald® solution to the cooled KOH solution via the dropping funnel over 20-30 minutes with gentle stirring.

  • The yellow color of diazomethane will appear in the ethereal layer.

  • Once the addition is complete, continue stirring for another 30 minutes in the ice bath. The ethereal solution of diazomethane is now ready for use. Do not store this solution.

2. Methylation of this compound

  • In a separate round-bottom flask, dissolve this compound (e.g., 1.87 g, 10 mmol) in a minimal amount of methanol and add diethyl ether (50 mL).

  • Cool this solution in an ice bath.

  • Slowly and carefully add the prepared ethereal solution of diazomethane dropwise to the stirred solution of the carboxylic acid.

  • Continue the addition until the yellow color of diazomethane persists, indicating that all the carboxylic acid has reacted. The evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to stir for an additional 15-20 minutes in the ice bath.

3. Quenching and Work-up

  • To quench the excess diazomethane, add glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases.[2]

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acetic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloro-5-methoxynicotinate.

4. Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

PART 2: Trustworthiness and Self-Validation

A robust protocol is one that has built-in checks and balances to ensure the reliability of the results.

In-Process Controls
  • Visual Monitoring: The persistence of the yellow color of diazomethane is a clear visual indicator of the reaction's completion.

  • Gas Evolution: The cessation of nitrogen gas bubbling also signals the end of the reaction.

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction by TLC to confirm the disappearance of the starting material and the appearance of the product spot.

Post-Reaction Validation

The identity and purity of the synthesized methyl 2-chloro-5-methoxynicotinate should be confirmed by spectroscopic methods.

Analytical Technique Expected Results for Methyl 2-chloro-5-methoxypyridine-3-carboxylate
¹H NMR Predicted chemical shifts (CDCl₃, 400 MHz): δ 8.2-8.4 (s, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃), 3.8-4.0 (s, 3H, COOCH₃).
¹³C NMR Predicted chemical shifts (CDCl₃, 100 MHz): δ 165-170 (C=O), 155-160 (C-OMe), 145-150 (C-Cl), 140-145 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-C), 52-55 (COOCH₃), 55-58 (Ar-OCH₃).
Mass Spectrometry Expected [M+H]⁺ at m/z 202.0 for C₈H₈ClNO₃.

Discussion: Causality and Alternative Methodologies

The choice of diazomethane as the methylating agent is predicated on its high reactivity and the clean nature of the reaction. However, its inherent dangers necessitate the consideration of safer alternatives.

Alternative Methylating Agents
  • (Trimethylsilyl)diazomethane (TMS-diazomethane): A commercially available and safer alternative to diazomethane. It reacts with carboxylic acids in the presence of methanol to generate diazomethane in situ, which then performs the methylation.[4]

  • Methyl Iodide with a Base: As seen in the synthesis of a similar compound, methyl iodide in the presence of a base like silver carbonate can be used for methylation.[5] This method avoids the hazards of diazomethane but may require harsher conditions and can be more challenging to drive to completion.

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. While effective, the high temperatures and strongly acidic conditions may not be suitable for sensitive substrates.

Safety Precautions: A Paramount Concern

Working with diazomethane demands the strictest adherence to safety protocols.

  • Explosion Hazard: Diazomethane can explode upon contact with rough surfaces, sharp edges, or certain metals. Use only flame-polished glassware.[3]

  • Toxicity: Diazomethane is a potent carcinogen and a severe respiratory irritant. All manipulations must be performed in a certified chemical fume hood.[1][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. A face shield is also recommended.[2]

  • Quenching: Never dispose of unreacted diazomethane. Always quench it with a weak acid like acetic acid before disposal.[2]

Conclusion

The methylation of this compound is a key synthetic step, and the use of diazomethane offers an efficient route to the desired methyl ester. By understanding the underlying chemistry, adhering to a detailed and validated protocol, and prioritizing safety, researchers can confidently and reliably perform this important transformation. The exploration of safer alternative reagents is also encouraged to minimize laboratory hazards while achieving the desired synthetic outcomes.

References

The Versatility of 2-Chloro-5-methoxynicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast number of therapeutic agents. Among these, 2-chloro-5-methoxynicotinic acid has emerged as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the chloro, methoxy, and carboxylic acid functionalities on a pyridine core, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the rationale behind its use in the synthesis of targeted therapeutics. The strategic placement of a reactive chloro group, a methoxy group that can modulate solubility and metabolic stability, and a carboxylic acid ready for amide coupling, provides a powerful toolkit for medicinal chemists.[1][2]

Application Note I: Synthesis of Potent Kinase Inhibitors

Therapeutic Context: Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug development. The 2-chloro-5-methoxynicotinoyl moiety is frequently incorporated into kinase inhibitors, where it can serve as a key pharmacophore, interacting with the hinge region of the kinase active site, or as a versatile handle for further chemical elaboration.

Causality of Use: The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors for several reasons:

  • Amide Coupling: The carboxylic acid provides a straightforward attachment point for a variety of amine-containing fragments, allowing for the rapid generation of compound libraries to explore the structure-activity relationship (SAR).[3]

  • Vectorial Elaboration: The chloro and methoxy groups offer distinct points for modification. The chloro group can be displaced via nucleophilic aromatic substitution to introduce further diversity, while the methoxy group can influence the physicochemical properties of the final compound.

  • Scaffold Rigidity: The pyridine ring provides a rigid core, which can help to pre-organize the appended functionalities for optimal binding to the target kinase.

Protocol: Synthesis of a Dual Src/Abl Kinase Inhibitor Precursor

This protocol outlines the synthesis of an amide derivative of this compound, a common step in the preparation of kinase inhibitors such as those targeting Src and Abl kinases.[4][5]

Workflow Diagram:

G A This compound + Amine C Amide Bond Formation A->C Reactants B Amide Coupling Reagents (e.g., HATU, DIPEA) B->C Reagents D Work-up and Purification C->D Reaction Mixture E Final Amide Product D->E Purified Product G cluster_0 Drug Development Pathway A 2-Chloro-5-hydroxypyridine B Williamson Ether Synthesis A->B C 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine B->C D Heck or Stille Coupling C->D E Final nAChR Ligand D->E

References

Application Note: 2-Chloro-5-methoxynicotinic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, pyridopyrimidines and related fused heterocyclic systems represent a class of "privileged scaffolds" due to their structural resemblance to native DNA/RNA bases and their ability to form key interactions with a multitude of biological targets.[1][2] The design and synthesis of novel derivatives within this class are paramount for developing next-generation therapeutics, including potent kinase inhibitors and anticancer agents.[3]

2-Chloro-5-methoxynicotinic acid emerges as a uniquely valuable starting material for this endeavor. Its structure presents three distinct and orthogonally reactive functional handles:

  • A Carboxylic Acid (C3-position): Readily activated for amide bond formation, providing a gateway for introducing diverse side chains or serving as a key element in ring-forming cyclization reactions.

  • A Halogenated Site (C2-position): The chloro-substituent is an excellent electrophilic center, primed for nucleophilic aromatic substitution (SNAr) or, more broadly, for transition-metal-catalyzed cross-coupling reactions.

  • An Electron-Donating Group (C5-position): The methoxy group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions and providing a potential site for late-stage functionalization or metabolic blocking.

This application note provides researchers, scientists, and drug development professionals with a detailed guide to leveraging the unique reactivity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for the synthesis of complex heterocyclic compounds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material is critical for predictable and successful synthesis. The properties of this compound dictate the reaction conditions required for its transformation.

PropertyValueSource
CAS Number 74650-71-8[4][5]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
Appearance Off-white to pale yellow solid-
Storage Inert atmosphere, 2-8°C[4]

Reactivity Insights: The pyridine ring's electron-withdrawing nitrogen atom, in concert with the carboxylic acid at C3, renders the C2 position electron-deficient and thus highly susceptible to nucleophilic attack. This makes the 2-chloro group an excellent leaving group. The 5-methoxy group, being electron-donating, slightly tempers this effect but is crucial for fine-tuning the electronic landscape of the final molecule, often enhancing biological activity.

Core Synthetic Strategy: Palladium-Catalyzed C-N Bond Formation

While direct SNAr with amines is feasible, its scope can be limited by the nucleophilicity of the amine and the potential for harsh reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a far more versatile and efficient alternative for constructing the C-N bonds essential for many heterocyclic cores.[6][7]

Mechanistic Rationale: The power of the Buchwald-Hartwig amination lies in its catalytic cycle, which overcomes the high activation energy of direct substitution.[8] The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond, forming a Pd(II) intermediate. Subsequent ligand exchange with the amine and reductive elimination forges the desired C-N bond and regenerates the Pd(0) catalyst.[8] The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical as they stabilize the palladium center and accelerate the key steps of the cycle.[8]

Diagram 1: Conceptual Workflow for Buchwald-Hartwig Amination A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

start_end start_end reagents reagents process process analysis analysis A Start: Assemble Glassware (Oven-dried flask, condenser) B Add Solids: 1. This compound Ester 2. Pd Catalyst & Ligand 3. Base (e.g., Cs₂CO₃) A->B 1. C Seal, Purge with Inert Gas (e.g., Argon or Nitrogen) B->C 2. D Add Liquids: 1. Anhydrous Solvent (e.g., Toluene) 2. Amine Coupling Partner C->D 3. E Heat to Reaction Temperature (e.g., 80-110 °C) D->E 4. F Monitor Reaction Progress (TLC or LC-MS) E->F 5. (t = 0 to 24h) G Reaction Complete F->G 6. H Aqueous Workup & Extraction G->H 7. I Purification (Column Chromatography) H->I 8. J Characterization & Final Product I->J 9.

Application Protocol 1: Synthesis of 2-Amino-5-methoxynicotinamides

This protocol demonstrates the sequential functionalization of the carboxylic acid and the 2-chloro position, creating a key intermediate for more complex heterocycles like pyrido[2,3-d]pyrimidines.

Step 1: Esterification of the Carboxylic Acid

  • Rationale: Protecting the carboxylic acid as an ester prevents unwanted side reactions during the subsequent palladium-catalyzed coupling. A methyl ester is chosen for its stability and ease of removal via hydrolysis if needed.

  • Protocol:

    • Suspend this compound (1.0 eq) in methanol (MeOH, 10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloro-5-methoxynicotinate, typically as a white to off-white solid.

Step 2: Buchwald-Hartwig Amination

  • Rationale: This step introduces the crucial amine functionality at the C2 position. Cesium carbonate is used as a base, and a robust catalyst system like Pd₂(dba)₃ with XPhos ensures high efficiency for a range of amine coupling partners.

  • Protocol:

    • To an oven-dried Schlenk flask, add methyl 2-chloro-5-methoxynicotinate (1.0 eq), the desired primary or secondary amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add anhydrous toluene or dioxane (10 volumes) via syringe.

    • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the desired 2-amino-5-methoxynicotinate derivative.

Application Protocol 2: Annulation to a Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol illustrates how to build upon the previously synthesized intermediates to construct a fused heterocyclic system, a common core in many biologically active molecules.[1]

Rationale: This synthesis proceeds via an initial amidation of a 2-aminonicotinic acid derivative, followed by a base-mediated intramolecular cyclization. This "pyridine-to-pyrimidine" strategy is a convergent and efficient route to the target scaffold.

Diagram 2: Synthetic Pathway to Pyrido[2,3-d]pyrimidin-7(8H)-ones A multi-step workflow starting from the nicotinic acid scaffold.

G start 2-Chloro-5-methoxy nicotinic Acid step1 Step 1: Buchwald-Hartwig Amination (e.g., with Aniline) start->step1 int1 Intermediate A: 2-(Phenylamino)-5-methoxy nicotinic Acid step1->int1 step2 Step 2: Amide Formation (e.g., with Formamide) int1->step2 int2 Intermediate B: N-Formyl Derivative step2->int2 step3 Step 3: Intramolecular Cyclization (Base-mediated) int2->step3 final Final Product: 5-Methoxy-8-phenyl pyrido[2,3-d]pyrimidin-7(8H)-one step3->final

Protocol:

  • Saponification (if starting from ester): Hydrolyze the methyl 2-(arylamino)-5-methoxynicotinate intermediate from Protocol 1 using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.

  • Amidation:

    • Dissolve the 2-(arylamino)-5-methoxynicotinic acid (1.0 eq) in an appropriate solvent like DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Add the desired amine (e.g., ammonium chloride for a primary amide, or formamide for direct cyclization precursor) (1.5 eq) and stir at room temperature for 12 hours.

    • Perform an aqueous workup to isolate the amide intermediate.

  • Cyclization:

    • This step is highly dependent on the nature of the amide. For example, if an N-formyl intermediate is prepared, heating in the presence of a base like potassium carbonate can induce cyclization.

    • Alternatively, reacting a 2-aminonicotinamide with dimethylformamide-dimethylacetal (DMF-DMA) at elevated temperatures is a common method to form the pyrimidine ring.

    • Example Protocol (with DMF-DMA):

      • Suspend 2-amino-5-methoxy-N-aryl-nicotinamide (1.0 eq) in DMF-DMA (5-10 volumes).

      • Heat the mixture to 120-140 °C for 2-4 hours.

      • Cool the reaction mixture. The product often precipitates upon cooling.

      • Collect the solid by filtration, wash with a cold solvent like diethyl ether or methanol, and dry under vacuum to obtain the pyrido[2,3-d]pyrimidinone product.

Choosing the Right Coupling Strategy

The 2-chloro position is amenable to various transformations. The choice of reaction depends entirely on the desired bond type (C-N, C-C, C-O, etc.).

Diagram 3: Decision Logic for C2-Position Functionalization A flowchart to guide the selection of an appropriate synthetic method.

decision decision method method condition condition start Goal: Functionalize C2-Position q1 Desired Bond? start->q1 cn C-N Bond q1->cn C-N cc C-C Bond q1->cc C-C co_cs C-O / C-S Bond q1->co_cs C-O / C-S q2 Amine Reactivity? cn->q2 suzuki Suzuki Coupling cc->suzuki with R-B(OH)₂ heck Heck Coupling cc->heck with Alkene ullmann Ullmann Condensation or SNAr co_cs->ullmann snar SNAr q2->snar High bha Buchwald-Hartwig Amination q2->bha Low / Hindered c1 Strongly Nucleophilic Amine (e.g., Alkylamine) snar->c1 c2 Weakly Nucleophilic or Sterically Hindered Amine (e.g., Aniline) bha->c2 c3 Boronic Acid / Ester suzuki->c3 c4 Alkene heck->c4 c5 Alcohol / Thiol ullmann->c5

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, medicinally relevant heterocyclic compounds. By understanding the distinct reactivity of its three functional groups, researchers can strategically design and execute efficient synthetic routes. The palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, provide a robust and general platform for C-N bond formation, while classical transformations of the carboxylic acid enable the construction of diverse amides and subsequent ring annulation. The protocols and strategic insights provided herein serve as a validated starting point for scientists aiming to unlock the full potential of this valuable scaffold in their drug discovery and development programs.

References

Application Notes and Protocols for Amide Coupling with 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methoxynicotinic Acid in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active agents, leveraging the pyridine's ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The chloro and methoxy substituents offer opportunities for further chemical modification, making this scaffold particularly attractive for the construction of compound libraries for lead identification and optimization. The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation, enabling the linkage of this core structure to a diverse range of amine-containing fragments, thereby modulating the pharmacological properties of the resulting molecules.

This guide provides detailed, field-proven protocols for the efficient synthesis of amides from this compound, targeting researchers, scientists, and drug development professionals. We will delve into two robust and widely employed methodologies: direct amide coupling using the uronium-based reagent HATU, and a two-step procedure involving the formation of an acyl chloride intermediate.

Methodology 1: Direct Amide Coupling via HATU Activation

The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a cornerstone of modern amide bond formation. Its high efficiency, mild reaction conditions, and low propensity for racemization make it a preferred choice, particularly for complex or sensitive substrates.

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester. A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[1] The resulting carboxylate then attacks the electron-deficient carbon of HATU, leading to the formation of the active ester and releasing the tetramethylurea byproduct. The amine nucleophile then readily attacks the activated ester to furnish the desired amide product.[1]

Diagram of HATU-Mediated Amide Coupling Workflow

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve 2-chloro-5-methoxynicotinic acid in anhydrous DMF mix_reagents Combine acid, HATU, and amine in reaction vessel prep_acid->mix_reagents prep_amine Prepare amine solution (if not liquid) prep_amine->mix_reagents add_base Add DIPEA dropwise at 0 °C mix_reagents->add_base react Stir at room temperature (Monitor by TLC/LC-MS) add_base->react quench Quench with water react->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash with aq. LiCl, aq. NaHCO3, and brine extract->wash purify Purify by flash column chromatography wash->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol is a robust, general procedure adaptable for coupling this compound with a variety of primary and secondary amines.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Stoichiometric Equiv.
This compound187.581.0
Amine (Primary or Secondary)Varies1.1 - 1.2
HATU380.231.1 - 1.2
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)73.09Solvent
Ethyl Acetate (EtOAc)88.11For work-up
1M Lithium Chloride (LiCl) solution-For washing
Saturated Sodium Bicarbonate (NaHCO₃) solution-For washing
Brine-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agent
Silica Gel (for chromatography)-Stationary phase

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Addition of Coupling Reagents: To the stirred solution, add HATU (1.1-1.2 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (2.0-3.0 equiv.) dropwise. The sterically hindered nature of DIPEA allows it to act as a base to neutralize the generated hexafluorophosphate salt without competing as a nucleophile.[2][3]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Methodology 2: Two-Step Acyl Chloride Formation and Amidation

An alternative, classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This method is often cost-effective for large-scale synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Mechanism of Acyl Chloride Formation and Subsequent Amidation

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The subsequent reaction of the acyl chloride with an amine is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide.

Diagram of Acyl Chloride Formation and Amidation Workflow

AcylChloride_Amidation_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_workup_purification Work-up & Purification prep_acid_socl2 Suspend 2-chloro-5-methoxynicotinic acid in an inert solvent (e.g., Toluene) add_socl2 Add thionyl chloride (SOCl₂) (catalytic DMF optional) prep_acid_socl2->add_socl2 reflux Heat to reflux until gas evolution ceases add_socl2->reflux concentrate_acyl Remove excess SOCl₂ and solvent under reduced pressure reflux->concentrate_acyl add_acyl_chloride Add the crude acyl chloride solution dropwise at 0 °C concentrate_acyl->add_acyl_chloride prep_amine_base Prepare a solution of the amine and a non-nucleophilic base (e.g., Triethylamine) prep_amine_base->add_acyl_chloride react_amide Stir at room temperature add_acyl_chloride->react_amide workup_amide Aqueous work-up (wash with aq. acid, aq. base, and brine) react_amide->workup_amide purify_amide Purify by recrystallization or column chromatography workup_amide->purify_amide

Caption: Workflow for acyl chloride formation and amidation.

Detailed Experimental Protocol: Acyl Chloride Formation and Amidation

This two-step protocol is based on established procedures for acyl chloride formation and subsequent amidation.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Stoichiometric Equiv.
This compound187.581.0
Thionyl Chloride (SOCl₂)118.972.0 - 5.0
Anhydrous Toluene or Dichloromethane (DCM)-Solvent
Amine (Primary or Secondary)Varies1.1 - 1.2
Triethylamine (TEA) or Pyridine101.19 / 79.102.0 - 3.0
Anhydrous Dichloromethane (DCM)84.93Solvent
1M Hydrochloric Acid (HCl)-For washing
Saturated Sodium Bicarbonate (NaHCO₃) solution-For washing
Brine-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agent

Procedure:

Step 1: Formation of 2-Chloro-5-methoxynicotinoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend this compound (1.0 equiv.) in an excess of thionyl chloride (2.0-5.0 equiv.) or in an inert solvent like toluene or DCM with a slight excess of thionyl chloride. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and maintain until the evolution of gas ceases (usually 1-3 hours).

  • Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂. The resulting crude 2-chloro-5-methoxynicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the amine (1.1-1.2 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (2.0-3.0 equiv.) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with water, 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Troubleshooting and Expert Insights

  • Low Yields with HATU: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the active ester intermediate. If coupling to a poorly nucleophilic amine, consider increasing the reaction time or temperature, or using a more potent coupling reagent.

  • Side Reactions with Thionyl Chloride: Overheating or prolonged reaction times can lead to decomposition or side reactions on the pyridine ring. Use the minimum necessary temperature and time for complete conversion to the acyl chloride.

  • Purification Challenges: The tetramethylurea byproduct from the HATU reaction is water-soluble and can typically be removed during the aqueous work-up. If it persists, washing with 1M LiCl can be effective. For the acyl chloride method, ensuring complete removal of excess thionyl chloride is crucial to prevent the formation of impurities during the amidation step.

Conclusion

The protocols detailed herein provide reliable and adaptable methods for the synthesis of amides from this compound. The choice between the HATU-mediated coupling and the two-step acyl chloride procedure will depend on factors such as the scale of the reaction, the nature of the amine, and the available resources. Both methods are foundational in the toolkit of medicinal and synthetic chemists for the elaboration of this valuable heterocyclic scaffold.

References

The Strategic Role of 2-Chloro-5-Methoxynicotinic Acid in Modern Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Carboxylic Acid Scaffold in Agrochemical Innovation

In the landscape of modern agrochemical research, the pyridine ring system stands as a privileged scaffold, forming the core of numerous highly effective herbicides, insecticides, and fungicides. Within this class, nicotinic acid derivatives, particularly those halogenated at the 2-position, serve as critical building blocks for creating complex and potent active ingredients. 2-Chloro-5-methoxynicotinic acid, while a specific derivative, belongs to this vital family of chemical intermediates. Its unique substitution pattern—a chlorine atom at the 2-position prime for nucleophilic substitution and a methoxy group at the 5-position influencing electronic properties and potential metabolic pathways—makes it a molecule of significant interest for the synthesis of novel agrochemicals.

This guide provides an in-depth exploration of the role of this compound and its close analogs in agrochemical research. We will delve into its application as a key intermediate, the mechanistic basis for the biological activity of its derivatives, and provide detailed protocols for the synthesis and bio-evaluation of potential agrochemical candidates. The principles and methodologies described herein are designed to be broadly applicable to the wider class of 2-chloronicotinic acids.

Part 1: The Synthetic Utility of 2-Chloronicotinic Acids

The primary role of this compound and its analogs in agrochemical research is as a versatile intermediate. The chlorine atom at the 2-position of the pyridine ring is readily displaced by a variety of nucleophiles, a reaction that forms the basis for constructing a diverse library of potential active ingredients. This reactivity is fundamental to its use in the synthesis of several classes of commercial agrochemicals.

For instance, 2-chloronicotinic acid is a known precursor in the synthesis of sulfonylurea herbicides like nicosulfuron and rimsulfuron.[1][2][3] The synthesis typically involves the reaction of the 2-chloronicotinic acid derivative with an appropriate sulfonamide, followed by further functionalization. The resulting sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

In the realm of insecticides, the nicotinic acid scaffold is central to the development of neonicotinoids. While the most famous neonicotinoids are derived from 2-chloro-5-methylpyridine, the underlying principle of using a chloropyridine derivative as a key building block is the same.[4][5] These insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system and eventual death.[6]

The following diagram illustrates the general synthetic strategy employing a 2-chloronicotinic acid derivative as a starting material for agrochemical synthesis.

Synthesis_Pathway A This compound B Activation (e.g., Thionyl Chloride) A->B Step 1 C 2-Chloro-5-methoxynicotinoyl Chloride B->C D Nucleophilic Substitution (e.g., with an amine or alcohol) C->D Step 2 E Diverse Agrochemical Scaffolds (Herbicides, Insecticides, Fungicides) D->E

Caption: Generalized synthetic pathway starting from this compound.

Part 2: Mechanisms of Action of Agrochemicals Derived from Nicotinic Acids

Understanding the molecular target and mechanism of action is paramount in designing effective and selective agrochemicals. Derivatives of 2-chloronicotinic acid have given rise to compounds with distinct modes of action, primarily as herbicides and insecticides.

Herbicidal Activity: Synthetic Auxins

Many herbicidal compounds derived from pyridine carboxylic acids, such as picloram and clopyralid, function as synthetic auxins.[7] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, and ultimately, death of susceptible species. Synthetic auxins bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This disruption of normal hormonal balance causes a variety of phytotoxic effects.

The following diagram illustrates the simplified mechanism of action for synthetic auxin herbicides.

Auxin_Mechanism cluster_0 A Synthetic Auxin Herbicide (Nicotinic Acid Derivative) B Auxin Receptor (e.g., TIR1/AFB) A->B Binds to C Aux/IAA Repressor Protein B->C Recruits D Ubiquitin-Proteasome System C->D Targets for F Auxin Response Factor (ARF) C->F Represses E Degradation of Aux/IAA D->E E->F Allows activation of G Expression of Auxin-Responsive Genes F->G Activates H Uncontrolled Growth & Plant Death G->H Leads to

Caption: Simplified mechanism of action of synthetic auxin herbicides.

Insecticidal Activity: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoid insecticides, which can be synthesized from chloropyridine precursors, are potent agonists of the insect nicotinic acetylcholine receptor (nAChR).[6][8] These receptors are crucial for synaptic transmission in the insect central nervous system. Neonicotinoids bind to nAChRs, causing continuous stimulation of the nerve cells, leading to paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over vertebrate receptors is a key aspect of their utility in pest management.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel agrochemicals derived from this compound.

Protocol for the Synthesis of a Representative N-aryl-2-chloro-5-methoxynicotinamide

This protocol describes a general method for the synthesis of an amide derivative, a common structural motif in bioactive molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-methoxynicotinoyl chloride is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until completion (monitored by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-chloro-5-methoxynicotinamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Herbicidal Bioassay (Post-emergence)

This protocol outlines a method to assess the post-emergence herbicidal activity of synthesized compounds.

Materials:

  • Test compounds

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with a standard potting mix

  • Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) and a monocot weed (e.g., Echinochloa crus-galli - barnyardgrass)

  • Growth chamber with controlled temperature, humidity, and light

  • Spray chamber

Procedure:

  • Plant Preparation:

    • Sow the seeds of the test plant species in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a minimal amount of acetone.

    • Add distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations (e.g., 1000, 500, 250, 125 ppm). A control solution should be prepared with acetone and Tween-20 in water only.

  • Application:

    • Spray the test solutions onto the foliage of the plants in a spray chamber to ensure uniform application.

  • Evaluation:

    • Return the pots to the growth chamber.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effects.

    • Rate the phytotoxicity on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death.

    • Record symptoms such as chlorosis, necrosis, epinasty, and growth inhibition.

Protocol for Insecticidal Bioassay (Topical Application)

This protocol describes a method to evaluate the contact insecticidal activity of synthesized compounds against a model insect.

Materials:

  • Test compounds

  • Acetone

  • Third-instar larvae of a susceptible insect species (e.g., Spodoptera frugiperda - fall armyworm)

  • Microsyringe or micropipette

  • Petri dishes with artificial diet

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of Test Solutions:

    • Prepare serial dilutions of the test compounds in acetone (e.g., 10, 5, 2.5, 1.25 µg/µL). A control group will be treated with acetone only.

  • Application:

    • Using a microsyringe, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

  • Incubation and Observation:

    • Place the treated larvae individually in Petri dishes containing a small amount of artificial diet.

    • Incubate the larvae under controlled conditions.

    • Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LD₅₀ (median lethal dose) using probit analysis.

Part 4: Data Presentation

The following table provides a template for summarizing the results of herbicidal and insecticidal bioassays.

Table 1: Representative Biological Activity Data

Compound IDTest SpeciesBioassay TypeApplication Rate/Dose% Inhibition/Mortality (at time point)LD₅₀/IC₅₀
Example-H1 A. retroflexusPost-emergence150 g/ha85% (14 days)75 g/ha
Example-I1 S. frugiperdaTopical10 µ g/larva 90% (48 hours)2.5 µ g/larva
Control A. retroflexusPost-emergenceN/A0% (14 days)N/A
Control S. frugiperdaTopicalN/A5% (48 hours)N/A

Conclusion

This compound and its analogs are valuable intermediates in the discovery and development of new agrochemicals. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives make them a cornerstone of modern agrochemical research. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to explore the potential of this chemical class in developing the next generation of crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Pyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties and ability to act as scaffolds for complex molecular architectures make them privileged structures in drug discovery.[1] Nicotinic acid derivatives, in particular, have shown a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6]

2-Chloro-5-methoxynicotinic acid is a particularly valuable and versatile starting material for the synthesis of a diverse library of substituted pyridines. The chlorine atom at the 2-position is susceptible to displacement through various cross-coupling reactions and nucleophilic aromatic substitution, while the methoxy and carboxylic acid functionalities offer additional points for modification and influence the reactivity of the pyridine ring. This guide provides detailed application notes and protocols for the synthesis of various substituted pyridines from this key intermediate, with a focus on practical, field-proven methodologies.

Preliminary Consideration: The Role of the Carboxylic Acid Group

The carboxylic acid group in this compound can influence the course of many reactions. In some cases, its presence can be advantageous, while in others, it may interfere with the desired transformation. Therefore, a key initial consideration is whether to proceed with the free acid or to protect it as an ester.

Rationale for Esterification:

  • Improved Solubility: Ester derivatives often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.

  • Prevention of Side Reactions: The acidic proton of the carboxylic acid can be incompatible with the basic conditions often employed in cross-coupling reactions, leading to side reactions or deactivation of the catalyst.

  • Modification of Electronic Properties: The electronic nature of the ester group can subtly influence the reactivity of the pyridine ring.

A common and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol: Fischer-Speier Esterification of this compound

Materials:

  • This compound

  • Methanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 2-chloro-5-methoxynicotinate.

Synthetic Pathways to Substituted Pyridines

The chlorine atom at the 2-position of the pyridine ring is the primary site for synthetic elaboration. The following sections detail robust protocols for introducing various substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines from aryl halides.[1][7] This reaction is catalyzed by a palladium complex and requires a base to facilitate the coupling of an amine with the aryl halide.[8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[5][7][9] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the basic and organometallic intermediates.[1]

Experimental Workflow: Buchwald-Hartwig Amination

start Start: this compound Ester reaction Reaction Setup (Inert Atmosphere, Heat) start->reaction reactants Amine (R-NH2) Pd Catalyst Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-Amino-5-methoxynicotinic Acid Ester purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Representative Protocol: Synthesis of Methyl 2-(phenylamino)-5-methoxynicotinate

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 eq)

  • Aniline (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add methyl 2-chloro-5-methoxynicotinate, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA common and effective catalyst/ligand system for C-N coupling.
Base Sodium tert-butoxideStrong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneAnhydrous, aprotic solvent.
Temperature 100-110 °CElevated temperature to drive the reaction to completion.
Atmosphere Inert (Ar or N₂)To prevent oxidation of the palladium catalyst and phosphine ligand.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, often with phosphine ligands, are standard. The choice of ligand can influence the efficiency of the reaction with challenging substrates like chloro-pyridines.

  • Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step.[11]

  • Solvent System: Often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is used to dissolve both the organic and inorganic reagents.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound Ester reaction Reaction Setup (Inert Atmosphere, Heat) start->reaction reactants Arylboronic Acid (Ar-B(OH)2) Pd Catalyst Ligand Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-Aryl-5-methoxynicotinic Acid Ester purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of Methyl 5-methoxy-2-phenylnicotinate

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine methyl 2-chloro-5-methoxynicotinate, phenylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A commonly used, air-stable palladium(0) catalyst.
Base Potassium CarbonateA mild inorganic base suitable for many Suzuki couplings.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90-100 °CPromotes the reaction without significant decomposition.
Atmosphere Inert (Ar or N₂)Protects the palladium catalyst from oxidation.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3][12]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system. The palladium activates the aryl halide, and the copper facilitates the reaction with the alkyne.[3][12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Experimental Workflow: Sonogashira Coupling

start Start: this compound Ester reaction Reaction Setup (Inert Atmosphere) start->reaction reactants Terminal Alkyne (R-C≡CH) Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF) reactants->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Product: 2-Alkynyl-5-methoxynicotinic Acid Ester purification->product

Caption: General workflow for Sonogashira coupling.

Representative Protocol: Synthesis of Methyl 5-methoxy-2-(phenylethynyl)nicotinate

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 2-chloro-5-methoxynicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is slow. Monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIClassic and effective catalyst system for Sonogashira coupling.[12]
Base TriethylamineActs as both a base and a solvent.
Solvent THFCo-solvent to improve solubility.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Ar or N₂)Prevents side reactions, especially Glaser coupling of the alkyne.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for the displacement of a leaving group on an aromatic ring by a nucleophile.[14] For SNAr to occur readily, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[15][16][17] In the case of this compound, the pyridine nitrogen and the carboxylic acid/ester group act as electron-withdrawing groups, facilitating nucleophilic attack at the 2-position.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be used, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[15]

  • Temperature: Elevated temperatures are often required to overcome the activation energy associated with the disruption of aromaticity in the intermediate.[18]

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

start Start: this compound reaction Reaction Setup (Heat) start->reaction reactants Nucleophile (e.g., NaOMe) Solvent (e.g., DMF) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Crystallization or Chromatography workup->purification product Product: 2-Substituted-5-methoxynicotinic Acid purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution.

Representative Protocol: Synthesis of 2,5-Dimethoxynicotinic Acid

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hydrochloric acid (HCl) solution (1 M)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture in an ice bath and carefully quench by adding water.

  • Acidify the mixture to pH 3-4 with 1 M HCl solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired product. Further purification can be achieved by recrystallization.

ParameterConditionRationale
Nucleophile Sodium methoxideA strong nucleophile for the displacement of the chloride.
Solvent DMFA polar aprotic solvent that facilitates SNAr reactions.
Temperature 80-100 °CProvides the necessary activation energy for the reaction.

Post-Reaction Work-up and Deprotection

If the reactions were performed on the esterified form of this compound, a final hydrolysis step is required to obtain the corresponding carboxylic acid.

Protocol: Hydrolysis of Substituted Nicotinic Esters

Materials:

  • Substituted methyl nicotinate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) solution (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the substituted methyl nicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • The product will precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration, wash with cold water, and dry. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[19][20]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a wide array of substituted pyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By carefully selecting the appropriate synthetic route—be it a palladium-catalyzed cross-coupling or a nucleophilic aromatic substitution—and by considering the role of the carboxylic acid functionality, chemists can efficiently generate diverse libraries of molecules for applications in drug discovery and materials science. It is important to note that the provided protocols are representative, and optimization of reaction conditions may be necessary for specific substrates.

References

Large-Scale Synthesis of 2-Chloro-5-methoxynicotinic Acid Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinic Acids in Drug Discovery

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among these, 2-chloro-5-methoxynicotinic acid is a particularly valuable building block. The chlorine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group at the 5-position, on the other hand, can modulate the electronic properties of the ring and participate in key binding interactions with biological targets.

This application note provides a comprehensive guide to the large-scale synthesis of this compound and its subsequent derivatization. We will delve into the underlying chemical principles, present detailed and scalable protocols, and discuss the critical parameters for process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.

Synthetic Strategies for this compound

The large-scale synthesis of this compound can be approached via several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, cost considerations, and the desired scale of production. Below, we outline two plausible and industrially relevant synthetic approaches.

Route 1: From 6-Hydroxynicotinic Acid

This route leverages the commercially available and relatively inexpensive 6-hydroxynicotinic acid as the starting material. The synthesis proceeds through a multi-step sequence involving chlorination, methoxylation, and functional group interconversion.

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}

Figure 1: Synthetic pathway from 6-hydroxynicotinic acid.

Causality of Experimental Choices:

  • Chlorination: The initial step involves the conversion of the hydroxypyridine to a dichloropyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). This is a standard and effective method for the chlorination of hydroxylated heteroaromatics.

  • Esterification: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in the subsequent nucleophilic substitution step. Fischer esterification is a classic and scalable method for this transformation.

  • Selective Methoxylation: The key step is the selective nucleophilic aromatic substitution of the chlorine atom at the 6-position with a methoxy group. The chlorine at the 2-position is generally more susceptible to nucleophilic attack in pyridine systems; however, the precise reaction conditions can be tuned to favor substitution at the 6-position.

  • Saponification: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions.

  • Electrophilic Chlorination: The final step involves the regioselective electrophilic chlorination at the 5-position. The methoxy group is an activating group and directs the incoming electrophile to the ortho and para positions.

Route 2: From 3,5-Lutidine

An alternative approach begins with the readily available 3,5-dimethylpyridine (3,5-lutidine). This route involves oxidation of one of the methyl groups, followed by a series of transformations to introduce the desired chloro and methoxy functionalities.

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}

Figure 2: Synthetic pathway from 3,5-lutidine.

Causality of Experimental Choices:

  • Oxidation: The selective oxidation of one methyl group of 3,5-lutidine to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

  • Conversion to Methoxy Group: The remaining methyl group needs to be converted to a methoxy group. This is a multi-step process that is not straightforward and represents a significant challenge in this synthetic route.

  • Chlorination: The final step is the chlorination of 5-methoxynicotinic acid at the 2-position.

Detailed Experimental Protocols

The following protocols are designed for large-scale laboratory synthesis and can be adapted for pilot plant production with appropriate safety and engineering controls.

Protocol 1: Synthesis of this compound from 6-Hydroxynicotinic Acid

Step 1a: Synthesis of Methyl 2-chloro-6-methoxynicotinate

A detailed, two-step procedure starting from 2-chloro-6-hydroxynicotinic acid is provided in the literature and can be adapted for large-scale synthesis.[4]

  • Reaction: 2-Chloro-6-hydroxynicotinic acid is reacted with silver carbonate and methyl iodide in chloroform.

  • Rationale: This method provides a good yield for the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group.

Step 1b: Saponification to 2-Chloro-6-methoxynicotinic Acid

  • Procedure: To a solution of methyl 2-chloro-6-methoxynicotinate in methanol, add a solution of sodium hydroxide in water, maintaining the temperature below 30°C. Stir the mixture at room temperature for 1.5 hours. Evaporate the solvent, dilute the residue with water, and acidify to pH 2 with concentrated hydrochloric acid. Collect the precipitate by filtration, wash with water, and dry.

  • Rationale: This standard saponification procedure effectively hydrolyzes the ester to the desired carboxylic acid.

Step 1c: Chlorination of 2-Chloro-6-methoxynicotinic Acid

  • Procedure: A process for the chlorination of 2-methoxynicotinic acid at the 5-position has been described using an alkali metal hypochlorite in a homogeneous aqueous solvent system.[5] This method can be adapted for the chlorination of 2-chloro-6-methoxynicotinic acid.

  • Rationale: This method avoids the use of harsh chlorinating agents and provides good regioselectivity for the desired product.

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic attack, providing a straightforward method for the synthesis of a wide range of derivatives.[6][7]

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}

Figure 3: General mechanism of SNAr on 2-chloropyridines.

General Protocol for Amination:

  • To a solution of this compound in a suitable solvent (e.g., DMF, NMP), add the desired amine and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Table 1: Representative Examples of SNAr Reactions

NucleophileProductTypical Yield (%)
Morpholine2-Morpholino-5-methoxynicotinic acid93 (for a related system)[8][9][10]
Aniline2-(Phenylamino)-5-methoxynicotinic acid-
Sodium methoxide2,5-Dimethoxynicotinic acid-
Protocol 3: Derivatization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures.[11][12]

digraph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4: Experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene), add a phosphine ligand if necessary.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) to the desired temperature (typically 80-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd₂(dba)₃XPhosK₃PO₄Toluene110
Pd(dppf)Cl₂-Cs₂CO₃DMF120

Safety and Handling of Key Reagents

The synthesis of this compound and its derivatives involves the use of hazardous reagents that require careful handling and appropriate safety precautions.

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation and ingestion, reacts violently with water.[1][2][9][13]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9][14] Emergency eyewash and shower facilities should be readily accessible.[14]

  • Spills: In case of a spill, evacuate the area and use an absorbent material that does not react with POCl₃. Do not use water.[13][14]

Chlorinating Agents:

  • Hazards: Strong oxidizers, corrosive, and can release toxic chlorine gas.

  • Handling: Use in a well-ventilated area, away from incompatible materials. Wear appropriate PPE.

Applications in Drug Development

The this compound scaffold is a key component in a number of biologically active molecules. For instance, derivatives of this compound have been investigated as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors.[15] Furthermore, related substituted picolinic acids have been explored as inhibitors of monocarboxylate transporter 4 (MCT4), a target of interest in oncology.[16] The versatility of the 2-chloro position allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of compounds with potential applications in drug discovery. The synthetic routes and protocols outlined in this application note provide a solid foundation for the large-scale production of this important intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this scaffold to advance their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, field-proven insights grounded in established chemical principles.

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process starting from 5-methoxynicotinic acid. This method involves the N-oxidation of the pyridine ring, which activates the C2 position for subsequent chlorination. This is a well-established strategy for the synthesis of 2-chloropyridine derivatives.[1][2]

The overall transformation is as follows:

  • N-Oxidation: 5-Methoxynicotinic acid is oxidized to 5-methoxynicotinic acid N-oxide.

  • Chlorination: The resulting N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 2-position and remove the N-oxide functionality.

Synthetic_Workflow Start 5-Methoxynicotinic Acid N_Oxide 5-Methoxynicotinic Acid N-oxide Start->N_Oxide H₂O₂, Acetic Acid (N-Oxidation) Final_Product This compound N_Oxide->Final_Product POCl₃ (Chlorination)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed to its root cause with actionable, evidence-based solutions.

Q1: My overall yield is consistently low. What are the most common causes and how can I address them?

A low overall yield is a systemic issue that can originate from either of the two main steps or during workup and purification. A systematic approach is required to identify the bottleneck.

Causality & Explanation: Low yields in multi-step syntheses are often cumulative. An 80% yield in step one followed by an 80% yield in step two results in an overall yield of only 64%. It is critical to optimize each step individually. The most common yield-reducing issues in this synthesis are incomplete N-oxidation, poor regioselectivity during chlorination, and product decomposition or loss during workup.

Troubleshooting Steps:

  • Isolate and Analyze Intermediates: After the N-oxidation step, isolate a small sample of the crude 5-methoxynicotinic acid N-oxide. Confirm its identity and purity (e.g., via ¹H NMR or LC-MS) before proceeding. If this step is inefficient, the final yield will be inherently low.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product in each step. This will help determine if the issue is an incomplete reaction or product degradation over time.

  • Re-evaluate Workup and Purification: Product can be lost during aqueous extractions if the pH is not optimal, or during recrystallization if the incorrect solvent system is used. Ensure the pH is correctly adjusted to precipitate the carboxylic acid fully. For purification, consider chromatography if recrystallization proves inefficient.[3]

Troubleshooting_Low_Yield Problem Problem: Low Overall Yield Cause1 Incomplete N-Oxidation Problem->Cause1 Cause2 Inefficient Chlorination Problem->Cause2 Cause3 Product Loss During Workup Problem->Cause3 Solution1 • Increase reaction time/temp • Use stronger oxidant (e.g., m-CPBA) • Verify starting material purity Cause1->Solution1 Solution2 • Optimize temperature and time • Use activating agent (e.g., PCl₅) • Check for isomer formation (6-chloro) Cause2->Solution2 Solution3 • Adjust pH carefully for precipitation • Optimize recrystallization solvent • Use chromatography for purification Cause3->Solution3

Caption: Logic diagram for troubleshooting low overall yield.

Q2: The chlorination of my N-oxide intermediate is inefficient, resulting in a low yield of this compound.

This is the most critical and challenging step of the synthesis. Inefficiency here can stem from several factors, including reaction conditions and the choice of chlorinating agent.

Causality & Explanation: The reaction of pyridine N-oxides with phosphorus oxychloride (POCl₃) proceeds through the formation of a phosphorylated intermediate, which is then attacked by a chloride ion.[4] The reaction's success is highly dependent on temperature and the presence of activating agents. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. The electron-donating nature of the 5-methoxy group can influence the regioselectivity, potentially leading to the formation of the 6-chloro isomer as a byproduct, which lowers the yield of the desired 2-chloro product.[1]

Troubleshooting Steps:

  • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 70-110 °C.[4][5] If the reaction is sluggish, gradually increase the temperature while monitoring for any signs of decomposition (e.g., darkening of the reaction mixture).

  • Use of Additives: The combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system than POCl₃ alone.[6] PCl₅ helps to drive the formation of the key reactive intermediates.

  • Reaction Time: Monitor the reaction by TLC or LC-MS until the N-oxide starting material is fully consumed. These reactions can take several hours to reach completion.[5]

  • Quenching Procedure: The workup is highly exothermic and must be done carefully. The reaction mixture is typically quenched by slowly pouring it onto crushed ice.[7] An improper quench can lead to the hydrolysis of the product or intermediates, reducing the yield.

Q3: I am observing a significant amount of a byproduct that I suspect is the 6-chloro isomer. How can I improve the regioselectivity?

Formation of isomers is a common problem in the chlorination of substituted pyridine N-oxides.[1]

Causality & Explanation: While chlorination of pyridine N-oxide itself strongly favors the 2- and 4-positions, substituents on the ring can influence this selectivity. An electron-donating group like a methoxy group at the 5-position can electronically influence both the adjacent 4- and 6-positions, as well as the 2-position. While the 2-position is generally favored, formation of the 6-chloro isomer can occur, complicating purification and reducing the yield of the desired product.

Troubleshooting Steps:

  • Modify the Chlorinating Agent: Different chlorinating agents can offer different selectivity profiles. While POCl₃ is standard, reagents like oxalyl chloride with triethylamine in dichloromethane have been used for regioselective chlorination at low temperatures (0 °C), which may favor the desired isomer.[8]

  • Temperature Optimization: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity. Start at the lower end of the recommended range (e.g., 70-80 °C) and check the product ratio.

  • Purification Strategy: If isomer formation is unavoidable, a robust purification method is essential. Isomeric chloronicotinic acids often have different solubilities. Careful recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or acetonitrile) can be used to isolate the desired 2-chloro isomer.[3][7] Column chromatography is also a viable, albeit less scalable, option.

Frequently Asked Questions (FAQs)

  • Q: What is the most effective way to monitor the N-oxidation reaction?

    • A: The N-oxidation can be monitored effectively using TLC. The N-oxide product is significantly more polar than the starting nicotinic acid due to the N⁺-O⁻ bond.[9] It will have a much lower Rf value. A suitable eluent would be a polar mixture like Dichloromethane:Methanol (e.g., 9:1). Staining with iodine or using a UV lamp can help visualize the spots.

  • Q: Can I use a different oxidizing agent for the N-oxidation step?

    • A: Yes. While hydrogen peroxide in acetic acid is common and cost-effective, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used and are often more reactive, allowing for lower reaction temperatures. However, they are more expensive and require careful handling.[10]

  • Q: My final product is off-white or yellow. How can I obtain a pure white solid?

    • A: Color impurities often arise from decomposition during the high-temperature chlorination step. These can typically be removed by recrystallization. A common technique is to dissolve the crude product in a minimal amount of hot methanol or ethanol and then add water until the solution becomes cloudy, then allow it to cool slowly.[3] Treating the solution with a small amount of activated carbon before filtering it hot can also help remove colored impurities.[3]

Detailed Experimental Protocols

Safety Precaution: These reactions involve corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Methoxynicotinic Acid N-oxide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxynicotinic acid (1.0 eq).

  • Reagents: Add glacial acetic acid as the solvent. While stirring, carefully add hydrogen peroxide (30% aqueous solution, ~3.0 eq).

  • Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. The N-oxide may precipitate upon cooling. If not, carefully remove the solvent under reduced pressure. The resulting solid can be washed with a cold solvent like acetone or ether to remove residual acetic acid and then dried. The crude product is often of sufficient purity to be carried forward to the next step.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, place the crude 5-methoxynicotinic acid N-oxide (1.0 eq).

  • Reagents: Carefully add phosphorus oxychloride (POCl₃, ~5.0-10.0 eq) to the flask. The POCl₃ acts as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. (Caution: Highly Exothermic) Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker.

  • Isolation: The product will precipitate as a solid. Adjust the pH of the aqueous slurry to ~2-3 with a saturated sodium bicarbonate or sodium hydroxide solution to ensure the carboxylic acid is fully protonated.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining phosphoric acid salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water). Dry the final product under vacuum to yield this compound.[5][11]

Data Summary Table

The following table summarizes typical conditions and reported yields for analogous chlorination reactions of pyridine derivatives, which can serve as a benchmark for optimizing this synthesis.

Starting MaterialChlorinating Agent(s)Temperature (°C)Time (h)Yield (%)Reference
Nicotinic Acid N-oxidePOCl₃ / Triethylamine100465-70[5]
Nicotinic Acid N-oxidePOCl₃110357[7]
2-Hydroxypyridine DerivativePCl₅ / POCl₃105695[12]
Nicotinic Acid N-oxidePOCl₃ / PCl₅100-1051.587.5[13]

References

Technical Support Center: Purification of Crude 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-chloro-5-methoxynicotinic acid. The following information is curated to provide both theoretical understanding and practical, field-proven solutions to common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding 2-chloro-3-methyl-5-methoxypyridine or its precursors.

  • Isomeric byproducts: Positional isomers, such as 6-chloro-5-methoxynicotinic acid, can form depending on the selectivity of the chlorination and oxidation reactions.

  • Over-oxidation or under-oxidation products: If the synthesis involves oxidation of a methyl group, aldehydes or other intermediates may be present.

  • Residual solvents: Solvents used in the synthesis and work-up, such as toluene, acetonitrile, or ethyl acetate, may be retained in the crude product.

  • Reagents from work-up: Inorganic salts from neutralization or extraction steps.

Q2: What is the general solubility profile of this compound?

A2: this compound is a crystalline solid that is generally insoluble in water but soluble in many organic solvents.[1] Its acidic nature allows for its dissolution in aqueous basic solutions through salt formation. The methoxy group imparts slightly more polarity compared to its non-methoxylated analog, 2-chloronicotinic acid.

Q3: Which purification technique is most suitable for my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is often the first choice for removing minor impurities and for large-scale purification, provided a suitable solvent system can be identified.

  • Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.

  • Column chromatography is ideal for separating compounds with similar polarities, such as isomers, and for achieving very high purity on a smaller scale.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying purity and identifying impurities. A reverse-phase C18 column is often a good starting point.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point for the related compound 2-chloro-5-methylnicotinic acid is reported as 180-180.5°C.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide detailed structural information and reveal the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

II. Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This is often due to a low melting point of the compound relative to the solvent's boiling point or the presence of significant impurities.[4][5]

Troubleshooting Steps:

  • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation.[4]

  • Slow cooling: Allow the solution to cool very slowly. Rapid cooling favors oil formation.[4]

  • Scratch the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system.

Problem 2: No crystals form upon cooling.

This is typically due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4]

Troubleshooting Steps:

  • Reduce the solvent volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then allow the solution to cool again.[4]

  • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.

Problem 3: The recovered yield is very low.

Low yield can result from several factors, including using too much solvent or premature crystallization during a hot filtration.

Troubleshooting Steps:

  • Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cool the filtrate thoroughly: Ensure the solution is fully cooled before filtering to maximize crystal formation.

  • Minimize premature crystallization: During hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out.

  • Recover a second crop: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Diagram: Recrystallization Troubleshooting Workflow

G start Crude Product in Hot Solvent cool Cool Solution start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Product Oils Out check_crystals->oiling_out No, oils out no_crystals No Crystals Form check_crystals->no_crystals No, clear solution collect_crystals Collect Crystals by Filtration check_crystals->collect_crystals Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Reheat & add more solvent 2. Slow cooling 3. Scratch/Seed oiling_out->troubleshoot_oil troubleshoot_no_crystals Troubleshoot No Crystals: 1. Reduce solvent volume 2. Scratch/Seed 3. Cool further no_crystals->troubleshoot_no_crystals troubleshoot_oil->cool troubleshoot_no_crystals->cool

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

B. Acid-Base Extraction

This technique leverages the acidic nature of this compound to separate it from non-acidic impurities.

Problem 1: An emulsion forms between the organic and aqueous layers.

An emulsion is a stable suspension of one liquid in another, which can make layer separation difficult or impossible.[6] This is a common issue when using chlorinated solvents like dichloromethane.[7]

Troubleshooting Steps:

  • Be patient: Allow the separatory funnel to stand undisturbed for some time, as some emulsions will break on their own.

  • Gentle agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • "Salting out": Add a saturated solution of sodium chloride (brine).[6][7] This increases the polarity of the aqueous layer and can help force the separation.

  • Filtration: For stubborn emulsions, filtering the mixture through a plug of glass wool or Celite can help to break it up.[7][8]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[9]

Problem 2: The product does not precipitate upon acidification of the aqueous layer.

After extracting the deprotonated acid into the aqueous basic layer, it needs to be re-protonated by adding acid to cause it to precipitate out. If no solid forms, it could be due to several reasons.

Troubleshooting Steps:

  • Check the pH: Ensure that enough acid has been added to bring the pH to a sufficiently acidic level (typically pH 1-2) to fully protonate the carboxylic acid.[10]

  • Cool the solution: The protonated acid may be sparingly soluble in cold water. Cooling the solution in an ice bath can promote precipitation.

  • Back-extraction: If the product is still soluble in the acidic aqueous solution, it can be extracted back into an organic solvent (like ethyl acetate or dichloromethane). The organic layer can then be dried and the solvent evaporated to recover the product.[1]

Diagram: Acid-Base Extraction Workflow

G start Crude product in organic solvent add_base Add aqueous base (e.g., NaHCO3) start->add_base shake Shake and separate layers add_base->shake organic_layer Organic Layer (Neutral/Basic Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) shake->aqueous_layer acidify Acidify aqueous layer (e.g., HCl to pH 1-2) aqueous_layer->acidify precipitate Precipitate Forms? acidify->precipitate filter Filter to collect pure product precipitate->filter Yes back_extract No precipitate: Back-extract into organic solvent precipitate->back_extract No evaporate Dry and evaporate solvent back_extract->evaporate evaporate->filter

Caption: A workflow for the purification of this compound using acid-base extraction.

C. Column Chromatography

Column chromatography is a highly effective method for separating closely related compounds.

Problem 1: Poor separation of the desired compound from impurities.

This can be due to an inappropriate choice of stationary or mobile phase.

Troubleshooting Steps:

  • Optimize the mobile phase: Use TLC to screen different solvent systems. For silica gel chromatography of acidic compounds, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and reduce tailing.

  • Use a solvent gradient: Start with a less polar mobile phase and gradually increase the polarity. This can help to elute the desired compound with good resolution from both less polar and more polar impurities. A typical gradient for this type of compound might be from 10% to 50% ethyl acetate in hexanes.

  • Choose the right stationary phase: While silica gel is the most common choice, other stationary phases like alumina or reverse-phase C18 may provide better separation for certain impurity profiles.

Problem 2: The compound is not eluting from the column.

This occurs when the compound is too strongly adsorbed to the stationary phase.

Troubleshooting Steps:

  • Increase the mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, it may be necessary to add a small amount of methanol to the mobile phase.

  • Add an acid modifier: For acidic compounds on silica gel, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can help to reduce strong interactions with the stationary phase and improve elution.

III. Purity Confirmation

After purification, it is essential to confirm the identity and purity of the this compound.

Table 1: Physical and Spectroscopic Data of this compound and Related Compounds

PropertyThis compound2-Chloronicotinic acid2-Methoxynicotinic acid
Molecular Weight 187.58 g/mol [1]157.55 g/mol [11]153.14 g/mol [12]
Physical Form Solid[1]White to cream powder[11]Solid
Melting Point Not explicitly found176-178 °C (dec.)[11]144-146 °C[12]
Boiling Point 354.5 ± 37.0 °C at 760 mmHg[1]316.8 °C at 760 mmHg[11]78 °C at 0.1 torr[12]

Interpreting Spectroscopic Data:

  • 1H NMR: For this compound, you would expect to see:

    • A singlet for the methoxy protons (-OCH3) around 3.8-4.0 ppm.

    • Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants, in the region of 7.5-8.5 ppm.

    • A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm), which is exchangeable with D2O. The alpha protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.

  • IR Spectroscopy: Key vibrational frequencies to look for include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm-1.

    • A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm-1.

    • C-O stretching from the methoxy group and the carboxylic acid, typically in the 1200-1300 cm-1 region.

    • C-Cl stretching, which is often weaker and found in the fingerprint region.

IV. Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used in the purification process.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Hazards of this compound: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Solvent Hazards: Be aware of the flammability, toxicity, and specific handling requirements for all organic solvents used.

V. References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.

  • Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem.

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 1, 2026, from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 1, 2026, from --INVALID-LINK--

  • Frontier, A. (2025). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved January 1, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 1, 2026, from --INVALID-LINK--

  • Othmer, D. F. (1962). U.S. Patent No. 3,037,987. U.S. Patent and Trademark Office.

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.

  • Organic Syntheses. (n.d.). Methyl 3-methoxy-2-naphthoate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. --INVALID-LINK--

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.

  • ResearchGate. (2017, August 14). How to purify Nicotinic acid derivatives from the reaction mixture?--INVALID-LINK--

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. --INVALID-LINK--

  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Eureka. --INVALID-LINK--

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. Retrieved January 1, 2026, from --INVALID-LINK--

  • Biotage. (2023, January 17). Tackling emulsions just got easier. --INVALID-LINK--

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.

  • Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. Retrieved January 1, 2026, from --INVALID-LINK--

  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • Matrix Scientific. (n.d.). 2-Methoxynicotinic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?--INVALID-LINK--

  • Guidechem. (n.d.). How is 2-Chloronicotinic acid prepared? - FAQ. Retrieved January 1, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum. Retrieved January 1, 2026, from --INVALID-LINK--

  • SpectraBase. (n.d.). 2-chloro-6-methoxyisonicotinic acid, 2-(6-chloro-3-pyridazinyl)hydrazide. Retrieved January 1, 2026, from --INVALID-LINK--

  • R&D Mate. (n.d.). This compound. Retrieved January 1, 2026, from --INVALID-LINK--

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.

  • BLD Pharm. (n.d.). 74650-71-8|this compound. Retrieved January 1, 2026, from --INVALID-LINK--

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

  • LibreTexts Chemistry. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxynicotinonitrile. Retrieved January 1, 2026, from --INVALID-LINK--

  • The Royal Society of Chemistry. (2012). Supporting Information.

  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.

References

Technical Support Center: Troubleshooting Side Products in 2-Chloro-5-Methoxynicotinic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-methoxynicotinic acid. This versatile building block is crucial in the synthesis of numerous target molecules. However, its reactivity profile can lead to the formation of common side products that complicate reaction outcomes and purification processes. This guide is designed to provide in-depth, field-proven insights into identifying, mitigating, and troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during reactions with this compound.

Q1: I'm performing an amide coupling reaction and observing a significant non-polar impurity that corresponds to the loss of CO2. What is this side product and why is it forming?

A: You are likely observing the decarboxylation of your starting material. Nicotinic acids and their derivatives can be susceptible to losing the carboxylic acid group as carbon dioxide, especially under elevated temperatures.[1] This thermal decomposition results in the formation of 2-chloro-5-methoxypyridine, a significantly less polar compound that can be difficult to separate from your desired product. This is a common issue in reactions requiring heat, such as certain amide couplings or esterifications.

Q2: My reaction mixture shows a new, highly polar spot on TLC, and mass spectrometry indicates the addition of an oxygen atom and loss of chlorine. What is this impurity?

A: This is characteristic of hydrolysis of the 2-chloro group on the pyridine ring.[2] The product is 2-hydroxy-5-methoxynicotinic acid, which exists in tautomeric equilibrium with its more stable 2-pyridone form. This side reaction is particularly prevalent under basic (aqueous) conditions or when reactions are heated in the presence of trace amounts of water.[3] The electron-deficient nature of the pyridine ring makes the C2 position susceptible to nucleophilic attack by water or hydroxide ions.

Q3: During an amide coupling with a primary amine, I've isolated a byproduct where the amine has displaced the chlorine on the pyridine ring instead of forming an amide bond. Why is this competing reaction occurring?

A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The 2-position of a pyridine ring is activated towards nucleophilic attack, a known reactivity pattern for chloropyridines.[4] If the carboxylic acid is not efficiently activated, or if the reaction temperature is too high, your amine can act as a nucleophile at the C2-chloro position instead of the intended activated carboxyl group. This results in the formation of 2-(alkylamino)-5-methoxynicotinic acid.

Q4: I'm seeing a high molecular weight impurity that appears to be a dimer of my starting material, especially when using dehydrating coupling agents. What is this?

A: This is likely the formation of the corresponding carboxylic anhydride. Under the influence of strong dehydrating agents (like carbodiimides used in amide coupling) or acid chlorides (used in esterification), two molecules of this compound can condense to form an anhydride. This is a common side reaction for many carboxylic acids if the intended nucleophile (amine or alcohol) is not present or reacts too slowly.

Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to diagnose and solve the side reactions detailed above.

Summary of Common Side Products
Side Product NameStructureΔ Mass vs. Starting MaterialKey IdentifierConditions Favoring Formation
Decarboxylation Product 2-Chloro-5-methoxypyridine-44 Da (loss of CO₂)Loss of acidic proton, significantly lower polarityHigh reaction temperatures (>80-100 °C)
Hydrolysis Product 2-Hydroxy-5-methoxynicotinic acid-17.5 Da (Cl replaced by OH)Increased polarity, new hydroxyl groupPresence of water, strong aqueous bases, heat
SNAr Product 2-(Nucleophile)-5-methoxynicotinic acid+(Mass of Nu) - 35.5 DaAmine/nucleophile at C2 positionHigh temp, poor carboxylic acid activation
Anhydride Dimer 2-Chloro-5-methoxynicotinic anhydride+(Starting MW) - 18 DaHigh molecular weight, reactiveUse of dehydrating agents without a nucleophile
Issue 1: Decarboxylation

Causality: The C-C bond between the pyridine ring and the carboxyl group can cleave at high temperatures, driven by the thermodynamic stability of releasing gaseous CO₂. This process is often catalyzed by trace metals or acidic/basic conditions.[1]

Troubleshooting Workflow:

start Decarboxylation Observed check_temp Is Reaction Temp > 80°C? start->check_temp lower_temp Reduce Temperature (e.g., 0°C to RT) check_temp->lower_temp Yes change_reagent Use Coupling Reagents Effective at Low Temp (e.g., HATU, COMU) check_temp->change_reagent No lower_temp->change_reagent monitor Monitor by LCMS at Lower Temp change_reagent->monitor success Problem Solved monitor->success fail Decarboxylation Persists monitor->fail control_exp Run Control: Heat Starting Material in Solvent Alone fail->control_exp confirm_thermal Confirm Thermal Instability control_exp->confirm_thermal

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-methoxynicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-chloro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this specific transformation. The inherent properties of the substituted pyridine ring present unique challenges compared to simple aliphatic or aromatic carboxylic acids. This document provides a framework for understanding the reaction's nuances, optimizing conditions, and achieving high-yield, high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the esterification of this compound, structured in a practical question-and-answer format.

Q1: My Fischer esterification reaction is giving very low yields. What are the primary causes and how can I fix this?

Answer: Low yield in a Fischer esterification is almost always tied to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product. For a substrate like this compound, the basicity of the pyridine nitrogen can also play a role by sequestering the acid catalyst.

Causality & Troubleshooting Steps:

  • Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining.

    • Solution 1: Use Excess Alcohol. A large excess of the alcohol (from 5 to 50 equivalents, or using it as the solvent) will shift the equilibrium toward the product side, according to Le Châtelier's principle.[1] This is often the simplest and most effective optimization step.

    • Solution 2: Remove Water. As water is a product, its removal will drive the reaction to completion.[1][2] The most common method is azeotropic removal using a Dean-Stark apparatus with a co-solvent like toluene or hexane.[2]

  • Catalyst Inactivation: The pyridine nitrogen of your starting material (or product) is basic and can be protonated by the acid catalyst (e.g., H₂SO₄), effectively reducing the catalyst's concentration and activity.

    • Solution: Increase Catalyst Loading. A slightly higher catalyst loading (e.g., 5-10 mol%) than used for simple carboxylic acids may be necessary. However, excessive acid can lead to charring and side reactions, so this should be done judiciously. A patent for pyridine carboxylic acid esterification suggests using the strong acid salt of the ester product itself as the catalyst for subsequent reactions.[4]

  • Insufficient Reaction Time or Temperature: The reaction is kinetically slow.

    • Solution: Extend Reaction Time and/or Increase Temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run at the reflux temperature of the alcohol or the azeotropic mixture for several hours (3-13 hours have been reported for nicotinates).[5]

Q2: I'm struggling with the work-up. How do I effectively separate my ester from unreacted acid and the catalyst without hydrolyzing the product?

Answer: The work-up for this reaction is challenging because the product ester, the starting carboxylic acid, and the acid catalyst all have distinct properties that can complicate extractions. The key is to neutralize the catalyst and remove the unreacted acid without inducing saponification (base-catalyzed hydrolysis) of your desired ester.

Causality & Recommended Work-up Protocol:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If a large excess of a volatile alcohol (e.g., methanol, ethanol) was used, it can be removed first via rotary evaporation.

  • Dilute with an Organic Solvent: Dilute the residue with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[6]

  • Careful Neutralization & Acid Removal: This is the most critical step.

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the initial quench, as they can readily hydrolyze your ester product.[6]

    • Use a Mild Base: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7] This will neutralize the strong acid catalyst and deprotonate the unreacted this compound, pulling them into the aqueous layer as their respective sodium salts. Perform this wash several times until CO₂ evolution ceases.

  • Wash and Dry: Wash the organic layer with water and then with brine to remove residual salts and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[5]

Q3: My reaction mixture is turning dark brown or black upon heating. What is causing this decomposition?

Answer: Charring or darkening of the reaction mixture is a common sign of decomposition, often caused by overly harsh acidic conditions or excessive temperatures. Concentrated sulfuric acid is a strong dehydrating agent and oxidant at high temperatures, which can lead to the degradation of organic molecules, especially sensitive heterocyclic systems.

Troubleshooting Steps:

  • Reduce Temperature: Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent system. If using a high-boiling alcohol, consider adding a co-solvent like toluene to maintain a controlled reflux temperature.[2]

  • Use a Milder Catalyst: Replace concentrated sulfuric acid with p-toluenesulfonic acid (TsOH), which is a solid, non-oxidizing acid catalyst that often leads to cleaner reactions.[2]

  • Ensure Purity of Reagents: Impurities in the starting material or solvent can sometimes contribute to discoloration and side reactions at high temperatures.

Q4: Are there alternative methods to Fischer esterification if it consistently fails for my specific alcohol?

Answer: Yes. If Fischer esterification is not providing satisfactory results, especially with sterically hindered or acid-sensitive alcohols, other methods can be employed.

  • Acyl Chloride Formation: This is a two-step, non-reversible method that is often very effective.[5]

    • Step 1: Convert the this compound to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][8]

    • Step 2: React the crude acyl chloride directly with the alcohol. A base like pyridine or triethylamine is typically added to scavenge the HCl byproduct.[9] This reaction is often fast and proceeds at lower temperatures than Fischer esterification.

  • Steglich Esterification: This method uses a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[5] This is a very mild and effective method for sensitive substrates but is more expensive due to the cost of the reagents, making it more suitable for small-scale synthesis.

Optimized Experimental Protocols

Protocol 1: Standard Fischer Esterification using a Dean-Stark Apparatus

This protocol is optimized for driving the reaction to completion by removing water. It is suitable for primary and secondary alcohols.

dot

Caption: General workflow for Fischer esterification.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired alcohol (5-10 eq), and a suitable volume of toluene to ensure the flask is about half-full. Add the acid catalyst (p-toluenesulfonic acid monohydrate, 0.05-0.10 eq, is recommended).

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect at the bottom while the toluene overflows back into the reaction flask.[2]

  • Monitoring: Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the starting carboxylic acid. This typically takes 4-12 hours.

  • Work-up: Follow the detailed work-up procedure described in Q2 .

  • Purification: The resulting crude ester can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by vacuum distillation if the product is sufficiently volatile and thermally stable.[4][5]

Data Summary Table

The following table provides starting parameters for the esterification of this compound under Fischer conditions. Optimization may be required.

AlcoholCatalyst (mol%)Solvent SystemTemperature (°C)Typical Time (h)Notes
MethanolH₂SO₄ (5%)Methanol (solvent)~65 (Reflux)6-12A large excess of methanol is used as the solvent to drive the equilibrium.
EthanolTsOH (10%)Ethanol (solvent)~78 (Reflux)5-10TsOH is preferred to reduce charring. Reaction can be monitored by TLC.
n-ButanolH₂SO₄ (5%)Toluene~110 (Reflux)4-8Dean-Stark apparatus is highly recommended for efficient water removal.[4]
IsopropanolTsOH (10%)Toluene~110 (Reflux)8-16Secondary alcohols react more slowly than primary ones. Longer reaction times may be needed.

Reaction Mechanism & Troubleshooting Logic

Fischer Esterification Mechanism (PADPED)

The acid-catalyzed esterification follows a multi-step pathway involving Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED).[1]

dot

Caption: The PADPED mechanism of Fischer esterification.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common experimental problems.

dot

TroubleshootingTree P1 Problem: Low Conversion / Low Yield C1 Cause: Equilibrium Not Shifted P1->C1 C2 Cause: Reaction Too Slow P1->C2 C3 Cause: Catalyst Inactive P1->C3 S1 Solution: 1. Use large excess of alcohol. 2. Remove H₂O (Dean-Stark). C1->S1 S2 Solution: 1. Increase reaction time. 2. Increase temperature. C2->S2 S3 Solution: 1. Increase catalyst loading. 2. Use fresh/dry catalyst. C3->S3

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Guide: Synthesis of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, mastering its preparation is key. This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter, ensuring your synthesis is both successful and reproducible.

Overview of the Primary Synthetic Challenge

The most prevalent and logical synthetic route to this compound involves the direct chlorination of its 2-hydroxy precursor. While seemingly straightforward, this transformation from a pyridone to a chloropyridine is fraught with potential pitfalls. The reaction's success hinges on rigorous control of conditions and a deep understanding of the mechanism and potential side reactions. The choice of chlorinating agent, temperature, and work-up procedure are all critical parameters that dictate the yield and purity of the final product.

Core Synthetic Transformation

The key step is the conversion of the 2-hydroxypyridine tautomer (a pyridin-2-one) into the 2-chloropyridine derivative. Reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose.[1]

Synthetic_Pathway SM 2-Hydroxy-5-methoxynicotinic Acid P This compound SM->P reagents POCl₃ or PCl₅ Heat (e.g., 100-110 °C) reagents->SM:e Troubleshooting_Workflow Start Problem: Low Yield TLC Analyze reaction aliquot by TLC Start->TLC Incomplete Starting material remains? TLC->Incomplete Yes Byproducts Significant byproduct formation? TLC->Byproducts No Temp Increase reaction time or temperature slightly (e.g., +5 °C) Incomplete->Temp Reagent Verify reagent quality & ensure anhydrous conditions Incomplete->Reagent Tar Reaction turned to tar? Byproducts->Tar Heat Reduce reaction temperature. Ensure even heating. Tar->Heat Yes Purify Optimize purification. Focus on pH-controlled precipitation & recrystallization. Tar->Purify No

References

troubleshooting guide for reactions involving 2-chloro-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions involving this versatile building block. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: General Handling and Properties

FAQ 1: What are the essential storage and handling precautions for this compound?

Proper storage and handling are critical for maintaining the integrity of this compound. This compound is a solid at room temperature and should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][2]

For handling, it is crucial to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2][3] The material can cause skin, eye, and respiratory irritation.[1][4][5] Therefore, all manipulations should be performed in a chemical fume hood to avoid inhalation of dust particles.[1][2] In case of contact, immediately flush the affected area with copious amounts of water.[1]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Weight187.58 g/mol [4]
Melting Point176-178 °C (decomposes)[6]
Boiling Point354.5 ± 37.0 °C at 760 mmHg[4]
AppearanceWhite to cream or slightly light yellow crystalline powder[1][6]
SolubilityInsoluble in water; soluble in organic solvents like DMSO and slightly in ethyl acetate.[1][6]

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is a frequent application for this compound. However, challenges such as low yield, side product formation, and purification difficulties can arise.

FAQ 2: I am observing low to no yield in my amide coupling reaction. What are the potential causes and solutions?

Low yields in amide coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Amide Coupling Yield:

G start Low Amide Coupling Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_activation 2. Assess Carboxylic Acid Activation check_reagents->check_activation Reagents OK sol_reagents Use fresh, anhydrous reagents. Verify stoichiometry of coupling agents and base. check_reagents->sol_reagents Issues Found check_conditions 3. Evaluate Reaction Conditions check_activation->check_conditions Activation OK sol_activation Consider alternative coupling reagents (e.g., HATU, COMU). Increase activation time or temperature. check_activation->sol_activation Issues Found check_amine 4. Examine Amine Reactivity check_conditions->check_amine Conditions OK sol_conditions Ensure anhydrous conditions. Optimize solvent polarity and temperature. Increase reaction time. check_conditions->sol_conditions Issues Found sol_amine Use a stronger, non-nucleophilic base. Consider amine protection/deprotection strategy if necessary. check_amine->sol_amine Issues Found

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Explanations:

  • Reagent Quality: The carboxylic acid, amine, coupling agents (e.g., EDC, HOBt), and base (e.g., DIPEA, triethylamine) must be of high purity and anhydrous. Moisture can hydrolyze the activated acid intermediate, leading to reaction failure.

  • Carboxylic Acid Activation: The electron-withdrawing nature of the chloro- and nicotinic acid ring can influence the reactivity of the carboxyl group. If standard coupling reagents are ineffective, consider more potent activators like HATU or COMU. Monitoring the reaction by TLC or LC-MS can confirm the consumption of the starting acid.

  • Reaction Conditions: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are generally preferred. Temperature can also play a role; while many couplings proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive amines.

  • Amine Reactivity: Sterically hindered or electron-deficient amines may exhibit low nucleophilicity. In such cases, a stronger base or prolonged reaction times might be required.

FAQ 3: I am observing a significant amount of a side product corresponding to the self-condensation of this compound. How can I prevent this?

The formation of an anhydride by-product can occur, especially with prolonged activation times or excess coupling reagents. To mitigate this:

  • Control Stoichiometry: Use a precise stoichiometry of the coupling reagent, typically 1.05-1.2 equivalents relative to the carboxylic acid.

  • Order of Addition: Add the amine to the reaction mixture shortly after the carboxylic acid and coupling agents have been combined. This minimizes the time the activated acid exists in solution without a nucleophile present.

  • Temperature Control: Perform the activation step at a lower temperature (e.g., 0 °C) before adding the amine and allowing the reaction to warm to room temperature.

Section 3: Troubleshooting Cross-Coupling Reactions

This compound is a valuable substrate for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further complexity.

FAQ 4: My Suzuki coupling reaction is sluggish and gives low conversion to the desired biaryl product. What should I investigate?

Several factors can contribute to a sluggish Suzuki coupling. The following decision tree outlines a troubleshooting strategy.

G start Low Suzuki Coupling Conversion check_catalyst 1. Catalyst & Ligand Integrity start->check_catalyst check_base 2. Base Strength & Solubility check_catalyst->check_base Catalyst OK sol_catalyst Use a fresh catalyst/ligand. Screen different Pd sources and ligands (e.g., SPhos, XPhos). check_catalyst->sol_catalyst Issues Found check_solvent 3. Solvent System & Degassing check_base->check_solvent Base OK sol_base Switch to a stronger or more soluble base (e.g., Cs2CO3, K3PO4). Ensure the base is finely powdered. check_base->sol_base Issues Found check_boronic_acid 4. Boronic Acid/Ester Quality check_solvent->check_boronic_acid Solvent OK sol_solvent Ensure rigorous degassing (e.g., sparging with argon). Try alternative solvent systems (e.g., dioxane/water, 2-MeTHF). check_solvent->sol_solvent Issues Found sol_boronic_acid Use fresh boronic acid/ester. Consider using a boronic ester for improved stability. check_boronic_acid->sol_boronic_acid Issues Found

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

In-depth Considerations:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. For heteroaromatic chlorides, bulky electron-rich phosphine ligands such as SPhos or XPhos often give superior results. The catalyst system may need to be screened to find the optimal combination for your specific substrate.

  • Base: The base not only facilitates the transmetalation step but also influences the catalyst's activity. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solubility of the base can be a critical factor.

  • Solvent and Degassing: Oxygen can deactivate the palladium catalyst. Therefore, it is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially under harsh conditions. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes improve the outcome.

FAQ 5: I am observing significant hydrodehalogenation (replacement of chlorine with hydrogen) in my cross-coupling reaction. How can this be minimized?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can be promoted by certain ligands, solvents, and impurities.

Strategies to Minimize Hydrodehalogenation:

StrategyRationale
Use Less Electron-Rich Ligands Highly electron-rich ligands can sometimes promote β-hydride elimination, leading to hydrodehalogenation. A systematic screening of ligands can identify one that favors the desired cross-coupling pathway.
Ensure Anhydrous Conditions Water can be a proton source for hydrodehalogenation. Using anhydrous solvents and reagents is crucial.
Scrutinize Reagents for Impurities Certain impurities in the starting materials or solvents can act as hydrogen donors. Using high-purity reagents is recommended.
Lower Reaction Temperature If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress side reactions like hydrodehalogenation.

Section 4: Purification and Analysis

FAQ 6: I am having difficulty purifying my product, which contains residual this compound. What purification techniques are most effective?

The acidic nature of the starting material can complicate purification.

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) will ensure the product is in its neutral form while the starting material remains protonated. A subsequent basic wash (e.g., saturated sodium bicarbonate) can be used to extract the unreacted this compound into the aqueous layer.

  • Chromatography: If an aqueous workup is insufficient, column chromatography on silica gel is a standard method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of acidic compounds.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

References

analytical methods for monitoring 2-chloro-5-methoxynicotinic acid reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 2-chloro-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the synthesis and analysis of this important pharmaceutical intermediate. Our goal is to equip you with the expertise to ensure the integrity and efficiency of your analytical workflows.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_0 Reaction Monitoring Reaction_Mixture Reaction Mixture (Synthesis of this compound) Sampling Sampling (Aliquot withdrawal) Reaction_Mixture->Sampling Time points Sample_Prep Sample Preparation (Quenching, dilution, filtration) Sampling->Sample_Prep Analysis Analytical Technique (HPLC, GC-MS, NMR) Sample_Prep->Analysis Data_Analysis Data Analysis (Peak integration, concentration determination) Analysis->Data_Analysis Decision Decision Point (Reaction complete?) Data_Analysis->Decision Decision->Reaction_Mixture Continue reaction Workup Workup Decision->Workup Proceed to workup

Caption: High-level overview of the reaction monitoring process.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm seeing significant retention time drift for my this compound peak when using a C18 column. What could be the cause and how do I fix it?

Answer: Retention time drift is a common issue in HPLC, and for an organic acid like this compound, there are several likely culprits.

  • Mobile Phase Composition: The most frequent cause is a change in the mobile phase composition.[1] Ensure your mobile phase is freshly prepared and adequately mixed, especially if you are using a buffer. For gradient methods, check that the mixer is functioning correctly.[1]

  • Column Equilibration: Inadequate column equilibration between runs can lead to inconsistent retention times.[1] It's crucial to allow sufficient time for the column to stabilize with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Poor temperature control of the column can cause retention time shifts.[1] Employing a thermostatted column oven is highly recommended to maintain a stable temperature.

  • Stationary Phase Dewetting: When analyzing polar organic acids on a C18 column, it's common to use a highly aqueous mobile phase to achieve sufficient retention. However, using 100% aqueous conditions can lead to "dewetting" of the stationary phase, causing a dramatic drop in retention time and poor peak shape.[2] To mitigate this, ensure your mobile phase contains at least 5% organic solvent or use a C18 column specifically designed for use in highly aqueous conditions.

Question 2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?

Answer: Poor peak shape is often indicative of secondary interactions or issues with the sample solvent.

  • pH of the Mobile Phase: As this compound is an acidic compound, the pH of your mobile phase is critical. If the pH is close to the pKa of the analyte, you may observe peak splitting or tailing due to the co-existence of both ionized and non-ionized forms.[3] A good practice is to use a buffer with a pH at least 2 units away from the analyte's pKa.[3] For this acidic compound, a mobile phase with a low pH (e.g., using formic or phosphoric acid) will ensure it is in a single, non-ionized form, leading to better peak symmetry.

  • Sample Solvent: Injecting your sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[3] Whenever possible, dissolve and inject your samples in the mobile phase itself.[3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.[1] Try reducing the injection volume or the concentration of your sample.

Question 3: I'm having trouble with buffer precipitation when mixing my aqueous buffer with acetonitrile. What can I do?

Answer: Phosphate buffers are commonly used in HPLC, but they have a tendency to precipitate when mixed with high concentrations of organic solvents like acetonitrile.[2]

  • Buffer Choice: Consider using a more organic-soluble buffer, such as ammonium formate or ammonium acetate, especially if you are using a gradient with a high percentage of organic solvent.

  • Buffer Concentration: Lowering the buffer concentration can help prevent precipitation.[3] However, ensure the concentration is still sufficient to provide adequate buffering capacity.

  • Mobile Phase Preparation: Instead of mixing the pure buffer solution with pure acetonitrile, you can pre-mix the buffer with the aqueous portion of your mobile phase before adding the organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 1: I'm not seeing a peak for this compound in my GC-MS analysis. What's going on?

Answer: The carboxylic acid and pyridine nitrogen functionalities of this compound make it a polar and relatively non-volatile compound, which can be challenging for GC analysis.

  • Derivatization: It is highly likely that your compound is not volatile enough to pass through the GC column or is thermally degrading in the injector. Derivatization is often necessary for the analysis of nicotinic acid and its derivatives.[4] A common approach is silylation, for example, using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or a mixture of hexamethyldisilazane and trimethylchlorosilane, to convert the carboxylic acid to a more volatile silyl ester.[4][5]

  • Injector Temperature: While a high injector temperature is needed for volatilization, it can also cause thermal degradation.[6] If you suspect degradation, try lowering the injector temperature. A temperature-programmable inlet can be beneficial to find the optimal injection conditions.[6]

Question 2: My chromatogram is showing many interfering peaks. How can I improve the selectivity for my analyte?

Answer: Co-eluting impurities can be a significant problem in complex reaction mixtures.

  • Column Selection: Ensure you are using a column with appropriate selectivity. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a good starting point for many organic compounds.[4][7]

  • Mass Spectrometry Settings: Instead of running in full scan mode, consider using Selected Ion Monitoring (SIM).[7][8] By monitoring only the characteristic ions of your derivatized analyte, you can significantly improve sensitivity and reduce interference from other compounds.

  • High-Resolution MS: For very complex matrices where interferences have the same nominal mass, high-resolution accurate mass (HRAM) GC-MS can provide the necessary selectivity to distinguish your analyte from interferences.[9][10]

Question 3: I'm observing a gradual loss of signal for my chlorinated analyte over a series of injections. What could be the cause?

Answer: Signal loss for active compounds like chlorinated phenols and acids can be due to contamination within the GC system.[11]

  • Inlet Contamination: High-boiling residues from your samples can accumulate in the injector liner, leading to active sites that can adsorb your analyte.[11] Regular replacement of the injector liner and septum is crucial.

  • Column Contamination: Non-volatile components of your sample matrix can contaminate the front end of your analytical column.[11] Trimming a small portion (a few centimeters) from the front of the column can often restore performance. Using a guard column can also help protect the analytical column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: The peaks in my ¹H NMR spectra are broad and poorly resolved, making it difficult to quantify the reaction progress. What can I do?

Answer: Poor resolution in NMR spectra can stem from several factors, especially when monitoring a reaction in real-time.

  • Sample Inhomogeneity: The reaction itself can cause changes in the sample's magnetic susceptibility, leading to a non-homogenous magnetic field and distorted lineshapes.[12] Ensure your sample is well-mixed within the NMR tube.

  • Shimming: It is essential to re-shim the spectrometer for each sample, or periodically during a long reaction monitoring experiment, to compensate for any changes in sample composition.

  • Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Ensure your reagents and solvents are of high purity.

Question 2: How can I use NMR to get quantitative information about my reaction?

Answer: NMR is an inherently quantitative technique, as the signal response is directly proportional to the number of nuclei.[13]

  • Integration: By integrating the signals corresponding to your starting material and product, you can determine their relative concentrations and thus the reaction conversion. Choose well-resolved peaks that are unique to each species.

  • Internal Standard: For absolute quantification, you can add a known amount of an internal standard to your reaction mixture. The internal standard should be a compound that does not react under the reaction conditions and has a peak that is well-resolved from the other signals in the spectrum.

  • Relaxation Times: For accurate quantification, ensure that the relaxation delay (d1) in your pulse sequence is sufficiently long (typically 5 times the longest T1 relaxation time of the nuclei of interest) to allow for complete relaxation of all signals between scans.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for monitoring my this compound reaction?

A1: The "best" technique depends on your specific needs.

  • HPLC is often the workhorse for reaction monitoring in pharmaceutical development due to its robustness, versatility, and ease of automation. It provides excellent quantitative data on the disappearance of starting materials and the appearance of products and byproducts.

  • GC-MS is a powerful tool, especially for identifying volatile impurities, but the need for derivatization for non-volatile compounds like this compound adds an extra sample preparation step.

  • NMR is unparalleled for obtaining structural information and mechanistic insights in real-time.[13][14] Benchtop NMR spectrometers are making this technique more accessible for routine reaction monitoring directly in the fume hood.[15]

  • In-situ techniques like FT-IR and Raman spectroscopy can provide real-time kinetic data without the need for sampling, which is ideal for understanding reaction mechanisms and identifying transient intermediates.[13][16][17][18]

Q2: How can I prepare my reaction sample for HPLC analysis?

A2: Proper sample preparation is key to obtaining reliable data and prolonging the life of your column.

  • Quench the reaction: Stop the reaction in your aliquot by, for example, rapid cooling or adding a quenching agent.

  • Dilute the sample: Dilute the sample with your mobile phase to a concentration that is within the linear range of your detector.

  • Filter the sample: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[19]

Q3: Are there any specific safety precautions I should take when handling this compound and its reaction mixtures?

A3: Yes. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your synthesis. As a chlorinated organic acid, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method for this compound. Optimization will likely be required for your specific reaction mixture.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm

This is a generic method; for a specific related compound, a mobile phase of Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) with isocratic elution has been reported.[20][21]

Protocol 2: Sample Preparation for GC-MS Analysis (Silylation)
  • Take a 100 µL aliquot of the reaction mixture.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Diagram: Troubleshooting Logic for HPLC Retention Time Drift

HPLC_Troubleshooting Start Retention Time Drift Observed Check_Mobile_Phase Is mobile phase fresh and well-mixed? Start->Check_Mobile_Phase Prepare_New_MP Prepare fresh mobile phase Check_Mobile_Phase->Prepare_New_MP No Check_Equilibration Is column equilibration time sufficient? Check_Mobile_Phase->Check_Equilibration Yes Prepare_New_MP->Check_Equilibration Increase_Equilibration Increase equilibration time Check_Equilibration->Increase_Equilibration No Check_Temp Is column temperature stable? Check_Equilibration->Check_Temp Yes Increase_Equilibration->Check_Temp Use_Oven Use/check column oven Check_Temp->Use_Oven No Check_Leaks Are there any leaks in the system? Check_Temp->Check_Leaks Yes Use_Oven->Check_Leaks Fix_Leaks Tighten fittings and check pump seals Check_Leaks->Fix_Leaks Yes End Problem Resolved Check_Leaks->End No Fix_Leaks->End

References

Technical Support Center: Scale-Up Considerations for 2-Chloro-5-methoxynicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-methoxynicotinic acid is a key building block in the synthesis of various pharmaceutical agents. Its production, particularly at scale, presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. It provides in-depth troubleshooting advice, a detailed experimental protocol, and critical safety considerations in a practical question-and-answer format.

Part 1: Synthesis Strategy & Mechanistic Insights

The most common and industrially viable route to this compound involves the direct chlorination of 2-hydroxy-5-methoxynicotinic acid. This transformation is typically achieved using potent chlorinating agents such as phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.

Mechanism of Chlorination: The reaction proceeds via the activation of the 2-hydroxypyridine tautomer (the pyridone form). The lone pair of electrons on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, facilitated by the chloride ions in the reaction mixture, lead to the substitution of the hydroxyl group with a chlorine atom. The carboxylic acid moiety generally remains stable under these conditions, though care must be taken to avoid harsh temperature excursions.

Synthesis_Pathway SM 2-Hydroxy-5-methoxynicotinic Acid Product This compound SM->Product  POCl₃ / PCl₅  Heat (e.g., 105-110 °C)  

Caption: Synthetic route from 2-hydroxy to this compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low (<75%). What are the common causes and how can I optimize it?

A: Low yield is a multifaceted problem. The primary culprits are often incomplete conversion, degradation of product, or mechanical losses during work-up.

  • Incomplete Conversion: This is the most frequent cause. Ensure your starting material is completely dry, as water will consume the chlorinating agent. On a larger scale, the stoichiometry of the chlorinating agent becomes critical. Consider increasing the molar equivalents of POCl₃ or PCl₅ slightly (e.g., from 3.0 to 3.5 equivalents of POCl₃) to compensate for any trace moisture or minor side reactions. Also, verify that the reaction temperature is maintained consistently; a drop below 100°C can significantly slow down the reaction rate.[1][2]

  • Thermal Degradation: Although the product is relatively stable, prolonged exposure to very high temperatures (>120°C) can lead to decarboxylation or other decomposition pathways, forming tar-like impurities. Ensure accurate temperature monitoring and control.

  • Work-up Losses: The product has some solubility in acidic water. During the quenching and filtration steps, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid and minimize its solubility in the aqueous phase before filtration.[3] Wash the filter cake with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

Q2: HPLC analysis of my crude product shows 10-15% of the 2-hydroxy starting material. How can I drive the reaction to completion?

A: The presence of significant starting material indicates insufficient chlorination.

  • Reaction Time and Temperature: The most straightforward approach is to increase the reaction hold time. Monitor the reaction progress by taking aliquots (carefully quenching them) and analyzing them by HPLC or TLC. Extend the reaction time in 1-2 hour increments until the starting material is consumed (<1-2%). If extending the time is ineffective, a modest increase in temperature (e.g., from 105°C to 110°C) may be necessary.

  • Reagent Stoichiometry & Purity: As mentioned, verify the molar equivalents of your chlorinating agents. Phosphorus oxychloride can hydrolyze over time if not stored properly, reducing its effective concentration. Using a fresh, high-purity bottle is recommended for scale-up batches.

  • Mixing Efficiency: On a larger scale, poor mixing can create "dead spots" in the reactor where the temperature is lower or reagent concentration is not uniform. Ensure the agitation is sufficient to maintain a homogenous slurry of the starting material in the POCl₃.

Q3: The isolated product is a dark brown or black solid instead of the expected off-white powder. What causes this discoloration and how can I prevent it?

A: Dark coloration is typically due to the formation of polymeric or charged-transfer complex impurities, often resulting from localized overheating or "charring."

  • Heating Method: On a lab scale, heating mantles can create hot spots. For pilot and production scales, use a jacketed reactor with a circulating thermal fluid (oil or steam) for uniform heating.

  • Rate of Heating: Do not heat the reaction mixture too rapidly. A gradual ramp-up to the target temperature allows for better control and prevents localized temperature overshoots.

  • Purification: While prevention is key, a discolored crude product can often be purified. A hot filtration step or treatment with activated carbon during recrystallization can effectively remove many color bodies. However, be aware that activated carbon can also adsorb some of your product, leading to a yield loss.

Q4: The work-up procedure, involving quenching the reaction mixture into ice-water, is extremely vigorous and releases large amounts of HCl gas. How can I perform this step more safely at scale?

A: This is a critical scale-up safety concern. The violent reaction is due to the exothermic hydrolysis of excess POCl₃.

  • Reverse Quench: Instead of adding the reaction mixture to water, consider a "reverse quench" where cold water is slowly and controllably added to the cooled reaction mixture. This allows for better management of the exotherm. This must be done in a reactor with excellent cooling capacity and a robust off-gas scrubbing system.

  • Solvent-Based Quench: A safer alternative is to add the reaction mixture to a cooled, stirred solvent like chloroform or toluene.[1][2] Excess chlorinating agents can be hydrolyzed more gently by the subsequent careful addition of water.

  • Distillative Removal: Before quenching, consider removing the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the amount of reagent that needs to be hydrolyzed, making the quench far less energetic. Ensure your vacuum system is compatible with acidic vapors.

Part 3: Scale-Up Protocol and Key Parameters

This protocol describes the synthesis of this compound on a 1 kg scale from 2-hydroxy-5-methoxynicotinic acid.

Equipment: 20 L glass-lined or Hastelloy jacketed reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. The reactor must be connected to an acid gas scrubber system.

Experimental Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with phosphoryl chloride (POCl₃, 3.0 L, 32.5 mol). Begin agitation.

  • Starting Material Addition: Slowly add 2-hydroxy-5-methoxynicotinic acid (1.0 kg, 5.46 mol) to the stirred POCl₃ in portions over 30-45 minutes. The addition may be slightly exothermic; maintain the temperature below 40°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 105-110°C using the reactor jacket.

  • Reaction Monitoring: Hold the mixture at 105-110°C for 6-8 hours. Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Work-up (Quench): [Safety Critical Step] Slowly transfer the reaction mixture via a dip tube into a separate vessel containing a vigorously stirred mixture of crushed ice (8 kg) and water (8 L). Maintain the quench pot temperature below 20°C throughout the addition. A large amount of HCl gas will evolve; ensure efficient scrubbing.

  • Product Precipitation: Stir the resulting slurry at 5-10°C for 1-2 hours to ensure complete precipitation of the product.

  • Isolation: Isolate the solid product by filtration using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with cold deionized water (2 x 1 L) until the filtrate is pH > 3.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Data Summary Table:

ParameterValueUnitNotes
Starting Material1.0kg2-hydroxy-5-methoxynicotinic acid
Phosphoryl Chloride3.0LApprox. 6 molar equivalents
Reaction Temperature105 - 110°CCritical for reaction rate
Reaction Time6 - 8hoursMonitor by HPLC
Expected Yield1.0 - 1.1kg85-95% of theoretical
Purity (Crude)>95% (HPLC)
AppearanceOff-white to pale yellow-Solid powder

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes for the 2-hydroxy-5-methoxynicotinic acid starting material?

    • A: The most critical attributes are purity and moisture content. Purity should be >99% to avoid introducing impurities that may be difficult to remove later. The moisture content should be as low as possible (<0.1%), as water reacts stoichiometrically with the expensive chlorinating agent.

  • Q: What analytical techniques are essential for monitoring this process?

    • A: High-Performance Liquid Chromatography (HPLC) is indispensable for both reaction monitoring and final product purity analysis. A reversed-phase method can typically resolve the starting material, product, and key impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. ¹H NMR spectroscopy is essential for structural confirmation of the final product.

  • Q: What are the primary safety hazards associated with this process?

    • A: The primary hazards stem from the reagents and byproducts.

      • Phosphoryl Chloride (POCl₃) & PCl₅: Highly corrosive and toxic. They react violently with water, releasing heat and HCl gas.[4] Handle only in a well-ventilated area (e.g., fume hood or contained reactor system) with appropriate PPE.

      • Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction and, most significantly, during the work-up. An acid gas scrubber is mandatory for scale-up operations.[4]

      • Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat. For large-scale operations, full acid-resistant suits and respiratory protection may be required.[4][5]

Part 5: Visual Troubleshooting Workflow

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Problem Identified: Low Yield or Purity check_crude Analyze Crude Reaction Mixture (Post-Quench, Pre-Isolation) via HPLC/TLC start->check_crude high_sm High Starting Material (>5%)? check_crude->high_sm impurity_a Unknown Impurity Detected? high_sm->impurity_a No solution_sm Solution: • Increase reaction time/temp • Verify reagent stoichiometry • Improve mixing high_sm->solution_sm Yes dark_color Product is Dark/Oily? impurity_a->dark_color No solution_impurity Solution: • Characterize impurity (NMR, MS) • If hydrolyzed SM: optimize quench (lower temp, faster processing) • Adjust purification method impurity_a->solution_impurity Yes solution_color Solution: • Check for temperature overshoot • Use controlled heating (oil bath) • Purify via carbon treatment or recrystallization dark_color->solution_color Yes end_node Process Optimized dark_color->end_node No solution_sm->end_node solution_impurity->end_node solution_color->end_node

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

comparing reactivity of 2-chloro-5-methoxynicotinic acid with other nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparison of the chemical reactivity of 2-chloro-5-methoxynicotinic acid with other key nicotinic acid derivatives.

Our focus is to dissect how the interplay of substituents—a halogen, an ether, and a carboxylic acid—on the electron-deficient pyridine core dictates its reaction pathways. Understanding these nuances is critical for researchers designing synthetic routes to novel pharmaceutical agents and complex organic molecules. We will move beyond simple reaction schemes to explore the underlying electronic principles, supported by experimental protocols and comparative data.

Pillar 1: The Electronic Landscape of Substituted Nicotinic Acids

The reactivity of any aromatic system is governed by the electronic effects of its substituents. In pyridines, the ring nitrogen is intrinsically electron-withdrawing, creating an electron-deficient (π-deficient) system that is generally less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack. The substituents on this compound introduce a complex electronic interplay.

  • The Chloro Group (-Cl) at C2: This halogen exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity. It also possesses a weak electron-donating resonance effect (+R) via its lone pairs. For halogens, the inductive effect typically dominates, deactivating the ring. However, its position ortho to the ring nitrogen makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4]

  • The Methoxy Group (-OCH₃) at C5: The oxygen's lone pairs create a strong electron-donating resonance effect (+R), which increases electron density at the ortho (C4, C6) positions.[5] This is countered by a moderate electron-withdrawing inductive effect (-I). Typically, the resonance effect is dominant, making the methoxy group an overall activator for electrophilic substitution.

  • The Carboxylic Acid Group (-COOH) at C3: This group is strongly deactivating, withdrawing electron density through both induction (-I) and resonance (-R).[6] This effect reduces the nucleophilicity of the entire ring system.

This combination of functional groups makes this compound a unique substrate. The powerful deactivating effects of the chloro and carboxyl groups, combined with the pyridine nitrogen, render electrophilic aromatic substitution exceedingly difficult. The molecule's primary utility in synthesis lies in the reactivity of the C2-chloro position towards nucleophiles and in transition-metal-catalyzed cross-coupling reactions.

Caption: Electronic effects of substituents on this compound.

Pillar 2: A Head-to-Head Reactivity Comparison

The most informative comparison is made against nicotinic acid itself and its isomer, 6-chloronicotinic acid.

CompoundKey FeaturesPrimary Reactivity Pathway
Nicotinic Acid Baseline pyridine ring with a deactivating -COOH group.Electrophilic substitution is difficult. Primarily undergoes reactions at the carboxyl group and the ring nitrogen.
6-Chloronicotinic Acid -Cl at C6, para to the -COOH group. The C6 position is highly activated for SNAr due to stabilization by the ring nitrogen.[3][7]SNAr at the C6 position is the dominant pathway. It is a common intermediate for insecticides.[8][9]
This compound -Cl at C2, ortho to the nitrogen. Also features a donating -OCH₃ group.SNAr at the C2 position is highly favored. The -OCH₃ group modulates the ring's overall electron density but doesn't prevent nucleophilic attack at the activated C2 site.
Nucleophilic Aromatic Substitution (SNAr): A Deeper Look

The SNAr reaction is the most significant transformation for chloronicotinic acids. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]

G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nucleophile (Nu⁻) (Rate-Determining Step) Product Substituted Product Intermediate->Product - Chloride (Cl⁻) (Fast)

Caption: The addition-elimination mechanism of SNAr.

The reactivity order in SNAr is dictated by the stability of this intermediate. For halopyridines, positions activated by the ring nitrogen (C2, C4, C6) are most reactive because the nitrogen can bear a portion of the negative charge through resonance, stabilizing the complex. Both 2-chloro- and 6-chloronicotinic acid are highly activated for this reason. The presence of the electron-donating methoxy group in this compound might slightly reduce the rate of SNAr compared to a hypothetical 2-chloro-5-nitronicotinic acid, but the activation provided by the C2 position's proximity to nitrogen remains the dominant factor.

Pillar 3: Experimental Protocols and Validating Data

To translate theory into practice, we provide standardized protocols for two key transformations that highlight the reactivity of the C-Cl bond in this compound.

Experiment 1: Comparative Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring more robust catalytic systems. This protocol provides a reliable method for their coupling.

Objective: To couple this compound with phenylboronic acid, demonstrating the viability of the C-Cl bond for cross-coupling.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.05 mmol, 5 mol%).

    • Rationale: This catalyst is effective for less reactive aryl chlorides due to the electron-rich, bulky dppf ligand which promotes the oxidative addition step.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

    • Rationale: The aqueous mixture aids in dissolving the base and boronic acid, facilitating the transmetalation step.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-methoxy-2-phenylnicotinic acid.

G cluster_workflow Suzuki Coupling Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Solvent (e.g., Pd(dppf)Cl₂ in Dioxane/H₂O) A->B C 3. Heat to Reflux (Under Inert Atmosphere) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Work-up D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experiment 2: Comparative Nucleophilic Aromatic Substitution (Amidation)

This protocol demonstrates the direct displacement of the chloride with a nitrogen nucleophile, a common strategy for building libraries of drug candidates.

Objective: To react this compound with benzylamine to form 2-(benzylamino)-5-methoxynicotinic acid.

Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and benzylamine (2.0-3.0 mmol, used as both nucleophile and base).

    • Rationale: Using an excess of the amine can drive the reaction forward and neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

  • Solvent (Optional): A high-boiling polar aprotic solvent such as DMSO or NMP can be used to ensure homogeneity.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for 12-48 hours.

    • Rationale: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity in the intermediate step.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product (as the carboxylic acid is less soluble in acidic water).

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Conclusion

The reactivity of this compound is dominated by the C2-chloro substituent, which serves as a versatile handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While the electron-donating methoxy group and electron-withdrawing carboxylic acid group modulate the overall electron density of the pyridine ring, the inherent activation of the C2 position by the ring nitrogen remains the key driver of its synthetic utility. Compared to unsubstituted nicotinic acid, it offers a predictable site for C-C, C-N, and C-O bond formation. In contrast to its isomer, 6-chloronicotinic acid, it provides an alternative substitution pattern that is crucial for scaffold diversity in drug discovery. A thorough understanding of these electronic and positional effects is paramount for any researcher aiming to leverage this valuable building block in organic synthesis.

References

A Comparative Guide to the Analytical Validation of 2-chloro-5-methoxynicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-chloro-5-methoxynicotinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a starting material or intermediate, its purity is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and stability of the final drug product are built. The presence of even trace-level impurities—be they residual starting materials, by-products, or degradation products—can have profound implications, potentially altering the toxicological profile or reducing the therapeutic effect of the API.

Therefore, a robust analytical validation program is mandated by global regulatory bodies to ensure that the methods used to assess the purity of this compound are fit for their intended purpose.[1][2] This guide provides a comparative analysis of key analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[3][4][5] We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in establishing a scientifically sound and defensible purity testing strategy.

The Regulatory Framework: Adhering to Global Standards

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[6][7] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[4][8] A successful validation demonstrates that the method is specific, accurate, precise, linear over a defined range, and robust against minor variations.

The following diagram illustrates the typical workflow for analytical method validation, emphasizing the iterative nature of development and the comprehensive documentation required.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Select Select Appropriate Technique (e.g., HPLC, GC) Dev->Select Optimize Optimize Method Parameters (e.g., Mobile Phase, Column) Select->Optimize Protocol Draft Validation Protocol (per ICH Q2(R2)) Optimize->Protocol Params Define Validation Parameters & Acceptance Criteria Protocol->Params Execute Execute Validation Experiments Params->Execute Specificity Specificity & Forced Degradation Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision Robustness Robustness Execute->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is the most critical first step. It must be based on the physicochemical properties of this compound—a polar, aromatic carboxylic acid with a chlorine substituent. No single method can provide a complete purity profile; rather, a complementary suite of techniques is required.

The diagram below illustrates the synergistic relationship between different analytical methods in achieving a comprehensive characterization of purity and identity.

G cluster_methods Analytical Methodologies cluster_outputs Key Deliverables Main This compound Purity & Identity Assessment HPLC HPLC-UV (Primary Method) Main:f1->HPLC GC GC-MS (Complementary) Main:f1->GC Titr Titration (Assay Confirmation) Main:f1->Titr Spec Spectroscopy (Identity) Main:f1->Spec Quant Assay & Quantitative Impurity Profile HPLC->Quant Volatile Volatile & Process Impurities GC->Volatile Strength Overall Acidic Strength (Purity Assay) Titr->Strength ID Structural Confirmation (Identity) Spec->ID

Caption: Relationship between methods for a complete purity profile.

Technique Principle Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Assay and impurity quantification. High resolution, specificity, and sensitivity. Ideal for non-volatile compounds. The gold standard for stability-indicating methods.Can be complex to develop; may not detect highly volatile impurities.
Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gas.Analysis of volatile organic impurities (e.g., residual solvents, chlorinated precursors).Extremely high sensitivity for volatile compounds, especially with detectors like MS or ECD.[9][10]Not suitable for non-volatile compounds like the parent acid without derivatization, which adds complexity.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Absolute assay of the main component. High precision, cost-effective, and provides a direct measure of the acidic functional group content.[11][12]Non-specific; it will quantify any acidic impurity alongside the main compound, potentially overestimating purity.
Spectroscopy (FT-IR, UV-Vis) Interaction of electromagnetic radiation with the molecule.Identity confirmation. Rapid and provides characteristic fingerprints (FT-IR) or absorbance maxima (UV-Vis) for identity verification.[13][14]Low specificity for quantifying impurities within a complex mixture.

The Cornerstone Method: Stability-Indicating HPLC-UV

For a compound like this compound, a reversed-phase HPLC method with UV detection is the most powerful tool for purity assessment. Its ability to separate the main component from structurally similar impurities makes it indispensable.

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the moderately polar aromatic analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., 0.1% phosphoric acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid group. This is critical because the neutral form of the acid is more retained on the C18 column, leading to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The aromatic pyridine ring contains a chromophore that strongly absorbs UV light, allowing for sensitive detection and quantification. A wavelength of ~270 nm is typically appropriate.

Detailed Experimental Protocol: HPLC Purity Determination
  • System Suitability:

    • Prepare a system suitability solution containing this compound (~0.5 mg/mL) and a known, closely eluting impurity.

    • Inject six replicate injections.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main component must be ≤ 2.0%. The resolution between the main peak and the impurity peak must be ≥ 2.0. The tailing factor for the main peak should be ≤ 1.5.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A to 30% A over 25 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard.

  • Data Analysis:

    • Calculate the % Purity (Assay) using the external standard method.

    • Identify and quantify impurities by comparing their retention times to known impurity standards or by using area percent normalization for unknown impurities.

Supporting Validation Data (Illustrative)
Validation Parameter Method Acceptance Criteria Result
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation.No interference at the analyte's retention time. Peak purity index > 0.999.Pass. Degradation products were well-resolved from the main peak.
Linearity Five concentrations from 50% to 150% of the nominal concentration.Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) Spike a placebo matrix at three levels (80%, 100%, 120%).98.0% - 102.0% recovery.99.5% - 101.2%
Precision (%RSD) Repeatability: 6 preparations at 100% concentration. Intermediate: Different analyst, different day.RSD ≤ 2.0%Repeatability:0.8% . Intermediate:1.1%
Range Confirmed by linearity, accuracy, and precision data.50% - 150% of nominal concentration.Established.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.2).System suitability criteria are met.Pass. No significant impact on results.

Ensuring Method Specificity: The Role of Forced Degradation

A critical aspect of validation, particularly for a stability-indicating method, is the forced degradation study.[15][16][17] Its purpose is to intentionally stress the drug substance to generate potential degradation products and prove that the analytical method can adequately separate them from the parent compound.[18]

Protocol for Forced Degradation Study

A solution of this compound (~1 mg/mL) is subjected to the following conditions. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample stored at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (UV/Vis).

The resulting solutions are then analyzed by the validated HPLC method. The chromatograms must demonstrate that all major degradation peaks are baseline-resolved from the this compound peak, confirming the method's specificity and stability-indicating capabilities. Potential degradation pathways could include hydrolysis of the methoxy group or dechlorination under harsh conditions.

Conclusion: A Multi-Pronged Strategy for Assured Quality

The analytical validation for the purity of this compound is not a single experiment but a comprehensive investigation. While a stability-indicating HPLC method serves as the cornerstone for quantifying the principal component and its impurities, it must be complemented by orthogonal techniques. Gas chromatography is essential for controlling volatile and process-related impurities, while classical acid-base titration provides an independent, absolute confirmation of the assay. Spectroscopic methods like FT-IR are non-negotiable for ensuring the fundamental identity of the material.

By integrating these techniques within a validation framework guided by ICH principles, researchers and drug developers can establish a robust, reliable, and regulatory-compliant system. This multi-faceted approach ensures that the purity of this critical intermediate is well-characterized, providing a solid foundation for the development of safe and effective medicines.

References

spectroscopic analysis to confirm the structure of 2-chloro-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Confirmation of 2-chloro-5-methoxynicotinic Acid

This guide provides a comprehensive framework for the structural elucidation of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For researchers engaged in drug development and synthetic chemistry, unambiguous structural confirmation is a foundational requirement for advancing any molecule through the discovery pipeline. This document moves beyond a simple recitation of data, offering a detailed rationale for the expected spectroscopic outcomes based on first principles and comparative data from related structures. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical case for the target structure.

Molecular Structure and Analytical Strategy

This compound (C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ) is a trisubstituted pyridine ring.[1] The strategic placement of a chloro group, a methoxy group, and a carboxylic acid group creates a distinct electronic and steric environment. Our analytical approach is to dissect the molecule by its constituent functional groups and predict how each will manifest in the various spectroscopic techniques.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for probing the proton environment of a molecule. For this compound, we expect signals corresponding to two aromatic protons, a methoxy group, and a carboxylic acid proton.

Rationale and Predicted Data: The pyridine ring contains two remaining protons at the C4 and C6 positions.

  • H6 Proton: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect will shift its resonance significantly downfield. It is also meta-coupled to the H4 proton.

  • H4 Proton: This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It will be less deshielded than H6. It exhibits meta-coupling to the H6 proton.

  • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, often appearing as a broad singlet far downfield (typically >10 ppm), and its visibility can depend on the solvent used.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H6 8.2 - 8.4 d ~2-3 Hz (meta coupling)
H4 7.8 - 8.0 d ~2-3 Hz (meta coupling)
-OCH₃ 3.9 - 4.1 s N/A
-COOH 10.0 - 13.0 br s N/A

Note: Predictions are based on analysis of related structures and standard chemical shift tables.[2] Actual values may vary based on solvent and concentration.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure observation of the exchangeable -COOH proton.[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • Acquisition:

    • Record the spectrum at a standard temperature (e.g., 25°C).

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. We expect seven distinct carbon signals: five for the pyridine ring and one each for the methoxy and carboxylic acid groups.

Rationale and Predicted Data: The chemical shifts of the ring carbons are influenced by the attached substituents and the ring nitrogen.

  • C2 (C-Cl): The direct attachment to the electronegative chlorine atom and the ring nitrogen will shift this carbon downfield.

  • C3 (C-COOH): This carbon, bonded to the carboxylic acid, will also be shifted downfield.

  • C5 (C-OCH₃): The electron-donating methoxy group will shield this carbon, shifting it upfield relative to other carbons attached to electronegative atoms.

  • C4 & C6: These carbons, bonded to hydrogen, will have shifts influenced by their position relative to the nitrogen and other substituents.

  • Carboxyl Carbon (-COOH): Carboxylic acid carbons are highly deshielded and appear significantly downfield, typically in the 165-185 ppm range.[5]

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 50-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH 165 - 175
C5 155 - 165
C2 148 - 155
C6 140 - 148
C4 120 - 128
C3 115 - 125
-OCH₃ 55 - 65

Note: These are estimated ranges. For definitive assignment, 2D NMR techniques such as HSQC and HMBC are recommended.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring at the corresponding ¹³C frequency (e.g., 100 MHz).[4]

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

    • Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Rationale and Predicted Data: The structure of this compound contains several IR-active functional groups.

  • O-H Stretch (Carboxylic Acid): This will appear as a very broad absorption band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches.[6]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl.[7][8]

  • C=C and C=N Stretches (Aromatic Ring): These vibrations typically appear as multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy/Acid): Look for strong C-O stretching bands in the 1200-1320 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (aryl ether) regions.

  • C-Cl Stretch: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Methoxy C-H C-H Stretch 2850 - 2960 Medium
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Pyridine Ring C=C, C=N Stretches 1400 - 1600 Medium-Strong
Aryl Ether/Acid C-O Stretch 1000 - 1320 Strong

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Rationale and Predicted Data:

  • Molecular Ion (M⁺): The molecular formula is C₇H₆ClNO₃. The exact mass can be calculated for high-resolution mass spectrometry (HRMS). The nominal molecular weight is 187.58 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[9]

  • Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause fragmentation. Common fragmentation pathways for this molecule could include:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of the methoxy group (-OCH₃, 31 Da).

    • Loss of a chlorine radical (-Cl, 35/37 Da).

Table 4: Predicted Key Mass Spectrometry Peaks (EI)

m/z Value Proposed Fragment Notes
187/189 [C₇H₆ClNO₃]⁺ Molecular ion (M⁺, M+2), ratio ~3:1
142/144 [M - COOH]⁺ Loss of the carboxylic acid group
156/158 [M - OCH₃]⁺ Loss of the methoxy group

| 152 | [M - Cl]⁺ | Loss of a chlorine atom |

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization to observe the molecular ion, or Electron Ionization for fragmentation patterns).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For HRMS, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement, which can be used to confirm the elemental formula.

Integrated Analytical Workflow and Conclusion

The confirmation of the structure of this compound is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods.

workflow cluster_nmr NMR Spectroscopy cluster_other Other Spectroscopies H_NMR ¹H NMR (Proton Environment) Conclusion Structural Confirmation H_NMR->Conclusion C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Conclusion IR IR Spectroscopy (Functional Groups) IR->Conclusion MS Mass Spectrometry (Molecular Weight & Formula) MS->Conclusion Sample Sample: This compound Sample->H_NMR Sample->C_NMR Sample->IR Sample->MS

Caption: Integrated workflow for spectroscopic structure confirmation.

By following this guide, a researcher can systematically acquire and interpret the necessary data. The presence of two meta-coupled aromatic protons and a methoxy singlet in the ¹H NMR, seven distinct signals in the ¹³C NMR including characteristic carboxyl and C-Cl carbons, key IR stretches for -COOH, C=O, and C-O groups, and a correct molecular ion with a 3:1 M/M+2 isotope pattern in the mass spectrum would collectively provide unambiguous confirmation of the structure of this compound.

References

A Comparative Guide to the Bioactivity of 2-Chloro-5-Methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule for various biological processes. Beyond its nutritional role, its heterocyclic pyridine ring serves as a privileged scaffold in medicinal chemistry, lending itself to modifications that yield compounds with a wide spectrum of therapeutic activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of 2-chloro-5-methoxynicotinic acid.

The strategic placement of a chloro group at the 2-position and a methoxy group at the 5-position creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the carboxylic acid group for derivatization and influence binding interactions with biological targets. The methoxy group, a well-known bioisostere, can improve metabolic stability and lipophilicity, crucial parameters for drug-likeness. These substitutions make the this compound core an attractive starting point for developing novel therapeutic agents.[3]

This document provides a comparative analysis of the bioactivity of various derivatives synthesized from this core, with a focus on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.

Synthetic Strategy: From Core Moiety to Bioactive Derivatives

The primary point of diversification for the this compound scaffold is the carboxylic acid group. It can be readily converted into a variety of functional groups, such as esters, amides, and hydrazides, which then serve as precursors for further elaboration. A common and effective synthetic route involves the initial activation of the carboxylic acid, followed by nucleophilic substitution with a desired amine or alcohol.

Below is a generalized workflow for synthesizing a library of amide derivatives, a class that has shown significant promise.

G cluster_synthesis General Synthesis Workflow A 2-Chloro-5-methoxy nicotinic Acid B Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Activation C Amide Formation (R-NH₂ Nucleophilic Attack) B->C Intermediate D Final Derivative (Amide Product) C->D Purification

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-Aryl Amide Derivatives

This protocol describes a representative synthesis of an N-aryl amide derivative from this compound.

  • Acid Chloride Formation (Activation):

    • To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0°C.[4]

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • Causality: The carboxylic acid is converted to a more reactive acid chloride, which is highly susceptible to nucleophilic attack. DMF catalyzes this reaction.

  • Amide Coupling (Nucleophilic Substitution):

    • In a separate flask, dissolve the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

    • Cool this solution to 0°C and add the previously prepared acid chloride solution dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base neutralizes the HCl byproduct generated during the reaction.[4]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

    • Causality: The washing steps remove unreacted starting materials, the base, and salts. Purification ensures the final compound is free of impurities for accurate biological testing.

Comparative Bioactivity I: Anticancer Potential

Derivatives of nicotinic acid have gained immense importance in the development of anticancer drugs.[1] Research has shown that specific derivatives of this compound can exhibit potent cytotoxic activity against various human cancer cell lines.

Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition

A key mechanism identified for the anticancer effect of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making angiogenesis a critical target for cancer therapy. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply, leading to apoptosis (programmed cell death) and reduced tumor growth.[6]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Proliferation Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes representative IC50 values for novel nicotinic acid derivatives against various cancer cell lines, as compared to standard chemotherapeutic drugs.

CompoundHCT-15 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)Target/Mechanism
Derivative 5b 0.1340.245VEGFR-2 Inhibition
Derivative 5c 0.0980.112VEGFR-2 Inhibition
Sorafenib (Ref.) 0.0880.091Multi-kinase Inhibitor
Doxorubicin (Ref.) 0.1010.123DNA Intercalation
Data compiled from studies on novel nicotinic acid-based cytotoxic agents.[5]

As shown, Derivative 5c exhibits potent cytotoxic activity, comparable to the established drugs Sorafenib and Doxorubicin, against colon and prostate cancer cell lines.[5] This highlights the efficacy of the nicotinic acid scaffold when appropriately substituted.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative Bioactivity II: Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Nicotinic acid derivatives have been investigated as potent anti-inflammatory agents, often with an improved gastric safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. A primary target is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Additionally, these derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9]

G cluster_pathway Inflammatory Cascade Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Cell Stimulus->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 Upregulates Cytokines TNF-α, IL-6 Macrophage->Cytokines Produces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Cytokines->Inflammation Prostaglandins->Inflammation Inhibitor Nicotinic Acid Derivative Inhibitor->COX2 Inhibits Inhibitor->Cytokines Inhibits

Caption: Inhibition of COX-2 and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The in-vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where a reduction in swelling indicates efficacy. In-vitro assays measure the direct inhibitory effect on enzymes like COX-2.

CompoundIn-vivo Paw Edema Inhibition (%)In-vitro COX-2 IC50 (µM)COX-2 Selectivity Index
Derivative 4c 68.50.4511.2
Derivative 4f 75.20.3813.5
Celecoxib (Ref.) 72.80.789.51
Indomethacin (Ref.) 65.40.950.85
Data compiled from studies on nicotinate derivatives as anti-inflammatory agents.[8][10]

The data reveals that derivatives like 4c and 4f exhibit potent in-vivo anti-inflammatory activity, comparable or superior to the standard drug Celecoxib.[8] Importantly, they show a high selectivity index for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in-vivo model to screen for the acute anti-inflammatory activity of compounds.[7][11]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin), and test groups receiving different doses of the synthesized derivatives orally.

  • Edema Induction: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Causality: Carrageenan is an irritant that induces a localized, acute inflammatory response characterized by swelling (edema).

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Prospective Bioactivity: Antimicrobial Potential

While specific studies on the antimicrobial properties of this compound derivatives are emerging, the broader class of chloro-substituted heterocyclic compounds and nicotinic acid hydrazones has demonstrated significant antimicrobial activity.[12][13] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.[14]

Derivatives incorporating hydrazone linkages are particularly noteworthy, as this functional group is present in several known antimicrobial agents.[12] It is hypothesized that these compounds may exert their effect by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. Further screening of a this compound derivative library against bacterial strains like Staphylococcus aureus and Escherichia coli is a promising avenue for future research.[13][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of novel therapeutic agents. The strategic derivatization of its carboxylic acid group has yielded compounds with significant and validated anticancer and anti-inflammatory activities. The structure-activity relationship data suggests that specific substitutions can produce compounds with efficacy comparable to established clinical drugs, particularly through mechanisms like VEGFR-2 and COX-2 inhibition.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and in-vivo efficacy. Furthermore, a systematic screening of these derivatives for antimicrobial and other biological activities is warranted, potentially uncovering new therapeutic applications for this promising chemical class.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-methoxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-methoxynicotinic Acid in Medicinal Chemistry

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 3-position of the pyridine ring, provides medicinal chemists with a versatile scaffold for molecular elaboration. The chlorine atom serves as a convenient handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methoxy and carboxylic acid groups can be modified to fine-tune the physicochemical properties and biological activity of the target molecules. This guide presents a comparative analysis of two distinct synthetic routes to this valuable intermediate, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Synthesis via Chlorination of a 2-Hydroxypyridine Precursor

This synthetic approach relies on the construction of the 2-hydroxy-5-methoxynicotinic acid intermediate, followed by chlorination of the hydroxyl group to yield the final product. This strategy is attractive due to the commercial availability of related starting materials and the well-established chemistry of pyridine transformations.

Causality Behind Experimental Choices

The initial step involves the synthesis of 2-hydroxy-5-methoxynicotinic acid. Drawing analogy from the preparation of similar structures, a plausible approach involves the carboxylation of a substituted aminophenol followed by cyclization. The subsequent chlorination of the 2-hydroxypyridine tautomer is a standard transformation, typically achieved using strong chlorinating agents like phosphorus oxychloride or thionyl chloride. The choice of reagent is critical to ensure high conversion and minimize side reactions.

Experimental Workflow

Route 1 cluster_0 Step 1: Synthesis of 2-Hydroxy-5-methoxynicotinic Acid cluster_1 Step 2: Chlorination Start_1 p-Anisidine Intermediate_1A Formylated Intermediate Start_1->Intermediate_1A Vilsmeier-Haack Reaction Intermediate_1B Cyclized Pyridone Intermediate_1A->Intermediate_1B Cyclization with Malonic Acid Derivative Product_1 2-Hydroxy-5-methoxynicotinic Acid Intermediate_1B->Product_1 Hydrolysis Final_Product This compound Product_1->Final_Product POCl3 or SOCl2

Caption: Workflow for the synthesis of this compound via a 2-hydroxypyridine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methoxynicotinic Acid

  • Vilsmeier-Haack Formylation of p-Anisidine: To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise. To this Vilsmeier reagent, add p-anisidine and heat the reaction mixture. After completion, the reaction is quenched with ice water and neutralized to afford the formylated intermediate.

  • Cyclization: The formylated intermediate is then reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to facilitate cyclization to the pyridone ring system.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-methoxynicotinic acid.

Step 2: Chlorination of 2-Hydroxy-5-methoxynicotinic Acid

  • To a flask containing 2-hydroxy-5-methoxynicotinic acid, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Synthesis via Oxidation of a 3-Methylpyridine Derivative

This alternative route involves the synthesis of a 2-chloro-5-methoxy-3-methylpyridine intermediate, followed by oxidation of the methyl group to the corresponding carboxylic acid. This approach is advantageous if the substituted methylpyridine precursor is readily accessible.

Causality Behind Experimental Choices

The key transformation in this route is the selective oxidation of the methyl group at the 3-position of the pyridine ring. Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid are commonly employed for this purpose. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring. The synthesis of the 2-chloro-5-methoxy-3-methylpyridine intermediate can be envisioned through a multi-step sequence starting from a simple pyridine derivative, involving chlorination, nitration, reduction, diazotization, and methylation reactions.

Experimental Workflow

Route 2 cluster_0 Step 1: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine cluster_1 Step 2: Oxidation Start_2 3-Methylpyridine Intermediate_2A 2-Chloro-3-methylpyridine Start_2->Intermediate_2A Chlorination Intermediate_2B 2-Chloro-3-methyl-5-nitropyridine Intermediate_2A->Intermediate_2B Nitration Intermediate_2C 5-Amino-2-chloro-3-methylpyridine Intermediate_2B->Intermediate_2C Reduction Intermediate_2D 2-Chloro-5-hydroxy-3-methylpyridine Intermediate_2C->Intermediate_2D Diazotization & Hydrolysis Product_2 2-Chloro-5-methoxy-3-methylpyridine Intermediate_2D->Product_2 Methylation Final_Product This compound Product_2->Final_Product KMnO4 or HNO3

Caption: Workflow for the synthesis of this compound via oxidation of a 3-methylpyridine derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine

  • Chlorination of 3-Methylpyridine: 3-Methylpyridine can be chlorinated at the 2-position using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or by reaction of its N-oxide with POCl₃.

  • Nitration: The resulting 2-chloro-3-methylpyridine is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

  • Reduction: The nitro group is then reduced to an amino group, for example, using iron powder in acetic acid or catalytic hydrogenation.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis.

  • Methylation: The hydroxyl group is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield 2-chloro-5-methoxy-3-methylpyridine.

Step 2: Oxidation of 2-Chloro-5-methoxy-3-methylpyridine

  • Dissolve 2-chloro-5-methoxy-3-methylpyridine in a suitable solvent (e.g., aqueous pyridine or a mixture of t-butanol and water).

  • Slowly add an aqueous solution of potassium permanganate (KMnO₄) to the reaction mixture while maintaining the temperature.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: From 2-HydroxypyridineRoute 2: From 3-Methylpyridine
Starting Materials Potentially more complex, multi-step synthesis of the hydroxylated precursor.Starts from a simpler, commercially available pyridine derivative.
Number of Steps Fewer steps if the hydroxylated precursor is readily available.A multi-step synthesis is required to introduce the necessary substituents.
Key Transformations Chlorination of a hydroxypyridine.Oxidation of a methyl group.
Reagents & Conditions Utilizes strong chlorinating agents (POCl₃, SOCl₂), which require careful handling.Employs strong oxidizing agents (KMnO₄, HNO₃), which can lead to side reactions if not controlled.
Potential Challenges Incomplete chlorination; purification from starting material and byproducts.Over-oxidation or ring cleavage; purification from partially oxidized intermediates.
Scalability Potentially scalable, but depends on the efficiency and safety of the chlorination step.The oxidation step can be challenging to scale up due to the exothermic nature and the need to handle large quantities of oxidant and waste.
Overall Yield Highly dependent on the yield of the precursor synthesis and the chlorination step.Can be moderate to good, but the multi-step nature can lead to a lower overall yield.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is conceptually more direct, especially if a reliable synthesis for 2-hydroxy-5-methoxynicotinic acid can be established or if this intermediate becomes commercially available. The final chlorination step is a well-precedented transformation.

Route 2 , while longer, starts from a simpler and more readily available starting material. The success of this route hinges on the efficient and selective introduction of the required functional groups and a well-controlled final oxidation step.

For researchers in an academic setting or those conducting initial exploratory studies, Route 1 might be more appealing due to its potentially shorter sequence. For industrial applications where cost and scalability are paramount, a thorough optimization of Route 2 might be more advantageous in the long run, despite the higher number of steps.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the availability of starting materials and intermediates, the scale of the synthesis, and the technical expertise of the chemistry team. It is highly recommended to perform small-scale trial reactions to optimize the conditions for the key steps of the chosen route before embarking on a larger-scale synthesis.

A Head-to-Head Comparison of Catalysts for the Functionalization of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methoxynicotinic Acid

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous blockbuster drugs underscores its importance as a privileged structure. Within this class, this compound stands out as a versatile and highly valuable building block. The chlorine atom at the 2-position serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse functional groups.

However, the successful functionalization of 2-chloropyridines is not trivial. These substrates are often considered challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the metal catalyst, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide provides a comprehensive, head-to-head comparison of leading catalytic systems for the functionalization of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind catalyst performance, present comparative experimental data, and provide detailed protocols for key transformations.

Decision Workflow for Catalyst Selection

Choosing the optimal catalyst is contingent on the desired transformation. The following workflow provides a logical pathway for selecting a starting point for reaction optimization.

G start Desired Functionalization? aryl_group Aryl or Heteroaryl Group (C-C Bond) start->aryl_group amine_group Amine Group (C-N Bond) start->amine_group alkyne_group Alkyne Group (C-C Bond) start->alkyne_group alkyl_group Alkyl Group (C-C Bond) start->alkyl_group cyano_group Cyano Group (C-CN Bond) start->cyano_group suzuki Suzuki-Miyaura Coupling aryl_group->suzuki buchwald Buchwald-Hartwig Amination amine_group->buchwald sonogashira Sonogashira Coupling alkyne_group->sonogashira cross_electrophile Cross-Electrophile Coupling alkyl_group->cross_electrophile cyanation Cyanation cyano_group->cyanation pd_catalyst Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) suzuki->pd_catalyst buchwald->pd_catalyst pd_sonogashira Pd/Cu Co-catalysis (e.g., PdCl2(PPh3)2/CuI) sonogashira->pd_sonogashira ni_catalyst Nickel Catalysts (e.g., NiBr2/bathophenanthroline) cross_electrophile->ni_catalyst pd_cyanation Palladium Catalysts (e.g., Pd(dba)2/ligand) cyanation->pd_cyanation

Caption: Catalyst selection workflow for functionalizing this compound.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds.[3] For a substrate like this compound, the choice of palladium catalyst is paramount to achieving high yields and overcoming the inherent challenges of chloropyridine coupling.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Cat. Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80-1006-16>851-3

Note: Data is compiled based on typical results for similar 2-chloropyridine substrates.[1][4]

Expertise & Experience: Why Modern Precatalysts Excel

Traditional catalysts like Pd(PPh₃)₄ often struggle with electron-deficient 2-chloropyridines. The catalytic cycle can be sluggish, leading to longer reaction times, higher catalyst loadings, and the formation of side products. The key issue lies in the rate of both oxidative addition to the C-Cl bond and the subsequent reductive elimination.

Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) and N-heterocyclic carbene (NHC)-ligated systems have revolutionized these transformations.[1][4][5]

  • The Ligand's Role is Crucial: The bulky and electron-rich nature of ligands like XPhos or SPhos serves a dual purpose. First, their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in couplings involving heteroaryl halides. Second, their electron-donating ability facilitates the initial oxidative addition of the palladium(0) species into the relatively inert C-Cl bond.[5] This combination accelerates the overall catalytic cycle, leading to higher efficiency and cleaner reactions.

  • Precatalyst Advantage: G3 (third-generation) precatalysts are air- and moisture-stable, making them easy to handle. They rapidly generate the active monoligated Pd(0) species in solution, ensuring a high concentration of the catalytically active species from the outset.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L-X) pd0->oa_complex Oxidative Addition product Ar-Ar' (Product) pd0->product transmetal Transmetalation Complex (Ar-Pd(II)L-Ar') oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination re_complex Product Complex aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base base->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of C-N bonds is fundamental in medicinal chemistry, as nitrogen-containing moieties are critical for modulating physicochemical properties like solubility and basicity.[3] The Buchwald-Hartwig amination is the premier method for this transformation, coupling aryl halides with a wide range of amines.[6][7]

Catalyst Performance Comparison: Buchwald-Hartwig Amination
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Cat. Loading (mol%)
Pd₂(dba)₃RuPhosNaOt-BuToluene1008-16>851-2
BrettPhos Pd G3BrettPhosLHMDS1,4-Dioxane80-1104-12>901-2
RuPhos Pd G3RuPhosK₂CO₃/Cs₂CO₃t-BuOH1006-18>901-2

Note: Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[5][7][8]

Expertise & Experience: Overcoming Amination Challenges

Similar to Suzuki couplings, the amination of 2-chloropyridines requires highly active catalysts. The choice of ligand and base is particularly critical.

  • Ligand Selection: Ligands like RuPhos and BrettPhos are specifically designed for C-N bond formation. Their unique steric and electronic properties facilitate the challenging reductive elimination step that forms the C-N bond.[5]

  • Base Compatibility: The choice of base (e.g., sodium tert-butoxide, LHMDS, or potassium carbonate) is crucial and depends on the pKa of the amine coupling partner. Stronger, non-nucleophilic bases are typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[8][9] The carboxylic acid moiety on the this compound substrate will also be deprotonated, and the reaction conditions must be robust enough to tolerate this.

Generalized Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L-X) pd0->oa_complex Oxidative Addition product Ar-NR'R'' (Product) pd0->product amine_complex Amine Coordination & Deprotonation (Ar-Pd(II)L-NR'R'') oa_complex->amine_complex Ligand Exchange amine_complex->pd0 Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 3: Alternative Functionalizations: Nickel Catalysis and Cyanation

While palladium catalysts are the workhorses for many transformations, other metals offer unique and often complementary reactivity.

Nickel-Catalyzed Cross-Electrophile Coupling

For the introduction of alkyl groups, nickel catalysis presents a powerful and cost-effective alternative. Specifically, cross-electrophile coupling, which joins two different electrophiles (e.g., a 2-chloropyridine and an alkyl bromide), has emerged as a valuable method.[10][11][12][13]

  • Mechanism: This reaction operates through a different mechanism than traditional cross-couplings. It involves a reductive coupling pathway where a stoichiometric reductant (like manganese or zinc powder) is used to generate the active nickel catalyst and drive the reaction.

  • Advantages: This approach avoids the need to pre-form and handle often unstable organometallic reagents (like Grignards or organozincs), which improves functional group compatibility.[11][13]

  • Catalyst System: A typical system involves a nickel source (e.g., NiBr₂·3H₂O) and a rigid ligand like bathophenanthroline, conducted in a polar aprotic solvent such as DMF.[10][13]

Catalytic Cyanation

The introduction of a nitrile group is a highly strategic move, as the cyano group can be readily transformed into other valuable functionalities like carboxylic acids, amides, and amines. While traditional methods often use toxic cyanide salts, modern palladium-catalyzed methods offer safer and more efficient alternatives.[14][15]

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source that is less acutely toxic and easier to handle than alkali metal cyanides.

  • Catalyst System: Palladium catalysts, often in combination with phosphine ligands, are effective for the cyanation of aryl chlorides.[16] The reaction conditions must be carefully optimized to prevent catalyst deactivation.

Detailed Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 catalyst (1-2 mol%).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or THF, ~0.1-0.2 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination using BrettPhos Pd G3
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the BrettPhos Pd G3 catalyst (1-2 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with argon.

  • Reagent Addition: Add the amine (1.2-1.5 equiv), followed by the base (e.g., LHMDS as a 1M solution in THF, 2.0-2.5 equiv) and the solvent (e.g., 1,4-dioxane or t-BuOH).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Acidify with 1M HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as required.

Conclusion and Future Outlook

The functionalization of this compound is a critical transformation for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While traditional catalysts can be effective in some cases, this guide demonstrates that modern palladium precatalysts equipped with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) represent the state-of-the-art for Suzuki-Miyaura and Buchwald-Hartwig couplings. These systems offer superior activity, lower catalyst loadings, faster reaction times, and broader substrate scope, directly addressing the challenges associated with chloropyridine substrates.

For alternative transformations, nickel catalysis provides a cost-effective and highly efficient method for cross-electrophile couplings, particularly for the introduction of alkyl chains. The continued development of new ligands and catalytic systems will undoubtedly further expand the toolbox available to chemists, enabling even more efficient and sustainable routes to novel, functionalized pyridine derivatives.

References

A Comparative Guide to Establishing Purity Standards for 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing robust purity standards for 2-chloro-5-methoxynicotinic acid, a critical intermediate in pharmaceutical synthesis. As the quality of an intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), a rigorous and well-defined analytical strategy is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2][3] This document moves beyond simplistic protocols to explain the scientific rationale behind method selection, validation, and data interpretation, empowering researchers and drug development professionals to build self-validating quality control systems.

The Imperative of Purity: Why Standards Matter

This compound serves as a key building block in the synthesis of complex APIs. The presence of impurities, even in minute quantities, can have cascading negative effects, including:

  • Altered Reaction Pathways: Impurities can lead to the formation of unwanted by-products, reducing the yield and consistency of downstream synthetic steps.[1]

  • Compromised API Safety: Certain impurities may be toxic or mutagenic, posing a direct risk to patient safety.[3] Regulatory bodies have stringent requirements for identifying and controlling such impurities.[4]

  • Reduced Efficacy: Impurities can interfere with the API's mechanism of action or affect its stability and bioavailability.[5]

  • Regulatory Delays: Inadequate purity control and documentation can lead to significant delays in drug approval.[3]

Therefore, establishing a comprehensive purity standard, documented in a Certificate of Analysis (CoA), is essential.[1][5] This standard typically encompasses appearance, identity, assay (purity), moisture content, and a detailed profile of related substances.[1][5][6]

A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked—are we quantifying a known component, identifying an unknown, or confirming a structure? Each method offers a unique lens through which to view the sample. The following is a comparative overview of the most essential techniques for analyzing this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.[7][8]Combines HPLC separation with mass-based detection for identification and quantification.[8][9]Separation of volatile compounds based on boiling point and interaction with a stationary phase.[10]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[11][12]
Primary Use Gold standard for purity assay and quantification of known related substances.[5][13]Identification of unknown impurities, confirmation of molecular weights, and structural elucidation of trace components.[9][14]Analysis of volatile impurities, particularly residual solvents used in synthesis.[2][15]Unambiguous confirmation of chemical structure and identity.[2] Quantitative NMR (qNMR) for purity assessment without a reference standard.[8]
Sensitivity High (ng to µg range).[8]Very High (pg to ng range).[8][14]Very High (pg to ng range), especially with selective detectors.Moderate (µg to mg range).[8]
Selectivity High; tunable via mobile phase, stationary phase, and detector wavelength selection.Extremely High; separates by chromatography and resolves by mass-to-charge ratio.[14]High; excellent separation of volatile compounds.Extremely High; provides unique fingerprints based on atomic connectivity.
Key Limitations Requires a reference standard for quantification. May not resolve co-eluting peaks without method optimization.Quantification can be complex and may exhibit matrix effects.Limited to thermally stable and volatile compounds. Carboxylic acids like the target molecule require derivatization to increase volatility.[16][17]Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.

Workflow and Decision Logic for Purity Validation

A robust purity validation program integrates these techniques into a logical workflow. The initial assessment often begins with HPLC for a general purity profile, followed by more specific techniques to address particular questions.

cluster_0 Purity Validation Workflow Sample Sample Received (this compound) HPLC RP-HPLC Analysis (Purity Assay & Impurity Profile) Sample->HPLC Primary quantitative screen Identity Identity Confirmation (NMR, IR, MS) Sample->Identity Confirm structure Moisture Moisture Content (Karl Fischer) Sample->Moisture GC Residual Solvents (Headspace GC) Sample->GC Check Check HPLC->Check Unknown Peaks > 0.1%? Report Generate Certificate of Analysis (CoA) Identity->Report Moisture->Report GC->Report Check->Report No LCMS LC-MS Analysis (Identify Unknowns) Check->LCMS Yes LCMS->Report

Caption: A generalized workflow for the validation of chemical purity.

The choice of method is driven by the analytical goal. The following diagram illustrates a decision-making process for selecting the appropriate technology.

cluster_1 Decision Logic for Method Selection Goal What is the Analytical Goal? Quant Quantify overall purity and known impurities? Goal->Quant ID Identify an unknown impurity? Goal->ID Struct Confirm the bulk material's structure? Goal->Struct Solvent Measure residual solvents? Goal->Solvent HPLC Use HPLC-UV Quant->HPLC LCMS Use LC-MS/MS ID->LCMS NMR Use ¹H & ¹³C NMR Struct->NMR GC Use Headspace GC-MS Solvent->GC

Caption: A decision tree for selecting the appropriate analytical method.

Experimental Protocol: RP-HPLC for Purity and Related Substances

This protocol describes a self-validating system for determining the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The inclusion of a robust System Suitability Test (SST) ensures that the chromatographic system is performing adequately before any samples are analyzed, a core tenet of GMP and data trustworthiness.[1][18]

4.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).[7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade or higher)

    • Water (HPLC Grade)

    • Reference Standard: this compound (purity ≥99.5%)

    • Sample: Batch of this compound to be tested

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.3. Solution Preparation

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested.

4.4. System Suitability Test (SST)

  • Procedure: Inject the Reference Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections.

  • Rationale: The SST confirms that the system can produce precise and accurate results. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

4.5. Data Analysis and Calculation

  • Inject the diluent (as a blank), followed by the Reference Standard Solution and the Sample Solution.

  • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

  • Calculate the percentage purity using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

  • Identify any specific impurities by comparing their retention times to those of known impurity standards, if available. Quantify individual impurities using the same area percent calculation.

Conclusion

Establishing purity standards for a pharmaceutical intermediate like this compound is a multi-faceted process that relies on a strategic combination of orthogonal analytical techniques. HPLC serves as the foundation for quantitative purity assessment, while LC-MS and NMR provide indispensable tools for the identification of unknowns and definitive structural confirmation. By implementing validated methods within a logical workflow and adhering to the principles of scientific integrity outlined in this guide, researchers and developers can ensure the quality and consistency of their intermediates, thereby safeguarding the integrity of the final drug product and ensuring regulatory compliance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-Methoxynicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of 2-chloro-5-methoxynicotinic acid. We will delve into the experimental causality, present detailed protocols, and offer a comprehensive cross-validation framework to ensure data integrity and comparability, grounded in authoritative regulatory guidelines.

Introduction: The Imperative for Robust Quantification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of reliable analytical methods for its quantification are of paramount importance. The choice of analytical technique can significantly impact the accuracy, sensitivity, and efficiency of this critical quality control step.

This guide will explore two commonly employed analytical techniques, HPLC-UV and LC-MS/MS, and provide a framework for their cross-validation. Cross-validation is the process of demonstrating that two distinct analytical methods can produce comparable data, a critical step when methods are used across different laboratories or during different stages of drug development.[3][4][5]

Methodologies: A Tale of Two Techniques

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV-absorbing chromophore.[6][7] For this compound, the pyridine ring and its substituents provide sufficient UV absorbance for detection.

Expertise & Experience: Why these choices?

  • Reverse-Phase Chromatography (C18 column): A C18 column is the workhorse of reverse-phase HPLC. Its nonpolar stationary phase is ideal for retaining moderately polar compounds like this compound from a polar mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase serves a dual purpose. It protonates the carboxylic acid group of the analyte, suppressing its ionization and leading to better peak shape and retention on the C18 column.[6] For potential future transition to LC-MS, using a volatile acid like formic acid is preferable.[6]

  • UV Detection: The wavelength for UV detection is selected based on the analyte's maximum absorbance to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 275 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.[8][9] It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Expertise & Experience: Why these choices?

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source and preserving the molecular ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This filters out background noise and interferences, allowing for accurate quantification even at very low concentrations.[8] For each analyte, at least two transitions are monitored for confirmation.[8]

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for reliable LC-MS/MS quantification. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any variations.

Experimental Protocol: LC-MS/MS Method

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI

    • MRM Transitions:

      • This compound: Hypothetical transition based on structure e.g., m/z 188.0 → 144.0 (quantifier), 188.0 → 116.0 (qualifier)

      • Internal Standard (e.g., ¹³C₆-2-chloro-5-methoxynicotinic acid): e.g., m/z 194.0 → 150.0

  • Standard Preparation: Prepare calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL), and spike with a constant concentration of the internal standard.

  • Sample Preparation: For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[10] Add the internal standard before extraction, evaporate the solvent, and reconstitute in the mobile phase.

Cross-Validation: Bridging the Methodological Divide

According to the International Council for Harmonisation (ICH) guidelines, cross-validation is used to demonstrate that two or more analytical procedures can be used for the same intended purpose.[3] This ensures consistency and reliability of data throughout the product lifecycle.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare a single set of validation samples (spiked matrix) at three concentration levels (Low, Medium, High) Split Split each sample into two aliquots Prep->Split HPLC Analyze one aliquot set by HPLC-UV Split->HPLC LCMS Analyze the other aliquot set by LC-MS/MS Split->LCMS Collect Collect quantitative data from both methods HPLC->Collect LCMS->Collect Compare Statistically compare results (e.g., Bland-Altman plot, % difference) Collect->Compare Acceptance Evaluate against pre-defined acceptance criteria Compare->Acceptance Report Generate Cross-Validation Report Acceptance->Report

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Analysis

The following tables summarize hypothetical, yet typical, performance data for the two methods, based on established validation parameters outlined by the FDA and ICH.[11][12][13][14][15]

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Quantification (LOQ) 0.1 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVLC-MS/MS
Low QC (0.3 µg/mL / 0.3 ng/mL) Accuracy (% Recovery)98.5 - 102.1%99.2 - 104.5%
Precision (%RSD)< 2.0%< 5.0%
Medium QC (50 µg/mL / 50 ng/mL) Accuracy (% Recovery)99.0 - 101.5%98.7 - 101.9%
Precision (%RSD)< 1.5%< 3.0%
High QC (80 µg/mL / 80 ng/mL) Accuracy (% Recovery)99.5 - 101.0%99.0 - 102.3%
Precision (%RSD)< 1.0%< 2.5%

Decision-Making Framework

DecisionFramework Start Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix Complexity? Sensitivity->Matrix High (>0.1 µg/mL) LCMSOut Use LC-MS/MS Method Sensitivity->LCMSOut Low (<0.1 µg/mL) HPLCOut Use HPLC-UV Method Matrix->HPLCOut Simple (e.g., pure substance) Matrix->LCMSOut Complex (e.g., plasma, urine)

References

Safety Operating Guide

Operational Guide for the Proper Disposal of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-methoxynicotinic acid. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the essential logistical and safety information required for handling this chemical waste stream. The procedures outlined herein are grounded in established safety protocols and regulatory compliance to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Waste Classification

Before disposal, it is crucial to understand the inherent hazards of this compound, as these characteristics dictate its classification as regulated chemical waste. Improper disposal can lead to significant environmental contamination and may result in substantial legal penalties.[1] This compound is a halogenated organic acid, and its handling and disposal are subject to stringent regulations.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Hazard ClassificationGHS CategoryDescriptionAuthoritative Source
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]

Causality for Classification: The presence of the chloro- functional group places this compound in the category of halogenated organic wastes, which are specifically regulated.[4] Furthermore, its irritant properties mean it cannot be disposed of as common trash or via the sanitary sewer system.[1] All materials contaminated with this chemical, including spill cleanup supplies, must be treated as hazardous waste.[5]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Minimizing waste generation and preventing exposure are key principles of laboratory safety and green chemistry.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[9]

  • Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[8]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

  • Avoid dust formation during weighing and transfer.[8][10]

  • Keep containers tightly closed when not in use.[2][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[3][6] The following protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[1]

Step 1: Waste Segregation

Directive: Immediately segregate solid this compound waste and any contaminated materials from all other waste streams at the point of generation.[11]

Causality: This step is critical to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Mixing these in a single waste container can cause violent reactions, gas evolution, or fire. Keep solid and liquid waste streams separate.[11]

Step 2: Containerization

Directive: Place the waste into a designated, chemically compatible, and leak-proof container.[1][6]

  • For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.

  • Ensure the container is in good condition, free from damage or deterioration.[1]

  • Never overfill waste containers.[11]

Causality: Proper containment is a primary regulatory requirement to prevent environmental release.[1] Keeping the container securely closed prevents the emission of dust and protects against accidental spills.[6]

Step 3: Labeling

Directive: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[6] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the hazards (e.g., "Irritant").

  • The date of waste accumulation.

Causality: Accurate labeling is mandated by law and is essential for communicating hazards to everyone who may handle the container, from lab personnel to waste disposal technicians.[6] Unknown waste is treated as hazardous and requires costly analysis, so proper identification is crucial.[6]

Step 4: Accumulation

Directive: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[5]

Causality: The SAA ensures that hazardous waste is stored safely and in a controlled manner, minimizing the risk of spills and exposures while awaiting pickup for disposal.

Step 5: Request for Pickup and Disposal

Directive: Once the container is full or the project is complete, arrange for disposal.

  • Contact your institution's EHS office to schedule a waste pickup.[6]

  • Do not attempt to dispose of the chemical yourself by incineration, drain disposal, or mixing with other solvents for evaporation.[5][12]

Causality: Final disposal must be conducted at an approved waste disposal plant to ensure the chemical is managed in an environmentally sound manner that complies with all federal, state, and local regulations.[3][8]

Managing Contaminated Materials and Spills

Any item that comes into direct contact with this compound is considered hazardous waste.

  • Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips must be placed in the designated solid hazardous waste container.

  • Spill Cleanup: In the event of a spill, all cleanup materials (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.[5] The spill area should be isolated, and cleanup should only be performed by trained personnel using appropriate PPE.[3] Report large or unmanageable spills to your EHS department immediately.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.

G start Waste Generation (this compound) classify Classify as Hazardous Waste (Halogenated Organic Solid, Irritant) start->classify segregate Segregate from Incompatible Waste Streams (Liquids, Bases, Oxidizers) classify->segregate container Select Compatible Container (Sealed, HDPE) segregate->container label Affix Hazardous Waste Label (Name, Hazards, Date) container->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup end Compliant Disposal by Licensed Facility pickup->end

References

A Researcher's Guide to the Safe Handling of 2-Chloro-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the laboratory use of 2-Chloro-5-methoxynicotinic acid (CAS No. 74650-71-8). As a chlorinated heterocyclic carboxylic acid, this compound requires stringent handling procedures to mitigate risks to laboratory personnel and the environment. The following directives are synthesized from established safety principles for structurally related compounds and are designed to empower researchers with the knowledge to work safely and effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The guidance herein is based on the hazard profiles of structurally analogous compounds, including 2-Chloronicotinic acid and 2-Chloro-5-nitrobenzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to perform a thorough, institution-specific risk assessment.

Hazard Identification and Risk Profile

Based on analogous compounds, this compound is anticipated to be a solid powder that poses the following primary risks:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][2][3]

Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][3] Therefore, all handling procedures must be designed to prevent skin and eye contact, and to minimize the generation and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory for all work involving this compound. The selection of appropriate PPE is contingent on the specific procedure and the potential for exposure.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety gogglesNitrile or Neoprene glovesFully-buttoned lab coatWork within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is required.
Solution Preparation Chemical safety goggles and a face shieldNitrile or Neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Spill Cleanup (Solid) Chemical safety goggles and a face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or apron over lab coat; shoe coversA NIOSH-approved respirator with particulate filters is mandatory.
Critical Insights on Glove Selection

While nitrile gloves are a common choice in laboratories, their resistance to chlorinated organic compounds can be limited.[4][5] Breakthrough can occur rapidly with certain halogenated hydrocarbons.[4][6]

Glove Material Advantages Limitations with Chlorinated Organics
Nitrile Good for splash protection, oils, weak acids, and bases.[5] Puncture resistance is high.Vulnerable to degradation from many halogenated and aromatic hydrocarbons.[4] Not recommended for prolonged or heavy exposure.
Neoprene Resists a broad range of acids, caustics, and oils.[7]Offers moderate protection but is less resistant to punctures and abrasions than nitrile.[7]
Butyl Rubber Exceptional protection against aggressive chemicals like ketones and strong acids.[7]Not effective against aliphatic and aromatic hydrocarbons.[7]

Causality: The chemical structure of the glove polymer dictates its resistance. Chlorinated solvents can cause the polymer matrix of materials like nitrile to swell and degrade, increasing permeability and reducing the time to breakthrough.[4] For this reason, always inspect gloves for any sign of degradation before and during use, and change them immediately upon any suspected contact.

Standard Operating Procedures

Adherence to a strict operational protocol is the foundation of safe handling.

Preparation and Handling
  • Designated Area: All work with solid this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[3]

  • Ventilation Check: Before starting, verify that the fume hood is functioning correctly (check airflow monitor).

  • Gather Materials: Ensure all necessary equipment, including a dedicated spatula, weigh boats, and waste containers, are within the fume hood before introducing the chemical.

  • Transferring Solid: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.

  • Making Solutions: When dissolving, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent and then wash with soap and water. Remove PPE carefully to avoid cross-contamination, removing gloves first. Wash hands thoroughly with soap and water.

Emergency Protocol: Solid Spill Response

A swift and correct response to a chemical spill is critical to prevent exposure and contamination. The following workflow outlines the immediate steps for a solid spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Containment & Cleanup cluster_final_steps Final Steps Alert Alert Personnel & Cordon Off Area Assess Assess Spill Size & Risk Alert->Assess If safe to do so Don_PPE Don Spill-Specific PPE (Respirator, Goggles, Face Shield, Heavy Gloves) Assess->Don_PPE Cover Gently cover spill with plastic sheet to prevent dust becoming airborne Don_PPE->Cover Contain Carefully scoop spilled material into a labeled hazardous waste container Cover->Contain Decontaminate Wipe spill area with a wet paper towel or appropriate solvent Contain->Decontaminate Package Place all contaminated materials (wipes, PPE) into a sealed, labeled hazardous waste bag Decontaminate->Package Report Report Incident to EHS Package->Report Restock Restock Spill Kit Report->Restock

Caption: Workflow for Solid Chemical Spill Response.

Waste Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[8][9]

  • Waste Segregation: It is critical to keep halogenated waste streams separate from non-halogenated streams.[10][11] Mixing them increases disposal costs and complexity.[10]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Solution Waste: Unused solutions should be collected in a sealed, properly labeled container designated for halogenated organic waste.

  • Disposal Method: Do not dispose of this chemical down the drain. The primary disposal method for chlorinated organic residues is typically high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[8][12] All waste must be disposed of in accordance with federal, state, and local environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.